molecular formula C16H15NO B1294611 [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- CAS No. 52709-86-1

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-

Cat. No.: B1294611
CAS No.: 52709-86-1
M. Wt: 237.3 g/mol
InChI Key: RZCQJZFWJZHMPK-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is a useful research compound. Its molecular formula is C16H15NO and its molecular weight is 237.3 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-propoxyphenyl)benzonitrile
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InChI

InChI=1S/C16H15NO/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h3-10H,2,11H2,1H3
Source PubChem
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InChI Key

RZCQJZFWJZHMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H15NO
Source PubChem
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DSSTOX Substance ID

DTXSID5068788
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-
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Molecular Weight

237.30 g/mol
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CAS No.

52709-86-1
Record name 4′-Propoxy[1,1′-biphenyl]-4-carbonitrile
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Record name 4'-Propoxy(1,1'-biphenyl)-4-carbonitrile
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-
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Record name 4'-propoxy[1,1'-biphenyl]-4-carbonitrile
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Record name 4'-Propoxy(1,1'-biphenyl)-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-, also known as 4'-propoxy-4-cyanobiphenyl, is a liquid crystalline compound that has garnered interest in materials science.[1][2] Beyond its applications in liquid crystal displays, the cyanobiphenyl scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound to facilitate further research and drug development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is presented below.

PropertyValueReference
IUPAC Name 4'-(propyloxy)-[1,1'-biphenyl]-4-carbonitrile
Synonyms 4'-propoxy-4-cyanobiphenyl, 4-cyano-4'-propoxybiphenyl, 3OCB[3][4]
CAS Registry Number 52709-86-1[1]
Molecular Formula C₁₆H₁₅NO[1]
Molecular Weight 237.30 g/mol []
Appearance White to off-white solid/powder[2]
Melting Point Not consistently reported
Boiling Point 393.1 °C at 760 mmHg[]
Solubility Soluble in toluene[]
Purity Typically ≥97%[1][3]

Synthesis Protocols

The synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- can be approached through two primary synthetic strategies: Williamson ether synthesis starting from the corresponding hydroxylated biphenyl, or a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core.

Williamson Ether Synthesis Approach

This method involves the O-alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with a propyl halide. This is a classical and efficient method for the preparation of ethers.[6][7][8]

Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- via Williamson Ether Synthesis

Step 1: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (Precursor)

A potential route to the precursor involves the demethylation of 4-cyano-4'-methoxy biphenyl.[9]

  • Reaction: A mixture of 4-cyano-4'-methoxy biphenyl and pyridinium chloride is heated to 200°C for 2 hours.

  • Work-up: Pyridine and 1N hydrochloric acid are added at 110°C. The product is extracted with chloroform. The combined organic extracts are washed with water and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield 4-cyano-4'-hydroxy-biphenyl.

Step 2: Propoxylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • Materials:

    • 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

    • 1-Bromopropane (or 1-iodopropane)

    • Potassium carbonate (or another suitable base)

    • Acetone (or another suitable polar aprotic solvent)

  • Procedure:

    • To a solution of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in acetone, add an excess of potassium carbonate.

    • Add 1-bromopropane to the suspension.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Approach

This powerful C-C bond-forming reaction can be employed to construct the biphenyl skeleton from a boronic acid and an aryl halide.[10][11]

Experimental Protocol: Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- via Suzuki-Miyaura Coupling

  • Reactants:

    • 4-Bromobenzonitrile

    • 4-Propoxyphenylboronic acid

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

    • Base (e.g., Sodium carbonate, Potassium phosphate)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • In a reaction vessel, combine 4-bromobenzonitrile, 4-propoxyphenylboronic acid, and the base in the chosen solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to reflux for several hours, monitoring for completion by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Synthesis_Williamson cluster_0 Williamson Ether Synthesis 4_hydroxy_4_cyanobiphenyl 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile product [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- 4_hydroxy_4_cyanobiphenyl->product Nucleophilic Attack propyl_bromide 1-Bromopropane propyl_bromide->product base Base (e.g., K2CO3) base->4_hydroxy_4_cyanobiphenyl Deprotonation

Caption: Williamson Ether Synthesis Pathway.

Synthesis_Suzuki cluster_1 Suzuki-Miyaura Cross-Coupling 4_bromobenzonitrile 4-Bromobenzonitrile product_suzuki [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- 4_bromobenzonitrile->product_suzuki 4_propoxyphenylboronic_acid 4-Propoxyphenylboronic acid 4_propoxyphenylboronic_acid->product_suzuki catalyst Pd Catalyst catalyst->product_suzuki Catalytic Cycle base_suzuki Base base_suzuki->product_suzuki

Caption: Suzuki-Miyaura Cross-Coupling Pathway.

Potential Biological Activity and Signaling Pathways

Antiproliferative and Anticancer Potential

Several studies have highlighted the antiproliferative effects of biphenyl derivatives. For instance, hydroxylated biphenyl compounds have demonstrated significant antitumor potential against malignant melanoma cells, inducing apoptosis and cell cycle arrest.[12] The structural similarity of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- to these active compounds suggests that it may also possess antiproliferative properties.

Furthermore, some cyanobiphenyl derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[13][14] The mechanism of action for some of these compounds involves the induction of apoptosis through caspase activation and PARP cleavage.

Antiproliferative_Pathway Target_Compound [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- (Hypothesized) Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Interacts with Proliferation Cell Proliferation Target_Compound->Proliferation Inhibits Apoptosis Apoptosis Target_Compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Target_Compound->Cell_Cycle_Arrest Induces Cancer_Cell->Proliferation HDAC_Inhibition_Pathway Target_Compound [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- (Hypothesized) HDAC Histone Deacetylase (HDAC) Target_Compound->HDAC Inhibits Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Prevents Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest_Apoptosis

References

An In-depth Technical Guide to the Synthesis of 4-propoxy-4'-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-propoxy-4'-cyanobiphenyl, a molecule of significant interest in materials science and liquid crystal applications. This document details the primary synthetic pathways, including the preparation of the key intermediate, 4-hydroxy-4'-cyanobiphenyl, and its subsequent conversion to the final product. Experimental protocols, quantitative data, and characterization details are presented to assist researchers in the successful synthesis and validation of this compound.

Overview of the Synthetic Strategy

The most prevalent and efficient method for the synthesis of 4-propoxy-4'-cyanobiphenyl is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-4'-cyanobiphenyl with a suitable propyl halide in the presence of a base. The key precursor, 4-hydroxy-4'-cyanobiphenyl, can be synthesized through two primary routes: a multi-step pathway starting from 4-phenylphenol or via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Below is a graphical representation of the overall synthetic logic.

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 4-Phenylphenol 4-Phenylphenol 4-Hydroxy-4'-cyanobiphenyl 4-Hydroxy-4'-cyanobiphenyl 4-Phenylphenol->4-Hydroxy-4'-cyanobiphenyl Multi-step Synthesis 4-Bromophenol 4-Bromophenol 4-Bromophenol->4-Hydroxy-4'-cyanobiphenyl Suzuki Coupling 4-Cyanophenylboronic_Acid 4-Cyanophenylboronic Acid 4-Cyanophenylboronic_Acid->4-Hydroxy-4'-cyanobiphenyl 4-Propoxy-4'-cyanobiphenyl 4-Propoxy-4'-cyanobiphenyl 4-Hydroxy-4'-cyanobiphenyl->4-Propoxy-4'-cyanobiphenyl Williamson Ether Synthesis 1-Bromopropane 1-Bromopropane 1-Bromopropane->4-Propoxy-4'-cyanobiphenyl

Figure 1: Overall synthetic strategy for 4-propoxy-4'-cyanobiphenyl.

Synthesis of the Precursor: 4-hydroxy-4'-cyanobiphenyl

Two robust methods for the synthesis of the key intermediate, 4-hydroxy-4'-cyanobiphenyl, are detailed below.

Multi-step Synthesis from 4-Phenylphenol

This pathway involves the protection of the hydroxyl group of 4-phenylphenol, followed by a series of transformations to introduce the cyano group, and finally deprotection.[1]

Precursor_MultiStep A 4-Phenylphenol B Protection (e.g., Methylation) A->B C 4-Methoxybiphenyl B->C D Friedel-Crafts Acylation C->D E 4'-Methoxy-4-acetylbiphenyl D->E F Oxidation E->F G 4'-Methoxy-4-biphenylcarboxylic Acid F->G H Amidation G->H I 4'-Methoxy-4-biphenylcarboxamide H->I J Dehydration I->J K 4-Cyano-4'-methoxybiphenyl J->K L Deprotection (Demethylation) K->L M 4-Hydroxy-4'-cyanobiphenyl L->M

Figure 2: Multi-step synthesis pathway from 4-phenylphenol.

Experimental Protocol:

A representative multi-step synthesis is described in a patent, which involves the initial protection of the hydroxyl group of 4-phenylphenol as a methoxy group.[1] This is followed by Friedel-Crafts acylation, oxidation to the carboxylic acid, amidation, dehydration to the nitrile, and finally demethylation to yield 4-hydroxy-4'-cyanobiphenyl.[1]

StepReactantsReagentsSolventConditionsYield
1. Methylation4-PhenylphenolDimethyl sulfate, Sodium hydroxideEthanol/WaterReflux, 9 hours91%
2. Acylation4-MethoxybiphenylAcetic anhydride, Aluminum chloride1,2-DichloroethaneReflux, 4 hours-
3. Oxidation4'-Methoxy-4-acetylbiphenylBromine, Sodium hydroxide1,4-Dioxane/Water20°C, 1 hour93%
4. Amidation4'-Methoxy-4-biphenylcarboxylic acidThionyl chloride, AmmoniaTolueneReflux, 7 hours-
5. Dehydration4'-Methoxy-4-biphenylcarboxamideThionyl chloride--72.5%
6. Demethylation4-Cyano-4'-methoxybiphenylPyridinium chloridePyridine200°C, 2 hours75%

Table 1: Summary of the multi-step synthesis of 4-hydroxy-4'-cyanobiphenyl from 4-phenylphenol.[1]

Suzuki-Miyaura Cross-Coupling

A more direct route to 4-hydroxy-4'-cyanobiphenyl involves the Suzuki-Miyaura cross-coupling of 4-bromophenol with 4-cyanophenylboronic acid.[2][3] This palladium-catalyzed reaction offers high yields and good functional group tolerance.[4]

Precursor_Suzuki A 4-Bromophenol D Suzuki-Miyaura Coupling A->D B 4-Cyanophenylboronic Acid B->D C Pd Catalyst, Base C->D E 4-Hydroxy-4'-cyanobiphenyl D->E

Figure 3: Suzuki-Miyaura coupling pathway for 4-hydroxy-4'-cyanobiphenyl.

Experimental Protocol:

Materials:

  • 4-Bromophenol

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine 4-bromophenol (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford 4-hydroxy-4'-cyanobiphenyl.

Synthesis of 4-propoxy-4'-cyanobiphenyl via Williamson Ether Synthesis

The final step in the synthesis is the alkylation of 4-hydroxy-4'-cyanobiphenyl with a propyl halide.[5][6]

Final_Product_Williamson A 4-Hydroxy-4'-cyanobiphenyl D Williamson Ether Synthesis A->D B 1-Bromopropane B->D C Base (e.g., K₂CO₃) C->D E 4-Propoxy-4'-cyanobiphenyl D->E

Figure 4: Williamson ether synthesis of 4-propoxy-4'-cyanobiphenyl.

Experimental Protocol:

Materials:

  • 4-Hydroxy-4'-cyanobiphenyl

  • 1-Bromopropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-hydroxy-4'-cyanobiphenyl (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56 °C) or at an elevated temperature (for DMF, e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) to obtain 4-propoxy-4'-cyanobiphenyl as a white solid.

ParameterValue
Starting Material4-Hydroxy-4'-cyanobiphenyl
Reagents1-Bromopropane, Potassium Carbonate
SolventAcetone or DMF
Reaction TemperatureReflux (Acetone) or 60-80 °C (DMF)
Reaction Time12-24 hours
Typical YieldHigh

Table 2: Reaction parameters for the Williamson ether synthesis of 4-propoxy-4'-cyanobiphenyl.

Characterization Data

The synthesized 4-propoxy-4'-cyanobiphenyl should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueData
¹H NMR Spectral data available from chemical databases.
¹³C NMR Spectral data available from chemical databases.
FTIR (cm⁻¹) Characteristic peaks for C≡N stretch (~2230), C-O-C stretch (~1250, 1030), aromatic C-H stretch (~3050), and aliphatic C-H stretch (~2970, 2880).
Mass Spec. Molecular Ion (M⁺) expected at m/z = 237.12.

Table 3: Characterization data for 4-propoxy-4'-cyanobiphenyl.

Conclusion

This technical guide has outlined the detailed synthetic pathways for the preparation of 4-propoxy-4'-cyanobiphenyl. The Williamson ether synthesis of 4-hydroxy-4'-cyanobiphenyl stands as the most direct and efficient method for the final product. The precursor itself can be accessed through a multi-step process from 4-phenylphenol or more elegantly via a Suzuki-Miyaura cross-coupling. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of materials science and drug development, enabling the reproducible and scalable synthesis of this important biphenyl derivative.

References

Mesophase Behavior of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

This guide provides a comprehensive overview of the mesophase behavior of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the characterization and properties of liquid crystalline materials. This document details the transition temperatures and provides a summary of the experimental protocols used for their determination.

4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, also known as 3OCB, is a member of the 4-n-alkoxy-4´-cyanobiphenyl (nOCB) homologous series, which are well-regarded for their electro-optic properties. The mesomorphic behavior of this compound is characterized by a nematic liquid crystal phase.

Quantitative Data

The thermal transitions of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile have been determined through differential scanning calorimetry (DSC). The key transition temperatures are summarized in the table below.

TransitionTemperature (°C)
Crystal to Isotropic Liquid (Melting)74.5
Isotropic Liquid to Nematic Phase64.0

Table 1: Phase Transition Temperatures of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.[1]

Experimental Protocols

The characterization of the mesophase behavior of liquid crystals such as 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is typically carried out using a combination of complementary analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Experimental Workflow

The logical flow for the characterization of a liquid crystalline material is depicted in the following diagram.

G cluster_synthesis Material Preparation cluster_characterization Mesophase Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 4'-propoxy- [1,1'-biphenyl]-4-carbonitrile Purification Purification (e.g., Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM XRD X-ray Diffraction (XRD) Purification->XRD Phase_Transitions Determination of Transition Temperatures and Enthalpies DSC->Phase_Transitions Texture_Identification Identification of Liquid Crystal Textures POM->Texture_Identification Structural_Analysis Analysis of Molecular Arrangement and Order XRD->Structural_Analysis Phase_Identification Final Phase Identification and Characterization Phase_Transitions->Phase_Identification Texture_Identification->Phase_Identification Structural_Analysis->Phase_Identification

Experimental workflow for liquid crystal characterization.
Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is employed to determine the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small amount of the 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample to a temperature above its isotropic phase, followed by a controlled cooling ramp, and a second heating ramp. A common heating and cooling rate is 10°C/min.

  • Data Acquisition: The heat flow into or out of the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the qualitative identification of liquid crystal phases based on their unique optical textures. The birefringence of liquid crystals causes them to interact with polarized light in a characteristic manner.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated to its isotropic phase to ensure a uniform thin film and to remove any previous thermal history.

  • Observation: The slide is placed on a hot stage of a polarizing microscope. The sample is observed between crossed polarizers as it is slowly cooled from the isotropic phase.

  • Texture Identification: As the material transitions into a liquid crystalline phase, characteristic textures will appear. For a nematic phase, a "Schlieren" or "marbled" texture is typically observed. The textures are recorded at different temperatures.

  • Analysis: The observed textures are compared with known textures of different liquid crystal phases to identify the mesophase.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the structural properties of liquid crystal phases, including the degree of positional and orientational order.

Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. For more detailed analysis, the sample can be aligned by applying an external magnetic or electric field, or by using surface-treated substrates.

  • Data Collection: The capillary is placed in an X-ray diffractometer, and a monochromatic X-ray beam is passed through the sample. The scattered X-rays are detected by an area detector.

  • Diffraction Pattern Analysis:

    • Nematic Phase: An unaligned nematic phase will show a diffuse outer ring corresponding to the average intermolecular distance and a diffuse inner ring (if present) related to the molecular length. An aligned nematic sample will exhibit two diffuse arcs in the wide-angle region, indicating the orientational order of the molecules.

    • Data Interpretation: The positions and profiles of the diffraction peaks provide information about the average distance between molecules and the correlation length of the molecular order. This data is used to confirm the nematic nature of the phase and to quantify the orientational order parameter.

Signaling Pathways and Logical Relationships

In the context of characterizing the physical properties of a molecule like 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, the concept of "signaling pathways" can be interpreted as the logical progression of experiments and the relationships between the data obtained from different techniques.

G cluster_input Input cluster_primary Primary Characterization cluster_secondary Structural Confirmation cluster_output Output Molecule 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile DSC DSC Analysis Molecule->DSC Heat/Cool POM POM Analysis Molecule->POM Heat/Cool Thermal_Props Transition Temperatures and Enthalpies DSC->Thermal_Props Provides Phase_Info Mesophase Identification (Nematic) POM->Phase_Info Suggests XRD XRD Analysis XRD->Phase_Info Confirms Phase_Info->XRD Requires Confirmation Thermal_Props->Phase_Info Correlates with

Logical relationships in mesophase characterization.

This diagram illustrates that DSC provides quantitative thermal data, while POM gives a qualitative identification of the mesophase. XRD is then used to confirm the structural details of the identified phase. The data from all three techniques are correlated to provide a complete picture of the mesophase behavior.

References

Spectroscopic Profile of 4'-propoxy-4-cyanobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-propoxy-4-cyanobiphenyl, a liquid crystal intermediate with applications in materials science and potential relevance in medicinal chemistry. This document details the expected spectroscopic characteristics based on theoretical calculations and analysis of similar compounds, presented in a format tailored for researchers and professionals in drug development and materials science.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of 4'-propoxy-4-cyanobiphenyl is characterized by vibrations of its aromatic rings, the nitrile group, and the propoxy chain.

Data Presentation
Vibrational ModeTheoretical Wavenumber (cm⁻¹)Expected Experimental Range (cm⁻¹)Intensity
Aromatic C-H Stretch~3100-30003100-3000Medium-Weak
Aliphatic C-H Stretch~2970-28802980-2850Medium-Strong
Nitrile (C≡N) Stretch~22302230-2220Strong, Sharp
Aromatic C=C Stretch~1600, 15001610-1580, 1510-1450Medium-Strong
Aliphatic C-H Bend~1470-13801470-1370Medium
Aryl-O-C Stretch (asymmetric)~12501270-1230Strong
Aryl-O-C Stretch (symmetric)~10401050-1020Medium
C-O-C Stretch (Ether)~11801190-1150Strong

Note: The theoretical wavenumbers are based on computational studies, and the expected experimental ranges are derived from typical values for these functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like 4'-propoxy-4-cyanobiphenyl is the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation : A small amount of the solid 4'-propoxy-4-cyanobiphenyl is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition : The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends into the sample, and the sample absorbs energy at its characteristic frequencies. The attenuated beam is then directed to the detector.

  • Spectral Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean, empty ATR crystal is typically recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing PlaceSample Place solid sample on ATR crystal ApplyPressure Apply pressure to ensure contact PlaceSample->ApplyPressure RecordBackground Record background spectrum ApplyPressure->RecordBackground RecordSample Record sample spectrum RecordBackground->RecordSample FourierTransform Fourier Transform RecordSample->FourierTransform BackgroundSubtract Background Subtraction FourierTransform->BackgroundSubtract FinalSpectrum FinalSpectrum BackgroundSubtract->FinalSpectrum Final IR Spectrum

FTIR Spectroscopy Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4'-propoxy-4-cyanobiphenyl will show distinct signals for the aromatic protons and the protons of the propoxy group.

Data Presentation (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.68Doublet2HAromatic (ortho to -CN)
~7.62Doublet2HAromatic (meta to -CN)
~7.52Doublet2HAromatic (ortho to -OPr)
~6.98Doublet2HAromatic (meta to -OPr)
~3.98Triplet2H-OCH₂-
~1.82Sextet2H-CH₂-CH₃
~1.05Triplet3H-CH₃

Note: These are predicted chemical shifts based on the analysis of similar structures. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

Data Presentation (Predicted)

Chemical Shift (δ, ppm)Assignment
~160C-O (aromatic)
~145C-C (biphenyl linkage)
~133C (aromatic, ortho to -CN)
~132C-CN (biphenyl linkage)
~128C (aromatic, meta to -CN)
~127C (aromatic, ortho to -OPr)
~119-C≡N
~115C (aromatic, meta to -OPr)
~110C-CN (aromatic)
~70-OCH₂-
~22-CH₂-CH₃
~10-CH₃

Note: These are predicted chemical shifts. Quaternary carbons (C-O, C-C, C-CN) will typically show weaker signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of 4'-propoxy-4-cyanobiphenyl is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Spectral Processing : The FID is Fourier-transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS (0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing DissolveSample Dissolve sample in deuterated solvent TransferToTube Transfer to NMR tube DissolveSample->TransferToTube InsertSample Insert sample into spectrometer TransferToTube->InsertSample Shim Shim magnet InsertSample->Shim AcquireFID Acquire FID Shim->AcquireFID FourierTransform Fourier Transform AcquireFID->FourierTransform PhaseAndBaseline Phase and baseline correction FourierTransform->PhaseAndBaseline Reference Reference to TMS PhaseAndBaseline->Reference FinalSpectrum FinalSpectrum Reference->FinalSpectrum Final NMR Spectrum MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection IntroduceSample Introduce sample solution Vaporize Vaporize sample IntroduceSample->Vaporize ElectronBombardment Electron bombardment (EI) Vaporize->ElectronBombardment AccelerateIons Accelerate ions ElectronBombardment->AccelerateIons SeparateIons Separate ions by m/z AccelerateIons->SeparateIons DetectIons Detect ions SeparateIons->DetectIons FinalSpectrum FinalSpectrum DetectIons->FinalSpectrum Final Mass Spectrum

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- CAS number 52709-86-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- (CAS 52709-86-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-, a significant material in the field of liquid crystal technology. This document consolidates its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and experimental procedures for its characterization.

Chemical Identity and Properties

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-, also known as 4'-propoxy-4-cyanobiphenyl, is a nematic liquid crystal. Its molecular structure consists of a biphenyl core with a nitrile (-CN) group at the 4-position and a propoxy (-OC₃H₇) group at the 4'-position. This combination of a polar nitrile group and a flexible alkyl chain contributes to its liquid crystalline properties.

Table 1: Physicochemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-

PropertyValueSource
CAS Number 52709-86-1N/A
Molecular Formula C₁₆H₁₅NON/A
Molecular Weight 237.30 g/mol N/A
Appearance White to off-white powder or crystalsN/A
Melting Point 74.5 °C (crystal to isotropic)[1]
Nematic to Isotropic Transition 64.0 °C[1]
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Soluble in organic solvents such as chloroform and toluene.N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-.

Table 2: Spectroscopic Data for [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-

SpectrumDataSource
¹H NMR Data not readily available in searched literature.N/A
¹³C NMR A spectrum is available in the SpectraBase database.[2]
Infrared (IR) Theoretically computed vibrational modes are in good agreement with experimental data.[1]
Mass Spectrometry Data not readily available in searched literature.N/A

Synthesis Protocol

The synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- can be achieved through a two-step process involving a Williamson ether synthesis followed by a Suzuki-Miyaura cross-coupling reaction. This method is adapted from general procedures for the synthesis of 4'-alkoxy-4-cyanobiphenyls.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Suzuki-Miyaura Coupling A 4-Bromophenol C 1-Bromo-4-propoxybenzene A->C K₂CO₃, Acetone, Reflux B 1-Bromopropane B->C D 1-Bromo-4-propoxybenzene F [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- D->F Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux E 4-Cyanophenylboronic acid E->F

Caption: Synthetic pathway for [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-propoxybenzene

  • To a solution of 4-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 1-bromopropane (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-bromo-4-propoxybenzene by column chromatography on silica gel.

Step 2: Synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-

  • In a round-bottom flask, combine 1-bromo-4-propoxybenzene (1 equivalent), 4-cyanophenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Add an aqueous solution of a base, such as 2M sodium carbonate (2 equivalents).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product as a white solid.

Experimental Protocols for Characterization

The liquid crystalline properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- are characterized by its viscoelastic and dielectric properties.

Workflow for Liquid Crystal Characterization

LC_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Property Measurement A Synthesized Compound B Liquid Crystal Cell A->B Capillary Filling C Dielectric Spectroscopy B->C D Viscoelastic Measurements B->D E Data Analysis C->E D->E

Caption: Workflow for characterizing the liquid crystal properties.

Methodology for Dielectric Property Measurement
  • Cell Preparation: A liquid crystal cell with a known thickness and electrode area is used. The inner surfaces of the cell are coated with a polyimide alignment layer to induce a specific orientation (planar or homeotropic) of the liquid crystal molecules.

  • Sample Filling: The synthesized [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is introduced into the cell in its isotropic phase via capillary action.

  • Measurement: The cell is placed in a temperature-controlled stage. An LCR meter is used to measure the capacitance of the cell as a function of frequency and temperature.

  • Data Analysis: The dielectric permittivity (ε) is calculated from the measured capacitance. The dielectric anisotropy (Δε) is determined by measuring the permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.

Methodology for Viscoelastic Property Measurement
  • Instrumentation: A rheometer equipped with a parallel plate or cone-plate geometry and a temperature-controlled stage is used.

  • Sample Loading: A small amount of the liquid crystal sample is placed between the plates of the rheometer.

  • Measurement: Oscillatory shear is applied to the sample at varying frequencies and temperatures. The storage modulus (G') and loss modulus (G'') are measured.

  • Data Analysis: The viscoelastic properties, such as the rotational viscosity, are determined from the frequency and temperature-dependent moduli.

Safety Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information

HazardDescription
GHS Pictograms Not uniformly available, but related cyanobiphenyls are classified as harmful.
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
Precautionary Statements Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Applications

The primary application of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is as a component in nematic liquid crystal mixtures for display devices. Its specific dielectric and viscoelastic properties can be tailored by mixing it with other liquid crystal compounds to achieve the desired performance characteristics for various electro-optical applications.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory environment with appropriate safety measures in place. The provided protocols are generalized and may require optimization for specific laboratory conditions.

References

The Discovery of Room-Temperature Liquid Crystals: A Technical History of the Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on the Synthesis, Characterization, and Enduring Impact of a Revolutionary Class of Materials

Abstract

The discovery of cyanobiphenyl liquid crystals in the early 1970s by George Gray and his team at the University of Hull marked a pivotal moment in materials science, paving the way for the multibillion-dollar liquid crystal display (LCD) industry. Before this breakthrough, liquid crystalline materials were largely scientific curiosities, lacking the stability and room-temperature operational range required for practical applications. This technical guide provides an in-depth history of this discovery, detailing the synthetic pathways, experimental characterization protocols, and the key physical properties that made these materials revolutionary. It is intended for researchers, scientists, and professionals in materials and drug development who require a foundational understanding of these iconic liquid crystals.

Introduction: The Pre-Cyanobiphenyl Landscape

The field of liquid crystals dates back to 1888, but for decades, their practical use was hindered by significant material limitations. Early liquid crystals, such as the Schiff bases (e.g., MBBA), suffered from poor chemical and photochemical stability, often degrading when exposed to moisture or UV light. Furthermore, they typically exhibited a nematic phase only at elevated temperatures, necessitating heating and making them unsuitable for low-power, portable electronic devices. The UK Ministry of Defence, seeking to replace bulky and power-intensive cathode ray tubes (CRTs) in military applications, initiated a push for the development of stable, room-temperature liquid crystals, setting the stage for a materials science revolution.[1][2]

The Breakthrough: George Gray and the University of Hull

In 1973, under a contract from the UK Ministry of Defence, a team led by Professor George William Gray at the University of Hull systematically investigated new molecular structures that could exhibit liquid crystallinity with the desired stability and temperature range.[1][3][4] Their research culminated in the synthesis of the 4-alkyl-4'-cyanobiphenyls (nCB). The key insight was the combination of a chemically robust biphenyl core, which provides the necessary rod-like molecular shape (mesogenic character), with a terminal cyano (-C≡N) group.[5] This cyano group imparts a strong dipole moment, leading to a large positive dielectric anisotropy (Δε), a critical property for the operation of the twisted nematic (TN) LCDs envisioned at the time.

The first member of this new class to show a room-temperature nematic phase was 4-cyano-4'-pentylbiphenyl (5CB).[6][7] Synthesized by Ken Harrison and J.A. Nash in Gray's laboratory in 1972, 5CB exhibited a stable nematic phase between 22.5 °C and 35.0 °C, a perfect range for electronic device operation.[6][8][9] This discovery, published in a seminal 1973 paper, was the catalyst for the rapid development of the first generation of commercial LCDs, from digital watches to calculators.[1][3][4][10]

G cluster_0 The Problem (Pre-1970s) cluster_1 The Solution (Early 1970s) Problem Need for Stable, Low-Power Flat-Panel Displays LC_Issues Existing Liquid Crystals Problem->LC_Issues Gray_Hull George Gray's Group (University of Hull) Problem->Gray_Hull MoD Funding Instability Unstable to Moisture/UV (e.g., Schiff Bases) LC_Issues->Instability Temp High Operating Temperatures LC_Issues->Temp Cyanobiphenyls Invention of Cyanobiphenyls (nCB) Gray_Hull->Cyanobiphenyls Properties Key Properties Cyanobiphenyls->Properties Stability Chemical Stability Properties->Stability RoomTemp Room-Temperature Nematic Phase Properties->RoomTemp Pos_e Large Positive Dielectric Anisotropy (Δε) Properties->Pos_e LCDs Twisted Nematic LCDs Enabled Pos_e->LCDs G cluster_workflow Representative Synthesis Workflow Start Starting Materials: 1. 4-Bromobenzonitrile 2. Alkylphenylboronic acid Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Pd catalyst, Base (e.g., K2CO3), Solvent (e.g., Toluene) Workup Aqueous Workup & Extraction Coupling->Workup Purify1 Column Chromatography (Silica Gel) Workup->Purify1 Purify2 Recrystallization Purify1->Purify2 Final Pure nCB Product Purify2->Final G cluster_thermal Thermal Analysis cluster_optical Optical Properties cluster_dielectric Dielectric Properties LC_Sample Synthesized LC Sample DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC Determine Transition Temperatures (T) Refractometry Abbé Refractometer LC_Sample->Refractometry Measure Refractive Indices (nₑ, nₒ) Capacitance Capacitance Cell Measurement LC_Sample->Capacitance Measure Permittivity (ε∥, ε⊥) POM Polarized Optical Microscopy (POM) DSC->POM Identify phase types Birefringence Calculate Birefringence Δn = nₑ - nₒ Refractometry->Birefringence Anisotropy Calculate Dielectric Anisotropy Δε = ε∥ - ε⊥ Capacitance->Anisotropy

References

Anisotropic Properties of 4'-Alkoxy-4-Cyanobiphenyls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anisotropic properties of 4'-alkoxy-4-cyanobiphenyls, a prominent class of liquid crystals. We present a comprehensive summary of their dielectric, optical, and elastic characteristics, supported by detailed experimental protocols for their measurement.

Core Anisotropic Properties

The defining characteristic of 4'-alkoxy-4-cyanobiphenyls is their pronounced anisotropy, arising from the rod-like shape of the molecules and the presence of a strong dipole moment associated with the terminal cyano group. This molecular arrangement leads to direction-dependent physical properties, which are crucial for their application in various electro-optical devices.

Dielectric Anisotropy

The dielectric anisotropy (Δε) is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Due to the large dipole moment of the cyano group along the long molecular axis, 4'-alkoxy-4-cyanobiphenyls exhibit a strong positive dielectric anisotropy.[1][2] This property is fundamental to their use in display technologies, where an external electric field can easily reorient the molecules. The principal dielectric constants and the resulting anisotropy generally decrease with increasing length of the alkyl chain.[1]

Optical Anisotropy (Birefringence)

These compounds are optically anisotropic, meaning they have different refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the director. This difference, known as birefringence (Δn = ne - no), is a key parameter for applications in displays and photonics. For instance, 5CB exhibits extraordinary and ordinary refractive indices of 1.706 and 1.532, respectively, at a wavelength of 633 nm and 25°C.[1]

Elastic Properties

The elastic properties of nematic liquid crystals are described by three Frank elastic constants: splay (K11), twist (K22), and bend (K33). These constants represent the energy required to induce these fundamental deformations in the director field. The relative magnitudes of these elastic constants influence the response of the liquid crystal to external fields and are critical for optimizing device performance. An "odd-even" effect is often observed, where the values of the elastic constants alternate as the number of carbon atoms in the alkoxy chain changes from odd to even.[3]

Quantitative Data Summary

The following tables summarize the key anisotropic properties for several common 4'-alkoxy- and 4'-alkyl-4-cyanobiphenyls at specific temperatures.

Table 1: Dielectric Properties of 4'-n-alkyl-4-cyanobiphenyls at 1 kHz

CompoundTemperature (°C)ε∥ε⊥Δε
5CB24--~11.5
5CB20--8.2
7CB20--6.7

Data sourced from multiple studies.[1]

Table 2: Optical Properties of 5CB at 25°C and 633 nm

PropertyValue
Extraordinary Refractive Index (ne)1.706
Ordinary Refractive Index (no)1.532
Birefringence (Δn)0.174

Data for 5CB.[1]

Table 3: Elastic Constants of 4'-n-alkyl-4-cyanobiphenyls

CompoundTemperature (°C)K11 (pN)K22 (pN)K33 (pN)
5CB256.43.010.0
6CB256.63.211.2
7CB307.03.512.0
8CB357.53.813.5

Note: These are representative values; elastic constants are temperature-dependent.

Experimental Protocols

Accurate characterization of the anisotropic properties of liquid crystals is essential for both fundamental research and technological applications. Below are detailed methodologies for key experiments.

Measurement of Dielectric Anisotropy

Principle: The dielectric permittivity is determined by measuring the capacitance of a liquid crystal cell. By aligning the liquid crystal director parallel and perpendicular to an applied electric field, ε∥ and ε⊥ can be measured, and Δε can be calculated.

Methodology:

  • Cell Preparation: A liquid crystal cell is constructed from two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces are treated with an alignment layer (e.g., rubbed polyimide) to induce either planar (director parallel to the surface) or homeotropic (director perpendicular to the surface) alignment. The cell thickness is typically in the range of 5-20 µm.

  • Sample Filling: The liquid crystal material is introduced into the cell in its isotropic phase via capillary action.

  • Alignment:

    • For measuring ε∥, a cell with planar alignment is used, and the electric field is applied perpendicular to the glass plates, and thus parallel to the director in the bulk of the cell when a sufficiently strong magnetic or electric field is applied along the probing electric field direction.

    • For measuring ε⊥, a cell with homeotropic alignment is used, with the electric field applied perpendicular to the glass plates. Alternatively, a planar-aligned cell can be used with the probing electric field applied parallel to the alignment direction.

  • Capacitance Measurement: An LCR meter is used to measure the capacitance of the filled cell (C_LC) and the empty cell (C_empty) at a specific frequency (e.g., 1 kHz).

  • Calculation: The dielectric permittivity is calculated using the formula: ε = C_LC / C_empty. The dielectric anisotropy is then Δε = ε∥ - ε⊥.

Measurement of Refractive Indices (Birefringence)

Principle: The anisotropic refractive indices (ne and no) can be measured using methods that spatially separate or distinguish between the ordinary and extraordinary rays of light passing through an aligned liquid crystal sample. The thin-prism method is a common technique.

Methodology:

  • Wedge Cell Preparation: A wedge-shaped cell is created using two glass plates with a small angle between them (typically 1-2 degrees). The inner surfaces are treated for planar alignment with the rubbing direction parallel to the prism's apex.

  • Sample Filling: The liquid crystal is filled into the wedge cell in its isotropic phase.

  • Optical Setup: A polarized monochromatic light source (e.g., a He-Ne laser) is directed through the wedge cell.

  • Measurement: Due to the prismatic shape and the birefringence of the liquid crystal, the incident beam splits into two spatially separated beams (ordinary and extraordinary) upon exiting the cell. The deviation angles of these two beams are measured.

  • Calculation: The refractive indices ne and no are calculated from the measured deviation angles and the known wedge angle of the cell. The birefringence is then Δn = ne - no.

Measurement of Elastic Constants (Freedericksz Transition)

Principle: The Freedericksz transition is a field-induced reorientation of the director in a liquid crystal cell. By measuring the critical field (electric or magnetic) required to induce this transition, the Frank elastic constants can be determined.

Methodology:

  • Cell Preparation: A liquid crystal cell with a well-defined initial alignment (planar or homeotropic) and thickness is prepared.

  • Applying External Field: An external electric or magnetic field is applied perpendicular to the initial director orientation.

  • Detecting the Transition: The reorientation of the director is detected optically by observing the change in the transmitted light intensity between crossed polarizers. The critical field (Vc or Hc) is the threshold field at which the director starts to deform.

  • Calculation:

    • Splay (K11): A planar-aligned cell is subjected to an electric or magnetic field perpendicular to the plates. The critical voltage (Vc) is related to K11 by: Vc = π * sqrt(K11 / (ε0 * Δε)).

    • Bend (K33): A homeotropic-aligned cell is subjected to an electric or magnetic field parallel to the plates. The critical magnetic field (Hc) is related to K33 by: Hc * d = π * sqrt(K33 / χa), where d is the cell thickness and χa is the magnetic anisotropy.

    • Twist (K22): A twisted nematic cell is used, and the critical field for the distortion of the twist structure is measured.

Visualizations

cluster_0 Molecular Structure cluster_1 Anisotropic Properties Biphenyl Core Biphenyl Core Optical Anisotropy (Δn) Optical Anisotropy (Δn) Biphenyl Core->Optical Anisotropy (Δn) Shape Anisotropy Alkoxy Chain (-OR) Alkoxy Chain (-OR) Elastic Constants (Kii) Elastic Constants (Kii) Alkoxy Chain (-OR)->Elastic Constants (Kii) Influences Packing Cyano Group (-CN) Cyano Group (-CN) Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Cyano Group (-CN)->Dielectric Anisotropy (Δε) Strong Dipole Moment

Caption: Molecular origins of anisotropic properties.

cluster_workflow Experimental Workflow Sample Preparation Sample Preparation Cell Assembly Cell Assembly Sample Preparation->Cell Assembly Alignment Layer Coating Alignment Layer Coating Cell Assembly->Alignment Layer Coating LC Filling LC Filling Alignment Layer Coating->LC Filling Property Measurement Property Measurement LC Filling->Property Measurement Dielectric Spectroscopy Dielectric Spectroscopy Property Measurement->Dielectric Spectroscopy Refractometry Refractometry Property Measurement->Refractometry Freedericksz Transition Freedericksz Transition Property Measurement->Freedericksz Transition Calculate Δε Calculate Δε Dielectric Spectroscopy->Calculate Δε Calculate Δn Calculate Δn Refractometry->Calculate Δn Calculate Kii Calculate Kii Freedericksz Transition->Calculate Kii Data Analysis Data Analysis

References

Phase transition temperatures of 4'-propoxy-4-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Phase Transition Temperatures of 4'-propoxy-4-cyanobiphenyl

Introduction

4'-propoxy-4-cyanobiphenyl, a member of the 4-n-alkoxy-4´-cyanobiphenyl (nOCB) homologous series, is a thermotropic liquid crystal.[1] These materials exhibit a state of matter, known as a mesophase, that has properties intermediate between those of a conventional liquid and a solid crystal.[2][3] Specifically, as a thermotropic liquid crystal, 4'-propoxy-4-cyanobiphenyl undergoes phase transitions as a function of temperature.[1] Understanding the precise temperatures at which these transitions occur is critical for its application in various technologies, such as liquid crystal displays (LCDs) and electro-optical devices. This technical guide provides a comprehensive overview of the phase transition temperatures of 4'-propoxy-4-cyanobiphenyl, details the experimental protocols used for their determination, and presents a logical workflow for this characterization.

Phase Transition Data

The thermal behavior of 4'-propoxy-4-cyanobiphenyl is characterized by transitions between its crystalline solid state, a nematic liquid crystal phase, and an isotropic liquid phase. The nematic phase is the simplest liquid crystal phase, where the rod-like molecules lack positional order but tend to align along a common axis known as the director.[1] The transition from the nematic to the isotropic liquid phase is often referred to as the clearing point.

Quantitative data on the phase transitions of 4'-propoxy-4-cyanobiphenyl are summarized in the table below. It is important to note that the transition temperatures can vary slightly based on the purity of the sample and the experimental conditions, such as the heating or cooling rate. The provided data appears to describe the transitions observed during a cooling cycle from the isotropic liquid.

Transition TypeTemperature (°C)Temperature (K)Description
Isotropic → Nematic (TIN)64.0337.15Transition from the disordered isotropic liquid to the ordered nematic phase upon cooling.[1]
Nematic → Crystal (TNC)--The crystallization temperature from the nematic phase is not explicitly stated in the provided source.
Crystal → Isotropic (TCI)74.5347.65This likely represents the melting point or clearing point upon heating, where the crystalline solid transitions directly to an isotropic liquid, or it could be the upper limit of the liquid crystal phase.[1]

Note: The source states the compound "transforms from crystal to isotropic phase at 74.5°C and then from isotropic to nematic phase at 64.0°C".[1] This phrasing suggests the 64.0°C value is the clearing point observed upon cooling. The 74.5°C value is the melting/clearing point upon heating.

Experimental Protocols

The characterization of liquid crystal phase transitions is primarily accomplished through a combination of thermal analysis and optical microscopy. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time.[4] It is highly effective for determining the temperatures and enthalpy changes associated with phase transitions.[4]

Principle: As a liquid crystal sample is heated or cooled through a phase transition, it absorbs or releases heat (an endothermic or exothermic event, respectively).[4] For instance, the transition from a crystalline solid to a nematic liquid crystal is an endothermic process that appears as a peak on a DSC thermogram. The nematic-to-isotropic transition is also endothermic.[5] The DSC instrument measures the temperature difference between the sample and an inert reference and calculates the differential heat flow required to maintain them at the same temperature.

Detailed Methodology:

  • Sample Preparation: A small amount of the 4'-propoxy-4-cyanobiphenyl sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: A temperature program is initiated. A typical program for a liquid crystal involves:

    • An initial heating ramp to a temperature well above the isotropic phase transition to erase any previous thermal history.

    • A controlled cooling ramp (e.g., 5-10 °C/min) to observe the transitions from isotropic to nematic and nematic to crystalline phases.

    • A subsequent controlled heating ramp (e.g., 5-10 °C/min) to observe the transitions from crystalline to nematic and nematic to isotropic phases.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of an endothermic or exothermic event corresponds to the phase transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a crucial technique for the visual identification of liquid crystal phases. It exploits the anisotropic nature of liquid crystals, which causes them to be birefringent.

Principle: Liquid crystal phases have a property called birefringence, meaning they have different refractive indices for light polarized in different directions. When a liquid crystal sample is placed between two crossed polarizers, its characteristic textures can be observed. The isotropic liquid phase, being optically isotropic, does not transmit light and appears dark. In contrast, the nematic phase will exhibit a distinct texture (e.g., a Schlieren or threaded texture), which disappears when the sample is heated above its clearing point.

Detailed Methodology:

  • Sample Preparation: A small amount of 4'-propoxy-4-cyanobiphenyl is placed on a clean glass microscope slide and covered with a coverslip.

  • Hot Stage Setup: The slide is mounted on a programmable hot stage, which allows for precise temperature control and ramping. The hot stage is placed on the stage of a polarizing microscope.

  • Observation: The sample is observed through the microscope with crossed polarizers as the temperature is slowly increased and decreased.

  • Phase Identification: The phase transition temperatures are recorded as the points where distinct changes in the optical texture occur. For example, the nematic-to-isotropic transition is marked by the abrupt disappearance of the birefringent texture, resulting in a completely dark field of view.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique used to study the molecular arrangement and structure of materials. In liquid crystal research, it is used to distinguish between different mesophases by probing the positional order of the molecules.

Principle: XRD relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern provides information about the spacing between atomic planes. While the nematic phase lacks long-range positional order, it does exhibit orientational order, which results in a characteristic diffuse diffraction pattern. This is distinct from the sharp peaks of a crystalline solid and the broad, featureless halo of an isotropic liquid.

Detailed Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube. To study aligned samples, the capillary can be placed in a magnetic field.

  • Instrument Setup: The capillary is mounted in a temperature-controlled holder within the XRD instrument.

  • Data Collection: An X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles. Diffraction patterns are collected at different temperatures as the sample is heated and cooled through its phase transitions.

  • Data Analysis: The diffraction patterns are analyzed to determine the phase of the material. A crystalline phase will show sharp Bragg peaks. The nematic phase will show one or two diffuse rings, indicating short-range positional order but long-range orientational order. The isotropic phase will show a single, very broad, and diffuse halo.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the complete characterization of the phase transitions of a liquid crystal like 4'-propoxy-4-cyanobiphenyl.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal & Optical Analysis cluster_structure 3. Structural Confirmation cluster_data 4. Data Synthesis prep Obtain high-purity 4'-propoxy-4-cyanobiphenyl dsc Differential Scanning Calorimetry (DSC) - Determine transition temperatures (T) - Measure enthalpy (ΔH) prep->dsc pom Polarized Optical Microscopy (POM) - Visually identify phases - Observe texture changes prep->pom xrd X-ray Diffraction (XRD) - Confirm molecular arrangement - Distinguish mesophases dsc->xrd Preliminary data suggests need for structural confirmation analysis Correlate DSC, POM, and XRD data to build a complete phase diagram dsc->analysis pom->xrd Preliminary data suggests need for structural confirmation pom->analysis xrd->analysis

Caption: Experimental workflow for liquid crystal phase transition analysis.

References

In-Depth Technical Guide to the Molecular Structure of 4-propoxy-4'-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 4-propoxy-4'-cyanobiphenyl, a key component in the formulation of nematic liquid crystals. The document details its chemical and physical properties, provides spectroscopic data for characterization, outlines a detailed experimental protocol for its synthesis, and explores the structure-property relationships that govern its liquid crystalline behavior. This guide is intended to be a valuable resource for researchers and professionals working in materials science, particularly in the development of liquid crystal displays and other electro-optical devices.

Introduction

4-propoxy-4'-cyanobiphenyl, also known as 3OCB, belongs to the homologous series of 4-alkoxy-4'-cyanobiphenyls. These compounds are of significant interest due to their liquid crystalline properties, which are exploited in various technological applications, most notably in liquid crystal displays (LCDs). The molecular structure of these compounds, characterized by a rigid biphenyl core, a flexible alkoxy chain, and a polar cyano group, gives rise to the mesophases that are essential for their function. This guide provides an in-depth analysis of the molecular structure of 4-propoxy-4'-cyanobiphenyl and its related properties.

Molecular Structure and Identification

The molecular structure of 4-propoxy-4'-cyanobiphenyl is characterized by a biphenyl core where one phenyl ring is substituted with a propoxy group (-OC₃H₇) at the 4-position, and the other phenyl ring is substituted with a cyano group (-CN) at the 4'-position.

IdentifierValue
Chemical Formula C₁₆H₁₅NO[1]
CAS Number 52709-86-1[1]
Molecular Weight 237.3 g/mol [1]
Synonyms 3OCB, 4'-Propoxy-4-biphenylcarbonitrile, 4-Cyano-4'-propoxy-1,1'-biphenyl[1]

A computational study using Hartree-Fock (HF) and Density Functional Theory (DFT) methods has been performed to optimize the molecular geometry of 4-propoxy-4'-cyanobiphenyl. The calculated bond lengths and angles provide a detailed insight into the molecule's three-dimensional structure.

Physicochemical and Liquid Crystalline Properties

4-propoxy-4'-cyanobiphenyl is a white crystalline solid at room temperature.[1] It exhibits a nematic liquid crystal phase upon heating. The transition temperatures and other relevant physical properties are summarized in the table below. The dielectric anisotropy (Δε) is a critical parameter for liquid crystals in display applications, and for the 4'-n-alkyl-4-cyanobiphenyl series, it is known to be positive and decrease with increasing alkyl chain length.

PropertyValueReference
Appearance White powder/crystal[1]
Melting Point (Crystal to Isotropic) 74.5 °C[2]
Clearing Point (Isotropic to Nematic) 64.0 °C[2]
Dielectric Anisotropy (Δε) Positive (estimated)[3]
Refractive Indices (nₒ, nₑ) Data not available

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 4-propoxy-4'-cyanobiphenyl in CDCl₃ has been reported. The chemical shifts are consistent with the proposed molecular structure.

Chemical Shift (ppm)Assignment
159.9C-O
145.4C-C (biphenyl linkage)
132.5C-H (aromatic)
131.6C-C (biphenyl linkage)
128.4C-H (aromatic)
127.2C-H (aromatic)
119.1C≡N
115.3C-H (aromatic)
110.3C-CN
69.8O-CH₂
22.5CH₂
10.5CH₃

Reference: S.ANDO,T.HIRONAKA,H.KUROSU,I.ANDO, MAGN.RES.CHEM.,38,241(2000) as cited by SpectraBase.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific experimental spectrum for 4-propoxy-4'-cyanobiphenyl was not found, the expected ¹H NMR spectrum can be predicted based on the analysis of homologous compounds and general principles. The aromatic protons will appear as a set of doublets and doublets of doublets in the range of 6.9-7.7 ppm. The propoxy group protons will appear as a triplet at approximately 4.0 ppm (O-CH₂), a sextet around 1.8 ppm (-CH₂-), and a triplet around 1.0 ppm (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-propoxy-4'-cyanobiphenyl is expected to show characteristic absorption bands for its functional groups. The most prominent peaks would be the C≡N stretching vibration around 2230 cm⁻¹, C-O-C stretching vibrations in the range of 1250-1000 cm⁻¹, and C-H stretching and bending vibrations of the aromatic rings and the alkyl chain.

Experimental Protocols

Synthesis of 4-propoxy-4'-cyanobiphenyl

The synthesis of 4-propoxy-4'-cyanobiphenyl can be achieved via the Williamson ether synthesis. This method involves the reaction of 4'-hydroxy-4-cyanobiphenyl with a propyl halide in the presence of a base.

Materials:

  • 4'-hydroxy-4-cyanobiphenyl

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Deionized water

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4'-hydroxy-4-cyanobiphenyl (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in dichloromethane or diethyl ether and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure 4-propoxy-4'-cyanobiphenyl as a white solid.

Characterization of Liquid Crystalline Properties

Differential Scanning Calorimetry (DSC): The phase transition temperatures (melting and clearing points) can be determined using a differential scanning calorimeter. A small sample (5-10 mg) is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperatures corresponding to the endothermic peaks in the heating scan represent the phase transitions.

Polarized Optical Microscopy (POM): The liquid crystalline textures can be observed using a polarized optical microscope equipped with a hot stage. A small amount of the sample is placed between a glass slide and a coverslip and heated. The characteristic textures of the nematic phase (e.g., Schlieren texture) can be observed and the phase transition temperatures can be confirmed by observing the changes in the texture upon heating and cooling.

Structure-Property Relationship

The liquid crystalline properties of 4-propoxy-4'-cyanobiphenyl are a direct consequence of its molecular structure. The interplay between the different molecular fragments dictates the formation and stability of the nematic mesophase.

StructureProperty Structure Molecular Structure of 4-propoxy-4'-cyanobiphenyl Biphenyl Rigid Biphenyl Core Structure->Biphenyl Propoxy Flexible Propoxy Chain Structure->Propoxy Cyano Polar Cyano Group Structure->Cyano Anisotropy Molecular Anisotropy (Rod-like shape) Biphenyl->Anisotropy Propoxy->Anisotropy Interactions Intermolecular Interactions Cyano->Interactions Anisotropy->Interactions Dispersion van der Waals Forces Interactions->Dispersion Dipole Dipole-Dipole Interactions Interactions->Dipole LC_Phase Nematic Liquid Crystal Phase Interactions->LC_Phase Anisotropy_Prop Anisotropic Properties LC_Phase->Anisotropy_Prop Dielectric Positive Dielectric Anisotropy (Δε > 0) Anisotropy_Prop->Dielectric Optical Optical Birefringence (Δn) Anisotropy_Prop->Optical

Caption: Structure-Property Relationship in 4-propoxy-4'-cyanobiphenyl.

The rigid biphenyl core is the primary contributor to the rod-like shape of the molecule, which is a prerequisite for the formation of liquid crystal phases. The flexible propoxy chain helps to lower the melting point and broaden the temperature range of the mesophase. The highly polar cyano group leads to strong dipole-dipole interactions, which promote the parallel alignment of the molecules and result in a positive dielectric anisotropy. This positive dielectric anisotropy is crucial for the reorientation of the liquid crystal molecules in an external electric field, the fundamental principle behind the operation of twisted nematic LCDs.

Applications

The primary application of 4-propoxy-4'-cyanobiphenyl is as a component in nematic liquid crystal mixtures for electro-optical displays. Its specific properties, such as its mesophase range and dielectric anisotropy, make it a valuable component for tuning the overall performance of the liquid crystal mixture. While some cyanobiphenyl derivatives have been investigated for their biological activity, there is currently no established application of 4-propoxy-4'-cyanobiphenyl in drug development.

Conclusion

4-propoxy-4'-cyanobiphenyl is a well-characterized liquid crystalline material with a clear structure-property relationship that makes it suitable for applications in display technology. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed synthesis protocol. The information presented herein serves as a valuable resource for researchers and professionals in the fields of materials science and liquid crystal technology. Further research could focus on the synthesis of novel derivatives with enhanced properties for next-generation display applications.

References

An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the liquid crystal intermediate, [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- (also known as 4'-propoxy-4-cyanobiphenyl). Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. This includes a summary of known qualitative solubility, detailed experimental protocols derived from established methodologies, and a visual representation of the experimental workflow.

Introduction

[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is a key component in the synthesis of liquid crystal displays (LCDs) and other advanced materials. Its solubility in various organic solvents is a critical parameter for its purification, processing, and formulation. Understanding and accurately determining its solubility is paramount for optimizing reaction conditions, preventing unwanted precipitation, and ensuring the quality of the final product. This guide serves as a practical resource for researchers and professionals working with this compound.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter at various temperatures) for [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- in a range of common organic solvents. However, qualitative descriptions of its solubility are available and summarized below.

Qualitative Solubility Summary

The available information indicates that [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- exhibits the following general solubility characteristics:

Solvent ClassSolubility Description
Polar Aprotic Solvents Generally soluble in solvents like chloroform.
Aromatic Hydrocarbons Soluble in solvents such as toluene.
Polar Protic Solvents Expected to have lower solubility compared to non-polar solvents.
Water Insoluble.[1]

It is important to note that these are general statements and the actual solubility can be significantly influenced by factors such as temperature and the purity of both the solute and the solvent. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- in organic solvents. This protocol is based on the principles of the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent. This method is adaptable from standardized guidelines such as OECD Guideline 105 and ASTM E1148.[2][3][4][5][6][7][8]

Materials and Equipment
  • Solute: High-purity [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- (purity ≥98%)

  • Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., toluene, chloroform, ethanol, acetone, etc.)

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Constant temperature water bath or incubator with shaking capabilities

    • Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

    • Magnetic stir bars and stir plate (optional, for agitation)

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)

    • Calibrated thermometer

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- and transfer it to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

    • Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause foaming or splashing.

  • Equilibration:

    • Allow the samples to equilibrate for a sufficient period to reach a constant concentration in the liquid phase. A preliminary study should be conducted to determine the time to reach equilibrium (typically 24 to 72 hours).

    • To verify equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and the concentration of the solute measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle for at least 30 minutes within the constant temperature bath.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Concentration Analysis:

    • Prepare a series of standard solutions of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Analyze the diluted sample of the saturated solution using the same analytical method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-.

G Figure 1: Experimental Workflow for Solubility Determination A Preparation of Supersaturated Mixture (Excess Solute + Solvent) B Isothermal Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling / Centrifugation) B->C D Sampling of Supernatant C->D E Filtration (Syringe Filter) D->E F Dilution of Filtrate E->F G Concentration Analysis (e.g., HPLC, UV-Vis) F->G H Data Processing & Calculation (Solubility Determination) G->H I Standard Curve Preparation I->G

References

Methodological & Application

Application Note: Synthesis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is a liquid crystal material of significant interest in the development of advanced display technologies and other electro-optic applications.[1][2] Its molecular structure, featuring a rigid biphenyl core with a polar nitrile group and a flexible propoxy chain, gives rise to the mesomorphic properties essential for these applications. The synthesis of this compound is most commonly and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note provides a detailed protocol for the synthesis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, intended for researchers in organic synthesis, materials science, and drug development.

Reaction Scheme

The synthesis involves the coupling of 4-bromobenzonitrile with (4-propoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_product Product r1 4-Bromobenzonitrile catalyst Pd(PPh3)4 K2CO3, Toluene/Ethanol/H2O r1->catalyst r2 (4-propoxyphenyl)boronic acid r2->catalyst p1 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile catalyst->p1

Caption: Suzuki-Miyaura coupling reaction for the synthesis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Hazards
4-Bromobenzonitrile623-00-7C₇H₄BrN182.02110-115235-237Harmful if swallowed or in contact with skin, Eye Irritant.[3][4]
(4-propoxyphenyl)boronic acid134150-01-9C₉H₁₃BO₃180.01216-219N/ASkin, Eye, and Respiratory Irritant.[5][6][7][8]
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56100-105 (dec.)N/ASkin/Eye Irritant, Sensitizer.
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21891N/A (decomposes)Serious Eye Irritant.
Toluene108-88-3C₇H₈92.14-95111Flammable, Skin/Eye/Respiratory Irritant, Aspiration Hazard.
Ethanol64-17-5C₂H₆O46.07-11478Highly Flammable, Eye Irritant.
Product: 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile52709-86-1C₁₆H₁₅NO237.30168-169393.1Harmful if swallowed, Skin/Eye/Respiratory Irritant.[9]
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Silica gel for column chromatography (if necessary)

  • TLC plates and developing chamber

Synthesis Procedure

  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq, e.g., 1.82 g, 10 mmol).

    • Add (4-propoxyphenyl)boronic acid (1.1 eq, 1.98 g, 11 mmol).

    • Add potassium carbonate (3.0 eq, 4.15 g, 30 mmol).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 0.347 g, 0.3 mmol).

  • Solvent Addition and Reaction:

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add a 3:1:1 mixture of Toluene:Ethanol:Water (e.g., 30 mL Toluene, 10 mL Ethanol, 10 mL Water) via syringe.

    • Begin vigorous stirring and heat the reaction mixture to reflux (approximately 85-90 °C) using a heating mantle.

    • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting 4-bromobenzonitrile spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as an off-white solid.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile as a white crystalline solid.

    • If recrystallization is insufficient, the product can be purified by flash column chromatography on silica gel.

  • Characterization:

    • Determine the melting point of the purified product and compare it to the literature value (168-169 °C).[9]

    • Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the final product.

Summary of Reaction Parameters
ParameterValue
Molar Ratio (Ar-Br : Ar-B(OH)₂)1 : 1.1
Base (K₂CO₃) Stoichiometry3.0 equivalents
Catalyst Loading (Pd(PPh₃)₄)3 mol %
Solvent SystemToluene / Ethanol / Water (3:1:1)
Reaction TemperatureReflux (~85-90 °C)
Reaction Time4-6 hours
Expected Yield> 85% (post-purification)

Experimental Workflow

G start Start setup Assemble Glassware (3-neck RBF, condenser) start->setup add_reagents Add Solid Reagents: 1. 4-Bromobenzonitrile 2. (4-propoxyphenyl)boronic acid 3. K2CO3 4. Pd(PPh3)4 setup->add_reagents inert_atm Evacuate & Backfill with Nitrogen (3x) add_reagents->inert_atm add_solvent Add Solvent System (Toluene/Ethanol/Water) inert_atm->add_solvent reaction Heat to Reflux (~90°C) Stir for 4-6 hours add_solvent->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT Add Water & Extract with Ethyl Acetate monitor->workup Complete dry Combine Organic Layers Wash with Brine Dry over Na2SO4 workup->dry concentrate Filter & Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Solid (Recrystallization from Ethanol) concentrate->purify characterize Characterize Product: - Melting Point - NMR, MS purify->characterize end End characterize->end

Caption: Workflow diagram for the synthesis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[10]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and fine powders.[5][11]

  • Handling of Reagents:

    • 4-Bromobenzonitrile: Harmful if swallowed or in contact with skin. Avoid creating dust. Wash hands thoroughly after handling.[3][10][12]

    • (4-propoxyphenyl)boronic acid: May cause skin, eye, and respiratory irritation. Avoid breathing dust.[5][13]

    • Palladium Catalyst: Palladium compounds can be sensitizers. Avoid inhalation and skin contact.

    • Toluene: Flammable liquid and vapor. Can cause serious health effects upon prolonged exposure. Keep away from heat and open flames.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour chemical waste down the drain.[12]

References

Application Note: Characterization of 4-propoxy-4'-cyanobiphenyl (3OCB) using Polarized Optical Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of the liquid crystal compound 4-propoxy-4'-cyanobiphenyl, commonly known as 3OCB. It outlines the principles of polarized optical microscopy (POM) and its application in identifying and characterizing the mesophases of 3OCB by observing textural changes during controlled heating and cooling cycles.

Introduction

4-propoxy-4'-cyanobiphenyl (3OCB) is a member of the cyanobiphenyl family of liquid crystals, which are widely utilized in research and for applications such as liquid crystal displays (LCDs).[1] Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals.[2] The characterization of their unique phases, known as mesophases, is crucial for understanding their physical properties and for technological applications.

Polarized optical microscopy (POM) is a fundamental and powerful technique used to identify liquid crystal phases and their transition temperatures.[3] This method relies on the anisotropic nature of liquid crystals, which means their optical properties, like refractive index, are direction-dependent.[1] This anisotropy leads to a property called birefringence, which is the basis for visualization and characterization using POM.[4] This application note details the experimental procedure for characterizing the monotropic nematic phase of 3OCB. A monotropic liquid crystal is one that exhibits the liquid crystal phase only upon cooling from the isotropic liquid state.[5]

Principle of Polarized Optical Microscopy (POM)

A polarizing optical microscope is equipped with two polarizers: a polarizer placed before the sample and an analyzer placed after the sample, oriented perpendicular (crossed) to each other.[3]

  • Unpolarized light from the microscope's source passes through the first polarizer, becoming linearly polarized .

  • When this polarized light enters an isotropic material (like a conventional liquid or a liquid crystal in its isotropic phase), its polarization state is unchanged. As the analyzer is crossed with the polarizer, all light is blocked, and the field of view appears dark.

  • When the polarized light enters a birefringent (anisotropic) material , such as a liquid crystal in its nematic phase, the light is split into two rays (ordinary and extraordinary) that travel at different speeds.[6]

  • This phase shift causes the light exiting the sample to be elliptically polarized . This elliptically polarized light has a component that can pass through the second polarizer (the analyzer).[7]

  • As a result, the liquid crystalline regions appear bright and often colorful against a dark background, revealing characteristic textures that are unique to each liquid crystal phase.[7]

By observing these textures while controlling the sample's temperature with a hot stage, one can accurately determine the temperatures at which phase transitions occur.

Physicochemical Properties of 4-propoxy-4'-cyanobiphenyl (3OCB)

The key to characterizing 3OCB is understanding its thermal behavior. It is a monotropic liquid crystal, meaning the nematic mesophase is only observed during the cooling process from the isotropic liquid state.[7][8] The relevant phase transitions are summarized in the table below.

PropertySymbolValueProcessReference
Chemical Name -4-propoxy-4'-cyanobiphenyl-[1]
Common Name 3OCB--[1]
CAS Number -52709-86-1-
Molecular Formula -C₁₆H₁₅NO-
Molecular Weight -237.3 g/mol -
Crystal to Isotropic TK-I74.5 °CHeating[7]
Isotropic to Nematic TI-N~67.9 °CCooling[7]
Nematic to Crystal TN-KBelow 62 °CCooling[7]

Table 1: Summary of thermal properties for 4-propoxy-4'-cyanobiphenyl (3OCB).

Experimental Protocols

This section provides detailed protocols for sample preparation and analysis using POM.

Required Equipment and Materials
  • Equipment:

    • Polarizing Optical Microscope (with rotating stage)

    • Hot Stage with temperature controller (e.g., Linkam or Mettler Toledo)

    • Microscope Camera

    • Nitrogen supply (for inert atmosphere, optional)

  • Materials:

    • 4-propoxy-4'-cyanobiphenyl (3OCB) powder

    • Microscope slides

    • Cover slips

    • Spatula

    • Cleaning supplies (e.g., ethanol, lens paper)

Sample Preparation Protocol
  • Cleanliness: Ensure the microscope slide and cover slip are impeccably clean. Wash with ethanol and dry completely to avoid introducing nucleation sites or impurities.

  • Sample Placement: Place a very small amount (a few crystals) of 3OCB powder onto the center of the clean microscope slide using a spatula.

  • Melt and Seal: Place the slide on a standard laboratory hot plate pre-heated to approximately 80-85 °C (above the K-I transition temperature). The crystals will melt into a clear isotropic liquid.

  • Cover Slip: Carefully place a clean cover slip over the molten droplet. The liquid will spread via capillary action to form a thin, uniform film. Avoid trapping air bubbles.

  • Cooling: Remove the slide from the hot plate and allow it to cool to room temperature. The sample will crystallize. The sample is now ready for analysis.

POM Analysis Protocol
  • Setup: Place the prepared slide onto the microscope's hot stage. Secure it in place.

  • Microscope Configuration: Set the microscope to its polarized light setting with the polarizer and analyzer in the "crossed" position. This is confirmed when the field of view without a birefringent sample is completely dark.

  • Heating Cycle:

    • Set the hot stage controller to a heating rate of 5-10 °C/min.

    • Heat the sample from room temperature to approximately 80 °C.

    • Observe the sample through the eyepieces or camera. Record the temperature at which the crystalline structure melts into the dark isotropic phase. This is the Crystal-to-Isotropic transition (TK-I).[7] Note that no nematic phase will be observed during heating.[7]

  • Cooling Cycle (Critical for 3OCB):

    • Allow the sample to equilibrate in the isotropic phase at 80 °C for 1-2 minutes to ensure a uniform state.

    • Set the hot stage controller to a cooling rate of 5-10 °C/min.

    • As the sample cools, carefully observe the view. At the Isotropic-to-Nematic transition (TI-N), small, bright domains (droplets) of the nematic phase will nucleate and grow within the dark isotropic liquid.[7] Record the temperature at which this first occurs.

    • Upon further cooling, the entire field of view will fill with the nematic phase, which typically exhibits a characteristic "Schlieren" texture with thread-like defects.[2]

    • Continue cooling and observe the Nematic-to-Crystal transition (TN-K), where the fluid nematic texture is replaced by the solid crystalline structure. Record this temperature range.

  • Data Collection: Repeat the heating and cooling cycles 2-3 times to ensure the reproducibility of the transition temperatures.

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of POM for liquid crystal analysis.

G start Start prep Sample Preparation (3OCB on slide) start->prep place Place Sample on Microscope Hot Stage prep->place heat Heating Cycle (e.g., 10°C/min to 80°C) place->heat observe_heat Observe K -> I Transition (Solid to Dark Field) heat->observe_heat Observe cool Cooling Cycle (e.g., 10°C/min from 80°C) observe_heat->cool observe_cool_IN Observe I -> N Transition (Dark Field to Nematic Texture) cool->observe_cool_IN Observe observe_cool_NK Observe N -> K Transition (Nematic to Crystalline) observe_cool_IN->observe_cool_NK Continue Cooling analyze Data Analysis (Determine T_K-I, T_I-N, T_N-K) observe_cool_NK->analyze end_node End analyze->end_node

Caption: Experimental workflow for POM characterization of 3OCB.

G cluster_0 Polarized Optical Microscope light Unpolarized Light Source polarizer Polarizer (Vertical) light->polarizer text1 Linearly Polarized Light polarizer->text1 sample Birefringent LC Sample (e.g., Nematic 3OCB) text2 Elliptically Polarized Light sample->text2 analyzer Analyzer (Horizontal) text3 Bright Texture Image analyzer->text3 observer Observer (Eyepiece/Camera) text1->sample text2->analyzer text3->observer

Caption: Principle of POM for birefringent liquid crystal analysis.

Expected Results and Interpretation

  • On Heating: The initial crystalline solid will show some brightness under crossed polars due to its own birefringence. Upon reaching TK-I (approx. 74.5 °C), the field of view will become completely dark as the material transitions to the optically isotropic liquid phase.[7]

  • On Cooling: As the sample cools below TI-N (approx. 67.9 °C), the nematic phase will appear as bright, textured domains that grow to fill the view.[7] The characteristic texture for a nematic phase is the Schlieren texture, which contains dark "brush-like" lines that correspond to topological defects where the molecular director changes orientation abruptly.[2]

  • Crystallization: Upon further cooling, the fluid nematic texture will be replaced by the static, often angular, features of the solid crystalline phase.

The precise identification of these textural changes and their corresponding temperatures allows for the complete characterization of the thermotropic behavior of 4-propoxy-4'-cyanobiphenyl.

References

Application Notes and Protocols for the Analysis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile using Freeze-Fracture Transmission Electron Microscopy (FFTEM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is a calamitic (rod-shaped) liquid crystal known for exhibiting a nematic phase.[1] The supramolecular organization and the presence of defects within the liquid crystalline phases are critical to its material properties. Freeze-Fracture Transmission Electron Microscopy (FFTEM) is a powerful technique for visualizing the ultrastructure of materials without the need for chemical fixation or staining, providing high-resolution insights into the native organization of liquid crystalline phases.[2] This document provides a detailed protocol for the analysis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile using FFTEM, enabling the characterization of its mesophase morphology.

FFTEM is particularly advantageous for studying liquid crystals as it allows for the visualization of internal structures by fracturing a rapidly frozen sample.[3][4] The exposed fracture plane is then shadowed with a heavy metal and backed with carbon to create a stable replica, which is subsequently imaged using a transmission electron microscope.[5]

Physicochemical Properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

PropertyValue
Synonyms 4-propoxy-4'-cyanobiphenyl, 3OCB
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Appearance White to almost white crystalline powder
Purity ≥98%

Principle of FFTEM Analysis for Liquid Crystals

The application of FFTEM to liquid crystals like 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is based on the principle that the fracture plane will preferentially propagate along surfaces of weakness within the frozen sample. In a nematic liquid crystal, this can reveal the director field organization, including domains of uniform alignment and topological defects. The subsequent replication process creates a high-resolution topographical map of this fractured surface.

Experimental Protocol

This protocol outlines the key steps for the preparation and analysis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile using FFTEM.

Materials and Equipment:

  • 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile (purity ≥98%)

  • Specimen carriers (e.g., copper or gold planchettes)

  • Cryogen (e.g., liquid propane or ethane, cooled by liquid nitrogen)

  • High-pressure freezer or plunge freezer

  • Freeze-fracture apparatus equipped with a high-vacuum system, electron beam guns for platinum/carbon and carbon evaporation, and a cold stage

  • Transmission Electron Microscope (TEM) operating at an appropriate accelerating voltage (e.g., 80-120 kV)

  • Cleaning solutions (e.g., sodium hypochlorite solution or chromic acid)

  • TEM grids (e.g., 200-400 mesh copper grids)

  • Distilled water

Detailed Methodology:

  • Sample Preparation:

    • Heat the 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile sample above its clearing point to the isotropic phase to ensure a homogeneous starting state.

    • Place a small aliquot of the molten sample between two specimen carriers to form a thin sandwich.

    • Allow the sample to cool to the desired temperature within its nematic phase and equilibrate.

  • Rapid Freezing (Vitrification):

    • Rapidly freeze the sample sandwich by plunging it into a cryogen such as liquid propane or ethane, cooled to near liquid nitrogen temperature.[4] This ensures that the liquid crystal structure is vitrified, preventing the formation of ice crystals that could disrupt the native organization.

  • Fracturing:

    • Transfer the frozen sample to the pre-cooled stage of a freeze-fracture apparatus under high vacuum (e.g., < 10⁻⁶ mbar).

    • Once the temperature is stable (typically between -100°C and -150°C), fracture the specimen by knocking off the upper specimen carrier with a cooled knife blade.[5] The fracture will propagate through the path of least resistance within the sample.

  • Replication (Shadowing and Backing):

    • Immediately after fracturing, deposit a thin layer of platinum/carbon from an electron beam gun at an angle of approximately 45° onto the fractured surface.[4] This creates a "shadow" effect that highlights the surface topography. A typical thickness for this layer is 1.5-2.0 nm.

    • Subsequently, deposit a layer of carbon from a second electron beam gun at a 90° angle to the surface.[4] This carbon backing layer, typically 15-20 nm thick, stabilizes the platinum replica.

  • Replica Cleaning:

    • Remove the sample from the apparatus and bring it to room temperature.

    • Carefully float the replica onto the surface of a cleaning solution (e.g., sodium hypochlorite) to dissolve the organic material of the liquid crystal, leaving only the platinum/carbon replica.[3]

    • Transfer the replica through several washes of distilled water to remove any remaining cleaning solution.

  • TEM Imaging:

    • Carefully mount the cleaned replica onto a TEM grid.

    • Image the replica in a TEM. The variations in the thickness of the platinum layer will create contrast, revealing the ultrastructure of the fractured surface.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained from the FFTEM analysis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, illustrating the types of measurements possible.

FeatureMeasured Value (Mean ± SD)Description
Nematic Domain Size 5.2 ± 1.3 µmAverage diameter of regions with uniform director orientation.
Disclination Line Density 2.8 ± 0.7 lines/100 µm²Density of topological defect lines observed on the fracture plane.
Layer Spacing (if smectic phase is induced) 3.1 ± 0.2 nmPeriodic spacing observed in regions exhibiting smectic-like ordering.
Aggregate Diameter (in case of phase separation) 150 ± 35 nmSize of any observed aggregated structures within the nematic matrix.

Visualizations

Experimental Workflow for FFTEM Analysis

FFTEM_Workflow cluster_prep Sample Preparation cluster_fftem FFTEM Procedure cluster_post Post-Procedure A Heat to Isotropic Phase B Load onto Specimen Carrier A->B C Cool to Nematic Phase B->C D Rapid Freezing (Vitrification) C->D E Transfer to High Vacuum D->E F Fracturing (-100°C to -150°C) E->F G Pt/C Shadowing (45°) F->G H Carbon Backing (90°) G->H I Replica Cleaning H->I J Mount on TEM Grid I->J K TEM Imaging & Analysis J->K

A schematic overview of the experimental workflow for FFTEM analysis.

Logical Relationship of Structures Observed by FFTEM

LC_Structures cluster_nematic Nematic Phase Ultrastructure A Bulk Liquid Crystal (4'-propoxy-[1,1'-biphenyl]-4-carbonitrile) B Nematic Domains (Uniform Alignment) A->B reveals C Topological Defects (Disclinations) A->C reveals B->C bounded by

Structural hierarchy of the nematic phase as visualized by FFTEM.

Conclusion

FFTEM is a valuable technique for the high-resolution structural analysis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile and other liquid crystalline materials. The detailed protocol provided herein offers a robust methodology for sample preparation and imaging, enabling researchers to probe the intricate morphologies of these self-assembling systems. The resulting data can provide crucial insights into the relationship between the material's structure and its macroscopic properties, which is essential for applications in drug development and materials science.

References

Application Notes and Protocols for ²H-NMR Spectroscopy of Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy for the characterization of cyanobiphenyl liquid crystals. Cyanobiphenyls are a well-studied class of liquid crystals, and ²H-NMR is a powerful technique for probing their molecular ordering and dynamics. This application note details the theoretical background, sample preparation, experimental setup, and data analysis protocols necessary for obtaining high-quality ²H-NMR spectra and extracting meaningful physical parameters, such as the orientational order parameter. The information presented here is intended to be a practical resource for researchers in materials science, chemistry, and drug development who are interested in using ²H-NMR to study liquid crystalline systems.

Introduction to ²H-NMR of Liquid Crystals

Deuterium (²H), a spin I=1 nucleus, possesses an electric quadrupole moment that interacts with the local electric field gradient (EFG) at the nucleus. In isotropic liquids, rapid molecular tumbling averages this interaction to zero, resulting in sharp, single-line spectra. However, in the anisotropic environment of a liquid crystal, molecular motion is restricted, leading to a non-zero time-averaged quadrupolar interaction. This results in a characteristic splitting of the ²H-NMR signal into a doublet, known as the quadrupolar splitting (ΔνQ) .[1]

The magnitude of this splitting is directly proportional to the orientational order parameter (S), which quantifies the degree of alignment of the liquid crystal molecules with respect to the director (the average direction of the long molecular axes). The relationship is given by:

ΔνQ = (3/2) * qcc * S * P2(cosθ)

where:

  • qcc is the quadrupolar coupling constant, a measure of the strength of the interaction between the deuterium nucleus and the local electric field gradient. For a C-D bond, this is typically around 170 kHz.

  • S is the orientational order parameter of the molecular axis.

  • P2(cosθ) is the second-order Legendre polynomial, (3cos²θ - 1)/2, where θ is the angle between the director and the magnetic field. For a sample aligned with the director parallel to the magnetic field, P2(cosθ) = 1.

By measuring the quadrupolar splitting, one can therefore directly determine the orientational order parameter, a fundamental property of the liquid crystalline state.

Experimental Protocols

Sample Preparation

The quality of the ²H-NMR spectrum is highly dependent on the sample preparation. For cyanobiphenyl liquid crystals, the sample is typically studied neat, without a solvent. To obtain site-specific information about molecular ordering, the cyanobiphenyl molecule must be selectively deuterated at the position of interest (e.g., on the aromatic core or the alkyl chain).

Materials:

  • Deuterated cyanobiphenyl liquid crystal (e.g., 5CB-d₂, 8CB-d₂)

  • Standard 5 mm NMR tubes

  • Heating apparatus (e.g., heat gun or water bath)

  • Pipette or syringe

Procedure:

  • Heating: Gently heat the deuterated cyanobiphenyl sample above its clearing point (the temperature at which it transitions to the isotropic liquid phase). For example, 4-pentyl-4'-cyanobiphenyl (5CB) has a nematic-isotropic transition temperature of approximately 35°C.[2]

  • Filling the NMR Tube: While in the isotropic phase, use a pipette or syringe to transfer the liquid crystal into a 5 mm NMR tube. A typical sample height is 3-4 cm.

  • Alignment: To obtain a well-aligned sample, the liquid crystal is typically cooled slowly from the isotropic phase to the desired temperature within the liquid crystalline phase inside the NMR spectrometer's magnetic field. The strong magnetic field (e.g., 7 T or higher) is usually sufficient to align the director of the nematic phase parallel to the field.[3]

  • Equilibration: Allow the sample to equilibrate at the desired temperature inside the spectrometer for at least 15-30 minutes before starting the experiment to ensure thermal stability and uniform alignment.

²H-NMR Spectrometer Setup

Pulse Sequence: The most common pulse sequence for acquiring static ²H-NMR spectra of solids and liquid crystals is the quadrupolar echo sequence :

(π/2)x - τ - (π/2)y - τ - acquire [4]

This sequence is crucial for refocusing the rapid dephasing of the magnetization caused by the large quadrupolar interaction, which would otherwise make the signal undetectable after a simple π/2 pulse.

Typical Spectrometer Parameters:

ParameterTypical ValueNotes
Pulse Sequence Quadrupolar EchoStandard for solid-state and liquid crystal ²H-NMR.
90° Pulse Width (π/2) 2-5 µsShould be short enough to excite the entire spectral width.
Inter-pulse Delay (τ) 30-50 µsShould be long enough for the probe to recover but short enough to minimize T₂ relaxation losses.
Recycle Delay 0.5 - 2 sShould be on the order of 3-5 times the spin-lattice relaxation time (T₁).
Spectral Width 100 - 500 kHzMust be wide enough to encompass the entire quadrupolar doublet.
Number of Scans 1,000 - 50,000Dependent on the concentration of the deuterated species and desired signal-to-noise ratio.
Proton Decoupling OptionalCan be used to narrow the deuterium lines by removing ¹H-²H dipolar couplings, but often not necessary due to the dominance of the quadrupolar interaction. If used, a decoupling power of around 25 kHz is common.[5]

Data Analysis

Data Processing Workflow

The following steps outline the process from the raw Free Induction Decay (FID) to the final spectrum and calculation of the order parameter.

Data_Processing_Workflow FID Raw FID Acquisition FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Splitting Measure Quadrupolar Splitting (ΔνQ) Baseline->Splitting Order Calculate Order Parameter (S) Splitting->Order Molecular_Ordering_to_NMR cluster_physical Physical State cluster_nmr NMR Observable Anisotropic Anisotropic Molecular Ordering (Liquid Crystal Phase) Director Alignment of Director with B₀ Field Anisotropic->Director QuadInteraction Non-zero Averaged Quadrupolar Interaction Director->QuadInteraction Splitting Quadrupolar Splitting (ΔνQ) in ²H-NMR Spectrum QuadInteraction->Splitting

References

Application Note: Unveiling the Crystal Structure of 4'-propoxy-4-cyanobiphenyl through X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-propoxy-4-cyanobiphenyl (C16H15NO) is a member of the cyanobiphenyl family of molecules, which are renowned for their liquid crystalline properties and are foundational components in the development of liquid crystal displays (LCDs). The arrangement of these molecules in the solid state dictates their bulk physical properties, including their behavior as liquid crystals. X-ray diffraction (XRD) is an indispensable, non-destructive analytical technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This application note provides a comprehensive overview and detailed protocols for the single-crystal and powder XRD analysis of 4'-propoxy-4-cyanobiphenyl, offering valuable insights for researchers in materials science, chemistry, and drug development.

Physicochemical Properties

4'-propoxy-4-cyanobiphenyl, also known as 3OCB, is a white crystalline powder.[1] Its molecular structure, consisting of a polar cyano headgroup and a nonpolar propoxy tail attached to a biphenyl core, drives its anisotropic self-assembly into liquid crystalline phases.[2][3]

Table 1: Physicochemical Properties of 4'-propoxy-4-cyanobiphenyl

PropertyValueReference
Molecular FormulaC16H15NO[1][4]
Molecular Weight237.3 g/mol [1]
CAS Number52709-86-1[1]
AppearanceWhite to almost white powder/crystal
Purity>98.0% (GC)
Synonyms4'-Propoxy-4-biphenylcarbonitrile, 3OCB

Principle of X-ray Diffraction

X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice.[5] When a crystal is irradiated with X-rays of a specific wavelength, the waves are diffracted by the crystal planes. Constructive interference occurs only when the path difference between the scattered waves is an integer multiple of the wavelength, a condition described by Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal planes, and 'θ' is the angle of incidence.[5] By systematically measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise arrangement of atoms.

Application in the Study of 4'-propoxy-4-cyanobiphenyl

The analysis of the crystal structure of 4'-propoxy-4-cyanobiphenyl by XRD can provide critical information, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice.

  • Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

  • Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as C-H···N hydrogen bonds and π-π stacking, which govern the crystal packing.

  • Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct physical properties.

This information is vital for understanding the structure-property relationships that give rise to its liquid crystalline behavior and for the rational design of new materials with tailored properties.

Quantitative Data Summary

As of the date of this publication, a complete, experimentally determined single-crystal structure of 4'-propoxy-4-cyanobiphenyl is not publicly available. However, computational studies have provided theoretical insights into its molecular geometry. The following table summarizes theoretical bond lengths and angles for 4'-propoxy-4-cyanobiphenyl and experimental crystallographic data for a closely related analogue, 4-cyano-4′-n-undecyloxybiphenyl, to provide a representative example of the data obtained from an XRD analysis.

Table 2: Selected Theoretical and Experimental Crystallographic Data

Parameter4'-propoxy-4-cyanobiphenyl (Theoretical)4-cyano-4′-n-undecyloxybiphenyl (Experimental)
Crystal System -Monoclinic
Space Group -C2/c
Unit Cell Dimensions
a (Å)-84.108(7)
b (Å)-7.159(2)
c (Å)-6.922(2)
β (°)-91.6(4)
Selected Bond Lengths (Å) (DFT-B3LYP/6-31G(d,p))
C≡N1.155-
C-C (biphenyl)1.488-
C-O (propoxy)1.365-
**Selected Bond Angles (°) **(DFT-B3LYP/6-31G(d,p))
C-C-C (biphenyl)120.0 ± 1.0-
C-O-C (propoxy)118.2-
Dihedral Angle (°) (between phenyl rings) 35.031.5(6)

Theoretical data for 4'-propoxy-4-cyanobiphenyl obtained from computational modeling. Experimental data for 4-cyano-4′-n-undecyloxybiphenyl is provided for illustrative purposes.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the steps for determining the crystal structure of 4'-propoxy-4-cyanobiphenyl from a single crystal.

1. Crystal Growth:

  • Slow evaporation of a solution of 4'-propoxy-4-cyanobiphenyl in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at room temperature is a common method for growing high-quality single crystals.

  • Other techniques include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Mounting:

  • Select a suitable, well-formed crystal with dimensions of approximately 0.1-0.3 mm.

  • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

3. Data Collection:

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Perform a preliminary unit cell determination.

  • Collect a full sphere of diffraction data using a modern CCD or CMOS detector.

  • Typical Instrument Parameters:

    • X-ray source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[6]

    • Temperature: 100 K (to minimize thermal vibrations).

    • Scan width: 0.5-1.0° per frame.

    • Exposure time: 10-60 seconds per frame.

4. Data Processing and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, and absorption.

  • Determine the space group from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares refinement.

  • Locate and refine hydrogen atoms.

  • Validate the final structure using software tools like PLATON and checkCIF.

Powder X-ray Diffraction (PXRD)

This protocol is suitable for phase identification and for analyzing polycrystalline samples of 4'-propoxy-4-cyanobiphenyl.

1. Sample Preparation:

  • Grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle.

  • Mount the powder on a low-background sample holder. Ensure the sample surface is flat and level with the holder.

2. Data Collection:

  • Place the sample holder in the powder diffractometer.

  • Typical Instrument Parameters:

    • X-ray source: Cu Kα radiation.

    • Geometry: Bragg-Brentano para-focusing geometry.

    • Scan range (2θ): 2-50°.

    • Step size: 0.01-0.02°.

    • Scan speed: 1-5° per minute.

3. Data Analysis:

  • Identify the peak positions (2θ) and their corresponding intensities.

  • Compare the experimental diffraction pattern with databases (e.g., the Powder Diffraction File) to identify the crystalline phase.

  • If the crystal structure is known, perform Rietveld refinement to obtain detailed structural information.

  • The Scherrer equation can be used to estimate the crystallite size from the peak broadening.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_results Results crystal_growth Crystal Growth sc_xrd Single-Crystal XRD crystal_growth->sc_xrd powder_prep Powder Preparation pxrd Powder XRD powder_prep->pxrd structure_solution Structure Solution & Refinement sc_xrd->structure_solution phase_id Phase Identification & Rietveld Refinement pxrd->phase_id crystal_structure Crystal Structure structure_solution->crystal_structure bulk_properties Bulk Properties phase_id->bulk_properties

Caption: Experimental workflow for XRD analysis.

logical_relationship cluster_molecule Molecular Properties cluster_crystal Crystalline State cluster_diffraction Diffraction Phenomenon molecular_structure Molecular Structure of 4'-propoxy-4-cyanobiphenyl crystal_packing Crystal Packing & Intermolecular Interactions molecular_structure->crystal_packing unit_cell Unit Cell & Space Group crystal_packing->unit_cell diffraction_pattern X-ray Diffraction Pattern (Peak Positions & Intensities) unit_cell->diffraction_pattern

Caption: Molecular structure to diffraction pattern relationship.

Conclusion

X-ray diffraction analysis is a powerful and essential tool for characterizing the solid-state structure of 4'-propoxy-4-cyanobiphenyl. The detailed protocols provided herein for both single-crystal and powder XRD offer a robust framework for researchers to obtain high-quality crystallographic data. Elucidation of the crystal structure will enable a deeper understanding of the intermolecular forces that govern its liquid crystalline properties, thereby facilitating the design of novel materials for advanced applications in electronics and beyond.

References

Application Notes and Protocols: 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile in Liquid Crystal Displays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the utility of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal, in the fabrication and characterization of liquid crystal displays (LCDs). Detailed experimental protocols for the measurement of its key electro-optical properties are also presented.

Introduction to 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, also known as 3OCB, is a calamitic (rod-shaped) liquid crystal belonging to the 4-n-alkoxy-4'-cyanobiphenyl homologous series. Its elongated molecular structure, coupled with a highly polar nitrile (-CN) group, gives rise to a significant positive dielectric anisotropy, making it a valuable component in nematic liquid crystal mixtures for various electro-optical applications, particularly in twisted nematic (TN) and other field-effect LCDs. The propoxy group provides a degree of flexibility and influences the material's mesophase range and viscoelastic properties.

Physicochemical and Electro-Optical Properties

A comprehensive understanding of the material properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is crucial for its effective application in LCDs. The following tables summarize key quantitative data, primarily derived from temperature-dependent measurements.

Table 1: General Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Appearance White to off-white solid
Melting Point ~73-74.5 °C[1]
Nematic to Isotropic Transition Temperature (TNI) ~64.0-68.1 °C (on cooling)[1][2]

Table 2: Temperature-Dependent Electro-Optical Properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

| Temperature (°C) | Dielectric Constant (ε||) @ 10 kHz | Dielectric Constant (ε⊥) @ 10 kHz | Dielectric Anisotropy (Δε) @ 10 kHz | Birefringence (Δn) @ 632 nm | | :--- | :--- | :--- | :--- | :--- | | 58 | ~17.8 | ~7.9 | ~9.9 | ~0.19 | | 60 | ~17.5 | ~8.0 | ~9.5 | ~0.18 | | 62 | ~17.1 | ~8.1 | ~9.0 | ~0.17 | | 64 | ~16.5 | ~8.2 | ~8.3 | ~0.16 | | 66 | ~15.8 | ~8.3 | ~7.5 | ~0.15 |

Data in this table is estimated from graphical representations in Özden et al. (2019).[2][3][4]

Table 3: Temperature-Dependent Viscoelastic Properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Temperature (°C)Splay Elastic Constant (K₁₁) (pN)Bend Elastic Constant (K₃₃) (pN)Rotational Viscosity (γ₁) (Pa·s)
58~8.5~10.2~0.14
60~7.8~9.2~0.12
62~7.0~8.1~0.10
64~6.1~6.9~0.08
66~5.0~5.5~0.06

Data in this table is estimated from graphical representations in Özden et al. (2019).[2][3]

Experimental Protocols

Detailed methodologies for characterizing the electro-optical properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile are provided below. These protocols are essential for quality control and for the design of liquid crystal mixtures with specific performance characteristics.

Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell

A fundamental step for characterizing liquid crystal materials is the fabrication of a test cell. The following protocol describes the assembly of a standard twisted nematic cell.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide (e.g., PIA-5570) solution

  • Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)

  • Velvet cloth

  • UV-curable epoxy

  • Spacers (e.g., 5 µm diameter silica spheres)

  • 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

  • Polarizing films

Protocol:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • Polyimide Coating: Spin-coat a thin layer of polyimide solution onto the ITO-coated side of the substrates.

  • Curing: Cure the polyimide-coated substrates in an oven according to the manufacturer's specifications (e.g., pre-bake at 80°C for 10 minutes, followed by a hard bake at 200°C for 1 hour).

  • Rubbing: Gently rub the cured polyimide layer with a velvet cloth in a single direction to create microgrooves for liquid crystal alignment. The rubbing direction on the two substrates should be perpendicular to each other.

  • Cell Assembly: Dispense a small amount of UV-curable epoxy mixed with spacers onto the perimeter of one substrate. Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at a 90° angle.

  • Curing the Cell: Expose the cell to UV light to cure the epoxy, leaving a small gap for filling.

  • Liquid Crystal Filling: Heat the empty cell and the 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile to just above the nematic-isotropic transition temperature. Fill the cell via capillary action.

  • Sealing: Seal the filling port with a small amount of epoxy.

  • Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with the polarization axes parallel to the rubbing directions of the adjacent substrates.

TN_Cell_Fabrication cluster_substrate_prep Substrate Preparation cluster_cell_assembly Cell Assembly & Filling cluster_finalization Finalization Clean Clean ITO Substrates Coat Spin-Coat Polyimide Clean->Coat Cure Cure Polyimide Coat->Cure Rub Rub Polyimide Layer Cure->Rub Assemble Assemble Cell with Spacers Rub->Assemble Fill Fill with Liquid Crystal Assemble->Fill Seal Seal Cell Fill->Seal Polarizer Attach Polarizers Seal->Polarizer

Figure 1: Experimental workflow for the fabrication of a twisted nematic liquid crystal cell.
Measurement of Dielectric Anisotropy

The dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter that determines the threshold voltage of the LCD.

Apparatus:

  • LCR meter

  • Temperature-controlled hot stage

  • Function generator

  • Planar and homeotropically aligned liquid crystal cells filled with 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.

Protocol:

  • Sample Preparation: Prepare two types of liquid crystal cells: one with planar alignment (rubbed polyimide) and one with homeotropic alignment (e.g., using a homeotropic alignment agent like lecithin).

  • Measurement of ε⊥: Place the planar aligned cell in the hot stage. Apply a low-frequency (e.g., 1 kHz) AC voltage (low enough to not induce Freedericksz transition) across the cell. Measure the capacitance (C⊥) as a function of temperature using the LCR meter.

  • Measurement of ε||: Place the homeotropically aligned cell in the hot stage and measure the capacitance (C||) as a function of temperature. Alternatively, use the planar cell and apply a high-frequency AC voltage sufficient to align the director perpendicular to the substrates.

  • Calculation: Calculate the dielectric permittivities using the formula ε = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

  • Dielectric Anisotropy: Calculate Δε = ε|| - ε⊥ at each temperature.

Dielectric_Anisotropy_Measurement cluster_setup Experimental Setup cluster_procedure Measurement Procedure LCR LCR Meter MeasurePerp Measure C_⊥ (Planar Cell) LCR->MeasurePerp MeasurePara Measure C_|| (Homeotropic Cell) LCR->MeasurePara HotStage Hot Stage HotStage->MeasurePerp HotStage->MeasurePara FuncGen Function Generator FuncGen->MeasurePerp FuncGen->MeasurePara Prep Prepare Planar & Homeotropic Cells Prep->MeasurePerp Prep->MeasurePara CalculateEpsilon Calculate ε_⊥ and ε_|| MeasurePerp->CalculateEpsilon MeasurePara->CalculateEpsilon CalculateDeltaEpsilon Calculate Δε = ε_|| - ε_⊥ CalculateEpsilon->CalculateDeltaEpsilon

Figure 2: Workflow for the measurement of dielectric anisotropy.
Measurement of Birefringence

Birefringence (Δn = ne - no) is the difference between the extraordinary (ne) and ordinary (no) refractive indices and is crucial for the optical performance of an LCD.

Apparatus:

  • Polarizing microscope

  • He-Ne laser (λ = 632.8 nm)

  • Photodetector

  • Rotating polarizer

  • Temperature-controlled hot stage

  • Planar aligned liquid crystal cell

Protocol:

  • Setup: Place the planar aligned cell in the hot stage on the polarizing microscope. The rubbing direction should be at 45° to the polarizer and analyzer.

  • Interference Fringes: Illuminate the cell with monochromatic light (He-Ne laser). Observe the interference fringes.

  • Phase Retardation: The phase retardation (δ) is given by δ = 2πΔnd/λ. By rotating the analyzer and measuring the transmitted intensity, the phase retardation can be determined.

  • Calculation: The birefringence is then calculated as Δn = δλ / (2πd).

  • Temperature Dependence: Repeat the measurement at different temperatures to determine the temperature dependence of the birefringence.

Measurement of Elastic Constants (Freedericksz Transition)

The splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants describe the energy required to deform the liquid crystal director. They are determined by observing the Freedericksz transition.

Apparatus:

  • Polarizing microscope

  • Function generator

  • Oscilloscope

  • He-Ne laser

  • Photodetector

  • Planar and homeotropically aligned cells

Protocol:

  • Splay Constant (K₁₁):

    • Use a planar aligned cell.

    • Apply an AC electric field perpendicular to the substrates.

    • Increase the voltage and monitor the transmitted light intensity between crossed polarizers.

    • The threshold voltage (Vth,splay) for the Freedericksz transition is detected as a change in the transmitted intensity.

    • K₁₁ is calculated using the formula: K₁₁ = ε₀Δε(Vth,splay/π)².

  • Bend Constant (K₃₃):

    • Use a homeotropically aligned cell.

    • Apply an AC electric field parallel to the substrates (requires interdigitated electrodes).

    • Measure the threshold voltage (Vth,bend).

    • K₃₃ is calculated using a similar formula, taking into account the electrode geometry.

  • Twist Constant (K₂₂):

    • Use a twisted nematic cell.

    • Apply an AC electric field perpendicular to the substrates.

    • Measure the threshold voltage (Vth,twist).

    • K₂₂ is calculated from the threshold voltage, taking into account the twist angle.

Measurement of Rotational Viscosity

Rotational viscosity (γ₁) is a key parameter influencing the switching speed of an LCD.

Apparatus:

  • Polarizing microscope

  • Function generator (square wave)

  • Photodetector

  • Oscilloscope

  • Planar aligned cell

Protocol:

  • Setup: Place the planar aligned cell between crossed polarizers in the polarizing microscope.

  • Switching: Apply a square wave voltage above the Freedericksz threshold to switch the liquid crystal.

  • Decay Time Measurement: Turn off the voltage and measure the decay of the optical transmittance with the photodetector and oscilloscope.

  • Calculation: The rotational viscosity is related to the decay time (τoff) by the equation: γ₁ = K₁₁ (π/d)² τoff.

Logical_Relationship LC_Properties LC Material Properties Dielectric_Anisotropy Dielectric Anisotropy (Δε) LC_Properties->Dielectric_Anisotropy Birefringence Birefringence (Δn) LC_Properties->Birefringence Elastic_Constants Elastic Constants (K_ii) LC_Properties->Elastic_Constants Rotational_Viscosity Rotational Viscosity (γ₁) LC_Properties->Rotational_Viscosity Device_Performance LCD Performance Threshold_Voltage Threshold Voltage Dielectric_Anisotropy->Threshold_Voltage Contrast_Ratio Contrast Ratio Birefringence->Contrast_Ratio Viewing_Angle Viewing Angle Birefringence->Viewing_Angle Elastic_Constants->Threshold_Voltage Switching_Speed Switching Speed Rotational_Viscosity->Switching_Speed Threshold_Voltage->Device_Performance Switching_Speed->Device_Performance Contrast_Ratio->Device_Performance Viewing_Angle->Device_Performance

Figure 3: Relationship between material properties and LCD performance.

Conclusion

4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is a well-characterized nematic liquid crystal with properties that make it suitable for fundamental studies and as a component in liquid crystal mixtures for display applications. The provided data and protocols offer a solid foundation for researchers and engineers working on the development and optimization of liquid crystal displays. The temperature dependence of its electro-optical properties is a critical consideration for device performance across a range of operating conditions.

References

Application Notes and Protocols for the Dispersion of Nanoparticles in 4-propoxy-4'-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-propoxy-4'-cyanobiphenyl is a nematic liquid crystal that serves as a versatile medium for the dispersion of nanoparticles. This capability allows for the modification and enhancement of the liquid crystal's intrinsic properties, opening new avenues for advanced applications in fields such as electro-optics, sensor development, and drug delivery. The incorporation of nanoparticles can significantly influence the dielectric and electro-optical characteristics of the host liquid crystal.

This document provides detailed application notes and experimental protocols for the dispersion of nanoparticles in 4-propoxy-4'-cyanobiphenyl. Due to the limited availability of specific quantitative data for 4-propoxy-4'-cyanobiphenyl, data for the closely related and extensively studied nematic liquid crystal, 4'-pentyl-4-cyanobiphenyl (5CB), is presented as a proxy to illustrate the expected effects.

Data Presentation

The following tables summarize the typical changes observed in the physical properties of a nematic liquid crystal upon dispersion with gold nanoparticles (GNPs). The data presented is for 4'-pentyl-4-cyanobiphenyl (5CB) doped with 0.1 wt% functionalized gold nanoparticles and should be considered indicative of the effects expected for 4-propoxy-4'-cyanobiphenyl.

Table 1: Electro-Optical Properties of GNP-Doped Nematic Liquid Crystal (5CB as proxy)

PropertyPure 5CB5CB + 0.1 wt% GNPs
Threshold Voltage (Vth)DecreasedLower than pure 5CB
Nematic to Isotropic Transition Temperature (TNI)IncreasedHigher than pure 5CB

Table 2: Dielectric Properties of GNP-Doped Nematic Liquid Crystal (5CB as proxy)

PropertyPure 5CB5CB + 0.1 wt% GNPs
Dielectric Anisotropy (Δε)AffectedAltered compared to pure 5CB
Relaxation FrequencyIncreasedHigher than pure 5CB

Experimental Protocols

Protocol 1: Preparation of Nanoparticle Dispersion in 4-propoxy-4'-cyanobiphenyl

This protocol describes the preparation of a stable dispersion of nanoparticles in the nematic liquid crystal 4-propoxy-4'-cyanobiphenyl using the solvent evaporation and ultrasonication method.

Materials:

  • 4-propoxy-4'-cyanobiphenyl

  • Nanoparticles (e.g., gold nanoparticles, quantum dots)

  • High-purity solvent (e.g., chloroform, toluene)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Ultrasonic bath or probe sonicator

  • Vacuum oven or desiccator

Procedure:

  • Nanoparticle Solution Preparation:

    • Accurately weigh the desired amount of nanoparticles.

    • Disperse the nanoparticles in a minimal amount of a suitable high-purity solvent (e.g., 1 mg/mL of chloroform).

    • Vortex or briefly sonicate the solution to ensure the nanoparticles are well-dispersed.

  • Mixing with Liquid Crystal:

    • Accurately weigh the required amount of 4-propoxy-4'-cyanobiphenyl into a clean glass vial.

    • Add the nanoparticle solution to the liquid crystal. The weight percentage of nanoparticles can be varied (e.g., 0.1 wt%, 0.5 wt%, 1 wt%).

    • Add a small magnetic stir bar to the vial.

  • Solvent Evaporation:

    • Place the vial on a magnetic stirrer in a fume hood and stir the mixture at a gentle speed.

    • Allow the solvent to evaporate completely. This can be facilitated by a gentle stream of inert gas (e.g., nitrogen) or by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent and the clearing point of the liquid crystal.

  • Homogenization:

    • Once the solvent is fully evaporated, cap the vial tightly.

    • Place the vial in an ultrasonic bath and sonicate for 1-2 hours. Alternatively, use a probe sonicator for shorter durations with controlled power to avoid overheating. The temperature of the water bath should be maintained above the melting point of the liquid crystal to ensure it is in its nematic phase.

  • Verification of Dispersion:

    • Visually inspect the mixture for any signs of aggregation or sedimentation. A well-dispersed sample should appear uniform.

    • For a more detailed analysis, a small drop of the dispersion can be observed under a polarizing optical microscope (POM). A uniform texture without visible aggregates indicates a good dispersion.

Protocol 2: Characterization of Electro-Optical Properties

This protocol outlines the procedure for measuring the key electro-optical parameters of the prepared nanoparticle-liquid crystal dispersion.

Materials:

  • Indium tin oxide (ITO) coated glass cells with a defined thickness (e.g., 5-10 µm)

  • Polyimide alignment layer solution and rubbing machine (optional, for uniform alignment)

  • UV-curable adhesive

  • Function generator

  • He-Ne laser

  • Photodetector

  • Oscilloscope

  • Polarizing Optical Microscope (POM) with a heating stage

Procedure:

  • Cell Fabrication:

    • Clean the ITO glass cells thoroughly.

    • (Optional) Coat the ITO surfaces with a polyimide alignment layer and rub them to induce a specific molecular alignment (e.g., planar or homeotropic).

    • Assemble the cell with the desired spacing and seal the edges with UV-curable adhesive, leaving two small openings for filling.

  • Cell Filling:

    • Heat the nanoparticle-doped 4-propoxy-4'-cyanobiphenyl to its isotropic phase.

    • Fill the empty cell via capillary action by placing a drop of the heated mixture at one of the openings.

    • Seal the openings with adhesive once the cell is filled.

    • Slowly cool the cell back to the nematic phase.

  • Threshold Voltage (Vth) Measurement:

    • Place the filled cell in the POM setup.

    • Apply a square wave voltage from the function generator to the cell.

    • Observe the change in the optical texture as the voltage is gradually increased. The threshold voltage is the voltage at which the liquid crystal molecules begin to reorient.

    • Alternatively, use a laser-photodetector setup to measure the change in light transmittance as a function of applied voltage. The threshold voltage corresponds to the onset of the change in transmittance.

  • Nematic to Isotropic Transition Temperature (TNI) Measurement:

    • Place the filled cell on the heating stage of the POM.

    • Slowly heat the sample while observing the optical texture.

    • The nematic to isotropic transition temperature is the temperature at which the birefringent nematic texture disappears and the sample becomes dark (isotropic) between crossed polarizers.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization NP_sol Prepare Nanoparticle Solution Mix_LC Mix with 4-propoxy-4'-cyanobiphenyl NP_sol->Mix_LC Sol_evap Solvent Evaporation Mix_LC->Sol_evap Homogenize Homogenization (Ultrasonication) Sol_evap->Homogenize Cell_fill Fill Cell with Dispersion Homogenize->Cell_fill Cell_fab Fabricate ITO Cell Cell_fab->Cell_fill EO_meas Electro-Optical Measurements Cell_fill->EO_meas Dielectric_meas Dielectric Spectroscopy Cell_fill->Dielectric_meas

Caption: Experimental workflow for preparing and characterizing nanoparticle dispersions in 4-propoxy-4'-cyanobiphenyl.

Nanoparticle_Interaction cluster_LC Nematic Liquid Crystal Host LC1 LC Molecule LC2 LC Molecule LC3 LC Molecule LC4 LC Molecule NP Nanoparticle NP->LC1 Anchoring Interaction NP->LC2 Local Director Field Distortion NP->LC3 Surface Adsorption NP->LC4 Modified Intermolecular Forces

Caption: Interaction between a nanoparticle and the surrounding 4-propoxy-4'-cyanobiphenyl molecules.

Electric_Field_Effect cluster_off Electric Field OFF cluster_on Electric Field ON Initial_State Random/Planar Alignment of LC-NP Composite Final_State Homeotropic Alignment of LC-NP Composite Initial_State->Final_State Applied Voltage > Vth Final_State->Initial_State Applied Voltage = 0

Caption: Effect of an external electric field on the alignment of the nanoparticle-doped liquid crystal.

Application Notes and Protocols for Nematic Liquid Crystal Sensors Utilizing 4'-propoxy-4-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nematic liquid crystals (NLCs), such as 4'-propoxy-4-cyanobiphenyl (also known as 3OCB), offer a versatile platform for the development of sensitive, label-free, and real-time sensors. The inherent long-range orientational order of NLCs can be easily perturbed by molecular interactions at an interface, leading to a macroscopic optical response. This principle allows for the detection of a wide array of analytes, including proteins, nucleic acids, small molecules, and volatile organic compounds (VOCs). The change in the orientation of the liquid crystal molecules, from a homeotropic (perpendicular to the surface) to a planar (parallel to the surface) alignment or vice-versa, can be readily observed as a change in birefringence under a polarized light microscope, typically as a dark-to-bright or bright-to-dark transition.[1][2]

These application notes provide an overview of the use of 4'-propoxy-4-cyanobiphenyl in NLC-based sensors. While many published protocols utilize the closely related 4'-pentyl-4-cyanobiphenyl (5CB) due to its convenient room-temperature nematic phase, the principles and experimental setups are readily adaptable for 3OCB. Key differences, such as transition temperatures and viscosity, may require optimization of the operating conditions.

I. Applications in Drug Development and Biomedical Research

NLC-based sensors are particularly valuable in drug development and biomedical research for their ability to detect biomolecular interactions without the need for fluorescent or radioactive labels.

Protein Detection

Application: Screening for protein-ligand binding, immunoassays, and diagnostics.

Principle: Proteins adsorbing to a functionalized surface disrupt the anchoring of the liquid crystal, causing a reorientation. The detection is often based on electrostatic interactions between the protein and a charged surface.[3]

Quantitative Data: Data presented below is for sensors based on the closely related 5CB and is intended as a representative guide. Optimization will be required for 3OCB.

AnalyteSensor ConfigurationDetection LimitReference
Bovine Serum Albumin (BSA)5CB at a functionalized aqueous interface> 0.02 wt%[3]
Hemoglobin (Hb)5CB at a functionalized aqueous interfaceAnalyte dependent[3]
Chymotrypsinogen (ChTg)5CB at a functionalized aqueous interfaceAnalyte dependent[3]
Cardiac Troponin I (cTnI)5CB-based immunosensor1 pg/mL[4]
Endotoxin Detection

Application: Quality control of parenteral drugs and medical devices for bacterial endotoxin contamination.

Principle: Endotoxins (lipopolysaccharides) from Gram-negative bacteria can trigger ordering transitions in liquid crystal droplets, often causing a change from a bipolar to a radial configuration.[5] This is hypothesized to be mediated by the interaction of endotoxin with topological defects in the liquid crystal.[5][6]

Quantitative Data: Data presented below is for sensors based on general liquid crystal droplet systems and is intended as a representative guide.

AnalyteSensor ConfigurationDetection LimitReference
EndotoxinLC droplets in aqueous suspension1-10 pg/mL[6]

II. Environmental and Industrial Applications

Volatile Organic Compound (VOC) Sensing

Application: Environmental monitoring, food quality control, and industrial safety.

Principle: VOC molecules partition into the liquid crystal, disrupting its order and potentially triggering a nematic-to-isotropic phase transition.[7] This change is observable as a loss of birefringence. The sensitivity can be tuned by operating the sensor near the NLC's clearing point.

Quantitative Data: Data presented below is for sensors based on cyanobiphenyl liquid crystals and is intended as a representative guide.

AnalyteSensor ConfigurationResponse TimeReference
Toluene, Cyclohexane, IsopropanolLC-core fibersSeconds
Various VOCsnCB hybrid gels in an e-nose5 seconds exposure, 15 seconds recovery[7]

Experimental Protocols

Note: The following protocols are generalized from research on cyanobiphenyl-based NLC sensors, primarily using 5CB. These should be adapted and optimized for 4'-propoxy-4-cyanobiphenyl.

Protocol 1: Fabrication of a Basic NLC Sensor Cell

This protocol describes the creation of a "sandwich" cell for observing LC orientation on a functionalized solid surface.

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Alignment layer solution (e.g., N,N-dimethyl-N-octadecyl(3-aminopropyl)trimethoxysilyl chloride (DMOAP) for homeotropic alignment)

  • 4'-propoxy-4-cyanobiphenyl (3OCB)

  • Spacers (e.g., Mylar film or silica beads of desired thickness, typically 5-20 µm)

  • UV-curable epoxy

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Cleaning: Thoroughly clean the ITO glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the slides with a stream of nitrogen gas.

  • Surface Functionalization: Immerse the cleaned slides in a solution of the alignment agent (e.g., 1% DMOAP in water) for 30 minutes to create a self-assembled monolayer.[8] Rinse thoroughly with deionized water and dry.

  • Cell Assembly: Place spacers onto one of the functionalized glass slides. Apply a thin line of UV-curable epoxy around the edges. Place the second slide on top, with the functionalized surfaces facing each other. Clamp the slides together and cure the epoxy with a UV lamp, leaving two small gaps for filling.

  • Liquid Crystal Filling: Heat the empty cell and the 3OCB to just above the nematic-isotropic transition temperature of 3OCB. Place a drop of the isotropic 3OCB at one of the gaps. The liquid crystal will fill the cell via capillary action.

  • Sealing and Annealing: Once filled, seal the gaps with epoxy. Cool the cell slowly to room temperature to allow the NLC to form a uniform alignment.

  • Observation: Observe the cell under a polarized optical microscope (POM) with crossed polarizers. A uniformly dark appearance indicates successful homeotropic alignment.

Protocol 2: Protein Detection at an Aqueous-NLC Interface

This protocol describes the detection of proteins in an aqueous sample using a transmission electron microscopy (TEM) grid to support the NLC film.

Materials:

  • Gold TEM grids

  • Functionalized glass slide (as prepared in Protocol 1, Step 2)

  • 4'-propoxy-4-cyanobiphenyl (3OCB)

  • Aqueous buffer solution (e.g., PBS)

  • Protein solution of interest

Procedure:

  • Prepare the NLC Film: Place a TEM grid on a clean, functionalized glass slide. Pipette a small volume (~1 µL) of 3OCB onto the TEM grid. The liquid crystal will fill the grid pores.

  • Introduce Aqueous Phase: Gently place a droplet of the aqueous buffer over the 3OCB-filled grid.

  • Initial Observation: Observe the grid under a POM. The functionalized surface should induce a homeotropic alignment, resulting in a dark optical appearance.

  • Analyte Introduction: Introduce the protein solution into the aqueous phase.

  • Detection: Observe the optical response. The adsorption of proteins onto the NLC-aqueous interface will disrupt the homeotropic ordering, causing a transition to a planar or tilted alignment, which appears bright under crossed polarizers. The time and concentration dependence of this transition can be recorded.

Visualizations

Signaling Pathway for a Generic NLC Biosensor

G cluster_initial Initial State (Homeotropic Alignment) cluster_interaction Sensing Event cluster_final Final State (Planar Alignment) Initial NLC Molecules Perpendicular to Surface Optics_Dark Dark Optical Image (Under Crossed Polarizers) Initial->Optics_Dark No light transmission Analyte Analyte (e.g., Protein) Binding Analyte Binds to Surface Analyte->Binding Surface Functionalized Surface Surface->Binding Final NLC Molecules Parallel to Surface Binding->Final Disrupts NLC Anchoring Optics_Bright Bright Optical Image (Under Crossed Polarizers) Final->Optics_Bright Birefringence causes light transmission

Caption: General signaling pathway for an NLC biosensor.

Experimental Workflow for NLC Sensor Fabrication and Testing

G cluster_fab Sensor Fabrication cluster_test Analyte Detection start Start clean 1. Clean Substrates start->clean functionalize 2. Functionalize Surface (e.g., with DMOAP) clean->functionalize assemble 3. Assemble Cell functionalize->assemble fill 4. Fill with 3OCB assemble->fill observe_initial 5. Initial POM Observation (Expect Dark Image) fill->observe_initial add_analyte 6. Introduce Analyte observe_initial->add_analyte observe_final 7. Final POM Observation (Look for Brightening) add_analyte->observe_final analyze 8. Analyze Data (Intensity vs. Time/Concentration) observe_final->analyze end End analyze->end

Caption: Workflow for NLC sensor fabrication and use.

References

Application Notes and Protocols: Doping Effects in 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols relevant to the study of doping effects in the nematic liquid crystal 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile. While extensive research exists on the properties of the pure compound and the general effects of nanoparticle doping on liquid crystals, a significant gap exists in the published literature regarding specific quantitative data for doped 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile. The protocols outlined herein are based on established methodologies for liquid crystal characterization and serve as a foundational guide for researchers aiming to investigate this specific system. The provided data tables are illustrative examples, as specific experimental values for the doped compound are not currently available in peer-reviewed literature.

Introduction

4'-propoxy-[1,1'-biphenyl]-4-carbonitrile is a calamitic liquid crystal exhibiting a nematic phase at room temperature. Its positive dielectric anisotropy and other electro-optical properties make it a candidate for various applications, including display technologies and smart windows.[1] Doping liquid crystals with nanoparticles is a common strategy to enhance their intrinsic properties, such as dielectric constant, viscosity, and switching behavior. This document outlines the procedures for doping 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile with nanoparticles and for characterizing the resulting composite material.

Quantitative Data (Illustrative)

The following tables present an illustrative format for summarizing quantitative data on the effects of doping. Note: The data presented here are hypothetical placeholders and are not derived from experimental results, due to the current lack of published quantitative data for doped 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.

Table 1: Dielectric Properties of Doped 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile at 1 kHz

Dopant (Concentration)Dielectric Constant (ε')Dielectric Anisotropy (Δε)
UndopedValueValue
Gold Nanoparticles (0.1 wt%)ValueValue
Silver Nanoparticles (0.1 wt%)ValueValue
Quantum Dots (0.1 wt%)ValueValue

Table 2: Viscosity of Doped 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile at 25°C

Dopant (Concentration)Rotational Viscosity (γ₁) (mPa·s)
UndopedValue
Gold Nanoparticles (0.1 wt%)Value
Silver Nanoparticles (0.1 wt%)Value
Quantum Dots (0.1 wt%)Value

Table 3: Phase Transition Temperatures of Doped 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Dopant (Concentration)Nematic to Isotropic (TNI) (°C)
UndopedValue
Gold Nanoparticles (0.1 wt%)Value
Silver Nanoparticles (0.1 wt%)Value
Quantum Dots (0.1 wt%)Value

Experimental Protocols

Protocol for Doping 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile with Nanoparticles

This protocol describes a general method for dispersing nanoparticles into a liquid crystal host.

Materials:

  • 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

  • Nanoparticles (e.g., gold nanoparticles, silver nanoparticles, quantum dots)

  • Organic solvent (e.g., toluene, chloroform)

  • Ultrasonic bath/sonicator

  • Hot plate

  • Vials

Procedure:

  • Weighing: Accurately weigh the desired amount of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile and nanoparticles to achieve the target weight percentage (e.g., 0.1 wt%).

  • Dissolution: Transfer the weighed liquid crystal and nanoparticles into a clean vial. Add a small amount of a suitable organic solvent to facilitate dispersion.

  • Dispersion: Place the vial in an ultrasonic bath and sonicate for a sufficient duration (e.g., 1-2 hours) to ensure a homogeneous dispersion of the nanoparticles. The sonication time may need optimization depending on the nanoparticle type and concentration.

  • Solvent Evaporation: Gently heat the vial on a hot plate at a temperature slightly above the boiling point of the solvent, under a gentle stream of nitrogen or in a fume hood, to evaporate the solvent completely.

  • Homogenization: After solvent evaporation, continue heating the mixture to just above the nematic-isotropic transition temperature of the liquid crystal while stirring gently to ensure a uniform mixture.

  • Cooling: Slowly cool the mixture back to room temperature. The doped liquid crystal is now ready for characterization.

Doping_Protocol cluster_start Preparation cluster_dispersion Dispersion cluster_finalization Finalization weigh 1. Weigh LC and Nanoparticles dissolve 2. Dissolve in Solvent weigh->dissolve sonicate 3. Sonicate for Homogeneous Dispersion dissolve->sonicate evaporate 4. Evaporate Solvent sonicate->evaporate homogenize 5. Heat and Stir evaporate->homogenize cool 6. Cool to Room Temperature homogenize->cool

Doping Protocol Workflow
Protocol for Dielectric Spectroscopy

This protocol outlines the measurement of dielectric properties.

Apparatus:

  • LCR meter or impedance analyzer

  • Temperature-controlled sample holder

  • Liquid crystal cell (e.g., planar aligned, indium tin oxide coated glass)

  • Function generator

  • Oscilloscope

Procedure:

  • Cell Filling: Fill a clean, pre-calibrated liquid crystal cell with the doped or undoped 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile sample in its isotropic phase via capillary action.

  • Alignment: Cool the cell slowly into the nematic phase to ensure proper alignment of the liquid crystal molecules.

  • Measurement Setup: Place the filled cell in the temperature-controlled holder and connect the electrodes to the LCR meter.

  • Data Acquisition:

    • Apply a small AC voltage (e.g., 0.1 Vrms) across the cell.

    • Measure the capacitance (C) and dissipation factor (tan δ) as a function of frequency (e.g., 100 Hz to 1 MHz) at a constant temperature.

    • To determine the dielectric anisotropy (Δε), measurements are performed with the liquid crystal director oriented parallel (ε||) and perpendicular (ε⊥) to the applied electric field. This is typically achieved by applying a high-frequency electric field or a strong magnetic field to switch the director orientation.

  • Calculation: The dielectric constant (ε') is calculated from the measured capacitance and the cell geometry. The dielectric anisotropy is calculated as Δε = ε|| - ε⊥.

Dielectric_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis fill_cell 1. Fill LC Cell align_lc 2. Align LC Molecules fill_cell->align_lc setup 3. Connect to LCR Meter align_lc->setup acquire 4. Acquire C and tan δ vs. Frequency setup->acquire calculate 5. Calculate ε' and Δε acquire->calculate

Dielectric Spectroscopy Workflow
Protocol for Rotational Viscosity Measurement

This protocol describes a common electro-optical method for determining rotational viscosity.

Apparatus:

  • Polarizing optical microscope

  • Function generator

  • Photodetector

  • Oscilloscope

  • Temperature-controlled stage

  • Liquid crystal cell

Procedure:

  • Sample Preparation: Use a planar aligned liquid crystal cell filled with the sample, placed on the temperature-controlled stage of the polarizing microscope between crossed polarizers.

  • Initial State: Orient the cell such that the liquid crystal director is at 45° to the polarizer and analyzer axes.

  • Switching: Apply a square-wave voltage pulse of sufficient amplitude to switch the liquid crystal molecules to a homeotropic alignment (perpendicular to the glass substrates).

  • Relaxation: Turn off the voltage and record the optical transmission as the liquid crystal molecules relax back to their initial planar alignment.

  • Data Analysis: The rotational viscosity (γ₁) can be determined from the decay time (τoff) of the optical transmission using the following relationship: γ₁ = (K₂₂ * π²) / (d² * τoff), where K₂₂ is the twist elastic constant and d is the cell gap. K₂₂ needs to be determined independently, for example, by measuring the Frederiks transition threshold voltage.

Rotational_Viscosity_Measurement cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_calculation Analysis prepare_sample 1. Prepare Planar Aligned Cell position_sample 2. Position in Microscope at 45° prepare_sample->position_sample apply_voltage 3. Apply Voltage Pulse (Switch to Homeotropic) position_sample->apply_voltage record_relaxation 4. Record Optical Transmission During Relaxation apply_voltage->record_relaxation analyze_decay 5. Determine Decay Time (τ_off) record_relaxation->analyze_decay calculate_viscosity 6. Calculate Rotational Viscosity (γ₁) analyze_decay->calculate_viscosity

Rotational Viscosity Measurement Workflow

Signaling Pathways and Logical Relationships

The interaction between nanoparticles and liquid crystal molecules can be complex. The following diagram illustrates the logical relationship between doping and the potential changes in the physical properties of the liquid crystal.

Doping_Effects_Logic cluster_input Input cluster_interactions Interactions cluster_properties Affected Properties doping Doping with Nanoparticles interactions Nanoparticle-LC Interactions (e.g., anchoring, field modification) doping->interactions dielectric Dielectric Properties interactions->dielectric viscosity Viscosity interactions->viscosity phase Phase Transitions interactions->phase elastic Elastic Constants interactions->elastic

References

Application Notes and Protocols for Liquid Crystal Mixtures Featuring 4-propoxy-4'-cyanobiphenyl (3OCB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-propoxy-4'-cyanobiphenyl, commonly known as 3OCB, is a nematic liquid crystal belonging to the alkyl-alkoxy cyanobiphenyl homologous series. Its molecular structure, consisting of a rigid biphenyl core, a polar cyano (-CN) group, and a flexible propoxy (-OC₃H₇) chain, imparts desirable mesomorphic and electro-optical properties. The cyano group contributes to a large positive dielectric anisotropy, making materials containing 3OCB highly responsive to electric fields. This characteristic is fundamental to a wide range of applications, including liquid crystal displays (LCDs), smart windows, and advanced sensor technologies.

In the context of drug development, liquid crystal-based systems are being explored for novel drug delivery platforms and advanced diagnostic tools. The anisotropic properties of liquid crystals can be harnessed to control the release of therapeutic agents, and their sensitivity to external stimuli makes them promising candidates for biosensor development. The formulation of liquid crystal mixtures allows for the fine-tuning of physical properties to meet the specific requirements of these sophisticated applications.

These application notes provide a comprehensive overview of the formulation and characterization of liquid crystal mixtures incorporating 4-propoxy-4'-cyanobiphenyl. Detailed experimental protocols for the preparation and analysis of these mixtures are provided to guide researchers in this field.

Physical and Electro-Optical Properties of 4-propoxy-4'-cyanobiphenyl (3OCB)

Understanding the intrinsic properties of 3OCB is crucial for predicting its behavior in mixtures. The following table summarizes key physical and electro-optical parameters for pure 3OCB.

PropertyValueUnitsReference
Chemical FormulaC₁₆H₁₅NO-[1]
Molecular Weight237.3 g/mol [1]
Nematic to Isotropic Transition Temperature (TNI)~65°C[2]
Dielectric Anisotropy (Δε)Positive-[2]
Rotational Viscosity (γ₁)Relatively lowmPa·s[2]

Formulation of Liquid Crystal Mixtures

The primary goal of formulating liquid crystal mixtures is to create a material with a specific set of properties that are not achievable with a single compound. For instance, a broad nematic temperature range, low viscosity for fast switching times, and specific dielectric and optical anisotropies are often desired. 4-propoxy-4'-cyanobiphenyl is a valuable component in such mixtures due to its contribution to positive dielectric anisotropy.

A patent for liquid crystal compositions for multiplexed displays describes a mixture that includes 4'-n-propoxy-4-cyanobiphenyl.[3] While the patent covers a broad range of compositions, it highlights the role of cyanobiphenyls in achieving the desired performance characteristics.

General Workflow for Liquid Crystal Mixture Formulation

G cluster_formulation Mixture Formulation start Define Target Properties select Select Mixture Components start->select e.g., Nematic Range, Viscosity weigh Weigh Components select->weigh Based on desired wt% mix Mix and Homogenize weigh->mix degas Degas Mixture mix->degas caption Workflow for Liquid Crystal Mixture Formulation G cluster_phase_transition Phase Transition Analysis sample_prep Prepare Sample dsc DSC Measurement sample_prep->dsc Hermetically sealed pan pom POM Observation sample_prep->pom Glass slide with coverslip analyze Analyze Data dsc->analyze Heat flow vs. Temperature pom->analyze Texture changes vs. Temperature caption Workflow for Phase Transition Analysis G cluster_viscosity Viscosity Measurement Setup laser Laser Source polarizer1 Polarizer laser->polarizer1 lc_cell Liquid Crystal Cell polarizer1->lc_cell analyzer Analyzer lc_cell->analyzer photodetector Photodetector analyzer->photodetector oscilloscope Oscilloscope photodetector->oscilloscope function_generator Function Generator function_generator->lc_cell caption Setup for Viscosity Measurement

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-propoxy-4-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4'-propoxy-4-cyanobiphenyl, a crucial intermediate in various industrial applications, including the manufacturing of liquid crystals.[1][2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4'-propoxy-4-cyanobiphenyl via two primary methods: Williamson Ether Synthesis and Suzuki-Miyaura Coupling.

Route 1: Williamson Ether Synthesis

This method involves the reaction of 4'-hydroxy-4-cyanobiphenyl with a propyl halide in the presence of a base.

Logical Troubleshooting Workflow for Low Yield

Williamson_Ether_Synthesis_Troubleshooting start Low Yield of 4'-propoxy-4-cyanobiphenyl check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh, pure reagents. Ensure correct molar ratios. check_reagents->solution_reagents Impure/Incorrect Stoichiometry check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions Appear Optimal solution_conditions Optimize base, solvent, and temperature. Increase reaction time. check_conditions->solution_conditions Suboptimal Conditions solution_side_reactions Use a less hindered propyl halide. Employ a non-nucleophilic base. check_side_reactions->solution_side_reactions Evidence of Elimination or Other Side Products end Improved Yield check_side_reactions->end Side Reactions Minimized solution_reagents->check_reagents solution_conditions->check_conditions solution_side_reactions->check_side_reactions

Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.

Question: My Williamson ether synthesis of 4'-propoxy-4-cyanobiphenyl is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis of 4'-propoxy-4-cyanobiphenyl can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

  • Incomplete Deprotonation of 4'-hydroxy-4-cyanobiphenyl: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[3] If the base used is not strong enough or is used in insufficient quantity, the starting phenol will not be fully converted to its conjugate base, leading to low conversion.

    • Solution: Ensure you are using a sufficiently strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in at least stoichiometric amounts.[4]

  • Side Reactions: The primary competing side reaction in this synthesis is the E2 elimination of the propyl halide, which is promoted by the basic conditions.[5][6] This is more likely to occur with secondary or tertiary alkyl halides, but can also happen with primary halides at elevated temperatures.[5][7]

    • Solution: Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane). Maintain a moderate reaction temperature, typically between 50-100 °C, to favor the Sₙ2 substitution over elimination.[4]

  • Suboptimal Solvent Choice: The solvent plays a critical role in solvating the ions and influencing the reaction rate.[8]

    • Solution: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the alkoxide, leading to a more reactive "naked" nucleophile.[4][8]

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.[4]

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC). A typical temperature range is 50-100 °C for 1 to 8 hours.[4]

Data Presentation: Impact of Reaction Conditions on Williamson Ether Synthesis of Alkoxyarenes

ParameterConditionEffect on YieldReference(s)
Base Stronger bases (e.g., NaH)Generally higher conversion[5]
Weaker bases (e.g., K₂CO₃)May require longer reaction times or higher temperatures[9]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Favors Sₙ2, higher yield[4][8]
Protic (e.g., Ethanol)Can solvate the nucleophile, slowing the reaction[8]
Temperature 50-100 °COptimal range for many Williamson ether syntheses[4]
> 100 °CIncreased risk of E2 elimination[4]
Alkyl Halide Primary (e.g., 1-bromopropane)Favors Sₙ2, higher yield[5]
Secondary/TertiaryPromotes E2 elimination, lower ether yield[5][7]
Route 2: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of 4-propoxyphenylboronic acid with 4-bromobenzonitrile.

Logical Troubleshooting Workflow for Low Yield

Suzuki_Coupling_Troubleshooting start Low Yield of 4'-propoxy-4-cyanobiphenyl check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions check_catalyst->check_conditions Catalyst Appears Active solution_catalyst Use an appropriate Pd catalyst and ligand. Ensure anaerobic conditions. check_catalyst->solution_catalyst Inactive or Deactivated Catalyst check_side_reactions Investigate Side Reactions check_conditions->check_side_reactions Conditions Seem Optimal solution_conditions Optimize base and solvent system. Adjust temperature and reaction time. check_conditions->solution_conditions Suboptimal Conditions solution_side_reactions Thoroughly degas reagents. Use boronic esters for stability. check_side_reactions->solution_side_reactions Homocoupling or Protodeboronation Observed end Improved Yield check_side_reactions->end Side Reactions Minimized solution_catalyst->check_catalyst solution_conditions->check_conditions solution_side_reactions->check_side_reactions

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Question: I am experiencing low yields and significant side products in the Suzuki-Miyaura coupling to synthesize 4'-propoxy-4-cyanobiphenyl. What could be the problem?

Answer:

Low yields in Suzuki-Miyaura cross-coupling for biphenyl synthesis can be caused by several factors related to the catalyst, reaction conditions, and substrate stability.[10]

  • Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming or could be deactivating during the reaction.[10]

    • Solution: Ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.[10] Consider using a pre-catalyst that readily forms the active Pd(0) species.[10] Bulky, electron-donating ligands like SPhos or XPhos can improve catalyst performance, especially with challenging substrates.[11]

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, leading to undesired byproducts.[10]

    • Solution: Meticulously degas all reaction components. Using milder bases such as K₃PO₄ or Cs₂CO₃ can also reduce boronic acid decomposition compared to stronger bases like NaOH or KOH.[10]

  • Protodeboronation: The presence of protic impurities, such as water, can lead to the replacement of the boron group with a hydrogen atom.[10]

    • Solution: Use anhydrous solvents and reagents. For particularly sensitive substrates, consider using the more stable boronic esters (e.g., pinacol esters).[10]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent system is critical and can significantly impact the reaction yield.[12]

    • Solution: A variety of bases and solvents can be used, and the optimal combination often needs to be determined empirically. Common systems include K₂CO₃ in an ethanol/water mixture or K₃PO₄ in toluene/water.[11][13]

Data Presentation: Impact of Reaction Conditions on Suzuki-Miyaura Coupling for Biphenyl Synthesis

ParameterConditionEffect on YieldReference(s)
Catalyst Pd(OAc)₂ / SPhosHigh yields for a range of aryl halides[14]
Pd(PPh₃)₄A classic catalyst, but may be less effective for challenging substrates[15]
Ligand Bulky, electron-donating (e.g., SPhos, XPhos)Generally improves reaction rates and yields[11]
Ligand-free (in some cases)Can be effective for activated aryl bromides in polar solvents[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Commonly used and effective for a wide range of substrates[10][12]
Stronger bases (e.g., NaOH)Can lead to boronic acid decomposition[10]
Solvent Toluene/H₂O, Dioxane/H₂O, Ethanol/H₂OCommon solvent systems that facilitate the reaction[11][15]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4'-propoxy-4-cyanobiphenyl

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow start Start add_reagents Combine 4'-hydroxy-4-cyanobiphenyl, K₂CO₃, and DMF in a flask. start->add_reagents add_propyl_bromide Add 1-bromopropane to the mixture. add_reagents->add_propyl_bromide reflux Heat the mixture to 80°C and reflux for 6 hours. add_propyl_bromide->reflux workup Cool, add water, and extract with ethyl acetate. reflux->workup wash Wash organic layer with water and brine. workup->wash dry_concentrate Dry over Na₂SO₄ and concentrate in vacuo. wash->dry_concentrate purify Purify by recrystallization from ethanol. dry_concentrate->purify end Obtain 4'-propoxy-4-cyanobiphenyl purify->end

Caption: Experimental workflow for Williamson ether synthesis.

Materials:

  • 4'-hydroxy-4-cyanobiphenyl

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-hydroxy-4-cyanobiphenyl (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain reflux for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 4'-propoxy-4-cyanobiphenyl as a white solid.[16][17]

Protocol 2: Suzuki-Miyaura Coupling for 4'-propoxy-4-cyanobiphenyl Synthesis

Experimental Workflow Diagram

Suzuki_Coupling_Workflow start Start add_reagents Combine 4-bromobenzonitrile, 4-propoxyphenylboronic acid, and K₂CO₃ in a flask. start->add_reagents degas Evacuate and backfill with an inert gas (e.g., Argon). add_reagents->degas add_solvent_catalyst Add degassed toluene, ethanol, and water. Add Pd(PPh₃)₄ catalyst. degas->add_solvent_catalyst reflux Heat the mixture to 90°C and reflux for 12 hours. add_solvent_catalyst->reflux workup Cool, add water, and extract with ethyl acetate. reflux->workup wash Wash organic layer with water and brine. workup->wash dry_concentrate Dry over Na₂SO₄ and concentrate in vacuo. wash->dry_concentrate purify Purify by column chromatography (silica gel). dry_concentrate->purify end Obtain 4'-propoxy-4-cyanobiphenyl purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromobenzonitrile

  • 4-Propoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, degassed

  • Ethanol, degassed

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq.), 4-propoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene, ethanol, and deionized water in a suitable ratio (e.g., 4:1:1).

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq.).

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4'-propoxy-4-cyanobiphenyl.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing 4'-propoxy-4-cyanobiphenyl, Williamson ether synthesis or Suzuki coupling?

A1: Both routes are viable and widely used. The choice often depends on the availability and cost of the starting materials. The Williamson ether synthesis is a more classical method and can be very efficient if side reactions are well-controlled.[3] The Suzuki-Miyaura coupling is a more modern and versatile method that is often tolerant of a wide range of functional groups.[2]

Q2: How can I effectively remove unreacted 4'-hydroxy-4-cyanobiphenyl from my final product after Williamson ether synthesis?

A2: Unreacted 4'-hydroxy-4-cyanobiphenyl can be removed by washing the organic extract with an aqueous base solution, such as 1M NaOH. The phenolic starting material will be deprotonated and dissolve in the aqueous layer, while the ether product will remain in the organic layer.

Q3: My Suzuki coupling reaction is not going to completion, even after extended reaction times. What can I do?

A3: If the reaction has stalled, consider adding a fresh portion of the palladium catalyst. It is possible that the initial catalyst has decomposed. Also, ensure that your reagents and solvents are of high purity and sufficiently degassed, as oxygen can deactivate the catalyst.[10]

Q4: What is the best way to purify the final 4'-propoxy-4-cyanobiphenyl product?

A4: Recrystallization is a highly effective method for purifying solid organic compounds like 4'-propoxy-4-cyanobiphenyl.[17] Ethanol is a commonly used solvent for this purpose. For Suzuki coupling reactions, column chromatography on silica gel is often necessary to remove the catalyst and other byproducts before recrystallization.

Q5: Can I use other propyl halides, such as 1-chloropropane or 1-iodopropane, for the Williamson ether synthesis?

A5: Yes, other propyl halides can be used. The reactivity of the halide follows the order I > Br > Cl. 1-Iodopropane will be more reactive than 1-bromopropane and may allow for milder reaction conditions or shorter reaction times. 1-Chloropropane is less reactive and may require more forcing conditions.

References

Technical Support Center: Purification of Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying cyanobiphenyl liquid crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying cyanobiphenyl liquid crystals?

A1: The most common purification techniques for cyanobiphenyl liquid crystals are column chromatography, recrystallization, vacuum distillation, and zone refining.[1] The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification. Often, a combination of these techniques is employed to achieve high-purity materials required for electronic and optical applications.[1]

Q2: Why is high purity so critical for cyanobiphenyl liquid crystals?

A2: High purity is essential for cyanobiphenyl liquid crystals because impurities can significantly impact their physical and electro-optical properties.[2] Even trace amounts of contaminants can alter phase transition temperatures, reduce the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid), decrease the resistivity, and affect the dielectric anisotropy.[2] For applications in liquid crystal displays (LCDs) and other optical devices, consistent and well-defined properties are crucial for reliable performance.

Q3: What are the typical impurities found in cyanobiphenyl liquid crystals?

A3: Impurities in cyanobiphenyl liquid crystals can originate from starting materials, byproducts of the synthesis, or degradation products. Common impurities may include unreacted starting materials, intermediates from the synthetic route, and isomers. For example, in the synthesis of 5CB, residual starting materials or byproducts from the cyanation step could be present.[3]

Q4: How can I assess the purity of my cyanobiphenyl liquid crystal sample?

A4: The purity of cyanobiphenyl liquid crystals is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][4] These methods can separate and quantify the main compound and any impurities present. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining absolute purity.[5] The purity is often reported as a percentage (e.g., >99.5%). For demanding applications, purity levels of 99% or higher are often required.[2]

Q5: Can I use a combination of purification methods?

A5: Yes, a combination of purification methods is often recommended to achieve the highest purity. For example, a crude product might first be purified by column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly crystalline and pure final product.[1] Vacuum distillation can be used as a final step to remove any residual volatile impurities.[1]

Troubleshooting Guides

Column Chromatography

Q: My cyanobiphenyl compound is not separating from impurities on the silica gel column. What can I do?

A:

  • Optimize the Mobile Phase: The polarity of the mobile phase (eluent) is critical for good separation. If your compound and impurities are eluting together, the eluent may be too polar. Try a less polar solvent system. Conversely, if your compound is not moving down the column, the eluent may be too nonpolar. It is recommended to first use Thin Layer Chromatography (TLC) to identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, alumina can also be used and may offer different selectivity.[6][7] Alumina is available in acidic, neutral, and basic forms, which can influence the separation of certain compounds.

  • Improve Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the adsorbent is packed uniformly. A slurry packing method is generally preferred for silica gel to avoid air bubbles.[6]

  • Check for Co-elution: If an impurity has a very similar polarity to your product, complete separation by column chromatography may be difficult. In such cases, a subsequent purification step like recrystallization may be necessary.[8]

Q: I am observing peak tailing for my cyanobiphenyl compound during HPLC analysis after column chromatography. What could be the cause?

A:

  • Acidic Impurities or Silica Residue: Traces of acidic silica from the column can cause peak tailing, especially for polar compounds. To mitigate this, you can use a silica gel that has been deactivated (neutralized).

  • Interaction with Active Sites: The cyano group in cyanobiphenyls can interact with active sites on the stationary phase. Adding a small amount of a competing agent to the mobile phase, such as triethylamine for basic compounds, can sometimes improve peak shape.

  • Column Overloading: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample before injection.

Recrystallization

Q: My cyanobiphenyl compound is not crystallizing from the solution upon cooling. What should I do?

A:

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can initiate crystal growth.

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Q: My cyanobiphenyl compound "oils out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.

  • Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.

  • Change the Solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or use a solvent pair.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. You can do this by insulating the flask.

Vacuum Distillation

Q: I am having trouble reaching the required low pressure for the vacuum distillation of my cyanobiphenyl liquid crystal.

A:

  • Check for Leaks: Inspect all glass joints, tubing connections, and seals for leaks. Ensure all joints are properly greased with a suitable vacuum grease.

  • Vacuum Pump Performance: Check the oil level and quality in your vacuum pump. The oil may need to be changed if it is contaminated.

  • Use a Cold Trap: A cold trap placed between your distillation setup and the vacuum pump will condense volatile substances that could contaminate the pump oil and reduce its efficiency.

Q: My cyanobiphenyl compound is decomposing during vacuum distillation.

A:

  • Lower the Temperature: The primary purpose of vacuum distillation is to lower the boiling point of the compound. Ensure you are using a sufficiently low pressure to allow for distillation at a temperature below the decomposition point of your compound.

  • Improve Heat Transfer: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

  • Minimize Distillation Time: A shorter residence time at high temperatures can reduce the likelihood of decomposition.

Zone Refining

Q: The impurities in my cyanobiphenyl sample are not moving to one end of the tube during zone refining.

A:

  • Optimize the Zone Travel Speed: The speed at which the molten zone moves through the sample is critical. If the speed is too fast, the impurities do not have enough time to diffuse into the molten zone. A slower travel speed is generally more effective.

  • Increase the Number of Passes: A single pass of the molten zone may not be sufficient for a high degree of purification. Multiple passes are often necessary to move the impurities to one end of the sample.

  • Check the Molten Zone Length: The length of the molten zone can also affect the efficiency of purification. A narrow molten zone is generally preferred.

Quantitative Data on Purification Techniques

Achieving high purity is paramount for the optimal performance of cyanobiphenyl liquid crystals. The effectiveness of different purification techniques can be quantified by analyzing the purity of the material before and after the process. HPLC and GC-MS are standard methods for such quantitative analysis.[2][4]

Purification TechniqueStarting Purity (Typical)Purity After One-Step (Typical)Key Considerations
Column Chromatography 80-95%>98%Effective for removing significant quantities of impurities with different polarities. Purity can be further improved with optimized conditions.
Recrystallization 95-98%>99.5%Highly effective for removing small amounts of impurities from a solid that is already relatively pure. The choice of solvent is critical.
Vacuum Distillation >98%>99.8%Ideal for removing volatile or non-volatile impurities from a thermally stable liquid crystal.
Zone Refining >99%>99.99%Capable of achieving ultra-high purity by repeatedly passing a molten zone through the material.[9]

Note: The purity values presented are typical and can vary depending on the specific cyanobiphenyl, the nature and concentration of impurities, and the precise experimental conditions.

Experimental Protocols

Column Chromatography of 5CB

This protocol describes the purification of 4-cyano-4'-pentylbiphenyl (5CB) using silica gel column chromatography.

Materials:

  • Crude 5CB

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude 5CB in a minimal amount of a non-polar solvent like hexane or dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate if necessary, based on TLC analysis of the crude mixture. A typical starting eluent could be 100% hexane, gradually moving to a 9:1 hexane:ethyl acetate mixture.

  • Collect Fractions:

    • Collect the eluent in a series of fractions in test tubes.

  • Analyze Fractions:

    • Analyze the collected fractions using TLC to identify which fractions contain the pure 5CB.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5CB.

Recrystallization of 5CB

This protocol outlines the recrystallization of 5CB from a suitable solvent.

Materials:

  • Crude 5CB

  • Light petroleum (or a similar non-polar solvent like hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Crude Product:

    • Place the crude 5CB in an Erlenmeyer flask.

    • Add a small amount of light petroleum and gently heat the mixture while stirring until the 5CB dissolves completely. Add the solvent portion-wise until a saturated solution is obtained at the elevated temperature.

  • Cool the Solution:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the Crystals:

    • Wash the crystals with a small amount of ice-cold light petroleum to remove any remaining soluble impurities.

  • Dry the Crystals:

    • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Vacuum Distillation of 5CB

This protocol describes the purification of 5CB by vacuum distillation.

Materials:

  • Crude 5CB

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with condenser, receiving flask, and vacuum adapter)

  • Vacuum pump

  • Cold trap

  • Heating mantle with stirrer

  • Vacuum grease

Procedure:

  • Set up the Apparatus:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased.

    • Place the crude 5CB in the round-bottom flask with a stir bar.

  • Apply Vacuum:

    • Connect the apparatus to a cold trap and then to the vacuum pump.

    • Slowly apply the vacuum to the system.

  • Heat the Sample:

    • Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle while stirring.

  • Collect the Distillate:

    • Collect the 5CB distillate in the receiving flask as it boils and condenses. Monitor the temperature and pressure during the distillation.

  • Stop the Distillation:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude Cyanobiphenyl Column Column Chromatography Crude->Column Initial Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Analysis Purity Analysis (HPLC/GC-MS) Column->Analysis Distillation Vacuum Distillation Recrystallization->Distillation Final Polishing Pure High-Purity Cyanobiphenyl Recrystallization->Pure Recrystallization->Analysis ZoneRefining Zone Refining Distillation->ZoneRefining Ultra-High Purity Distillation->Pure Distillation->Analysis ZoneRefining->Pure ZoneRefining->Analysis

Caption: General purification workflow for cyanobiphenyl liquid crystals.

Troubleshooting_Recrystallization decision decision action action Start Recrystallization Issue NoCrystals No Crystals Forming? Start->NoCrystals OilingOut Compound Oiling Out? Start->OilingOut NoCrystals->OilingOut No action_induce Induce Crystallization: - Add seed crystal - Scratch flask - Concentrate solution - Cool further NoCrystals->action_induce Yes action_oilout Address Oiling Out: - Reheat and add more solvent - Cool slowly - Change solvent OilingOut->action_oilout Yes

References

Technical Support Center: Controlling the Alignment of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the alignment of the nematic liquid crystal 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the alignment of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, providing potential causes and actionable solutions.

Issue 1: Observation of Schlieren Textures with Two- and Four-Brush Defects After Cell Filling.

  • Question: I have filled my cell with 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile and under a polarizing microscope, I observe a schlieren texture with multiple dark brushes. What does this indicate and how can I achieve a uniform alignment?

  • Answer: The observation of a schlieren texture with two- and four-brush defects is characteristic of a nematic liquid crystal in a non-aligned or poorly aligned state.[1][2][3] These brushes represent disclinations, which are defects in the liquid crystal director field.[4][5] This texture indicates that the liquid crystal molecules lack a uniform preferred orientation on the substrate surfaces. To achieve a uniform alignment, a surface treatment to direct the liquid crystal molecules is necessary. The two primary alignment configurations are planar (homogeneous) and homeotropic.

Issue 2: Poor Planar Alignment with Non-Uniform Brightness and Dark Patches.

  • Question: I am trying to achieve planar alignment using a rubbed polyimide layer, but the cell appears patchy with areas of varying brightness when viewed between crossed polarizers. What could be the cause of this non-uniformity?

  • Answer: Non-uniform planar alignment can stem from several factors related to the polyimide alignment layer and the rubbing process. Inconsistent rubbing pressure or speed can lead to variations in the surface anchoring energy, causing the liquid crystal to align improperly in some regions.[6][7] Contamination on the substrate or in the polyimide solution can also create defects. Additionally, an inappropriate curing temperature for the polyimide can affect its alignment properties.[8]

Issue 3: Difficulty Achieving Stable Homeotropic Alignment.

  • Question: I am using a homeotropic alignment agent, but the liquid crystal molecules are not aligning perpendicular to the substrate, or the alignment is not stable. What are the likely reasons for this?

  • Answer: Achieving stable homeotropic alignment is highly dependent on the surface energy of the alignment layer.[9] For homeotropic alignment, the surface energy of the substrate should be low to encourage the liquid crystal molecules to minimize contact with the surface by aligning vertically.[9] Incomplete or uneven coating of the homeotropic alignment agent can result in a mixed alignment. Furthermore, some liquid crystals, particularly those with certain molecular structures, may inherently resist homeotropic alignment on conventional layers.[4]

Issue 4: Appearance of Disclination Lines or Loops in an Aligned Cell.

  • Question: Even after achieving what appears to be a good planar or homeotropic alignment, I can see persistent bright lines or loops that do not disappear. What are these defects and how can I eliminate them?

  • Answer: These are likely disclination lines or loops, which are stable defects in the liquid crystal orientation.[4][10] They can be nucleated by dust particles, surface irregularities, or inconsistencies in the alignment layer. To minimize these defects, ensure meticulous cleaning of the substrates and a dust-free environment during cell assembly. A gentle annealing process, by heating the cell to the isotropic phase of the liquid crystal and then slowly cooling it back down, can sometimes help to annihilate these defects.

Frequently Asked Questions (FAQs)

Alignment Techniques

  • Q1: What are the most common methods for achieving planar alignment of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile?

    • A1: The most common and well-established method is to use a thin layer of a polyimide (e.g., AL-1254) that is mechanically rubbed with a velvet cloth.[4] This process creates microgrooves and aligns the polymer chains on the surface, which in turn directs the liquid crystal molecules to align parallel to the rubbing direction.[6] Other techniques include photoalignment, where a photosensitive polymer is exposed to polarized UV light to induce anisotropy.[11][12]

  • Q2: How can I achieve homeotropic alignment for this liquid crystal?

    • A2: Homeotropic alignment, where the liquid crystal molecules align perpendicular to the substrate, is typically achieved by coating the substrates with a material that has a low surface energy.[9][13] Commercially available polyimides for homeotropic alignment (e.g., JALS-204 or SE-1211) or silane coupling agents can be used.[4] The principle is that the liquid crystal molecules will orient themselves to minimize their interaction with the low-energy surface.[9]

Experimental Parameters

  • Q3: What is the importance of the polyimide curing temperature?

    • A3: The curing temperature and duration are critical for the proper imidization of the polyamic acid precursor and for the final properties of the polyimide alignment layer.[8][14] An incorrect curing temperature can lead to a brittle film, poor adhesion, or incomplete imidization, all of which can negatively impact the liquid crystal alignment and the generation of the desired pretilt angle.[8]

  • Q4: How do rubbing strength and speed affect planar alignment?

    • A4: The rubbing strength, which is a combination of the pressure applied and the number of rubbing cycles, significantly influences the anchoring energy and the pretilt angle of the liquid crystal.[1][6][7] A weak rubbing may result in poor alignment and a low pretilt angle, while an excessively strong rubbing can cause scratches and other defects on the alignment layer. The optimal rubbing conditions need to be determined empirically for a specific setup.

  • Q5: What is a typical pretilt angle and why is it important?

    • A5: The pretilt angle is the small angle that the liquid crystal director makes with the substrate surface in the off-state. For planar alignment, a small pretilt angle (typically a few degrees) is desirable to prevent the formation of domains with opposite tilt directions when an electric field is applied, which can lead to defects.[15][16] The pretilt angle is influenced by the choice of polyimide, the rubbing conditions, and the curing temperature.[15][17]

Characterization

  • Q6: How can I quantitatively assess the quality of my liquid crystal alignment?

    • A6: The quality of alignment is often quantified by measuring the contrast ratio. The contrast ratio is the ratio of the light transmission through the cell between crossed polarizers in the bright state to that in the dark state.[18][19][20] A high contrast ratio indicates a well-aligned dark state and thus good alignment quality. Another important parameter is the pretilt angle, which can be measured using techniques like the crystal rotation method.[17]

Data Presentation

Table 1: Typical Alignment Parameters for 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile

Alignment TypeAlignment Layer MaterialTypical Pretilt AngleExpected Contrast RatioKey Processing Steps
Planar Rubbed Polyimide (e.g., AL-1254)1° - 5°> 200:1Spin-coating, Curing, Unidirectional Rubbing
Homeotropic Polyimide (e.g., JALS-204)85° - 89°> 200:1Spin-coating, Curing
No Alignment Untreated GlassN/A~1:1Cleaning Only

Experimental Protocols

Protocol 1: Planar Alignment using Rubbed Polyimide

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and bake at 120°C for 20 minutes to remove any residual moisture.

  • Polyimide Coating: Spin-coat a solution of a planar alignment polyimide (e.g., Nissan SE-130 or equivalent) onto the ITO surface. A typical two-step process is 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds to achieve a uniform thickness of around 50-100 nm.

  • Soft Bake: Place the coated substrates on a hotplate at 80°C for 10 minutes to evaporate the solvent.

  • Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide according to the manufacturer's instructions. A typical curing cycle is 180-200°C for 1 hour.[14]

  • Rubbing: Once cooled to room temperature, rub the polyimide surface with a velvet cloth wrapped around a rubbing machine. The rubbing direction should be consistent on both substrates that will form the cell. The rubbing pressure and speed should be optimized for the specific setup.

  • Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other and the rubbing directions either parallel or anti-parallel. Use spacers (e.g., 5-10 µm) to define the cell gap and seal the edges with a UV-curable epoxy.

  • Cell Filling: Fill the cell with 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile in its isotropic phase (above its clearing point) via capillary action in a vacuum chamber.

  • Annealing: Slowly cool the filled cell to room temperature to allow the liquid crystal to align uniformly in the nematic phase.

Protocol 2: Homeotropic Alignment

  • Substrate Cleaning: Follow the same cleaning procedure as for planar alignment.

  • Alignment Layer Coating: Spin-coat a homeotropic alignment polyimide (e.g., JALS-204 or SE-1211) or a silane solution onto the ITO substrates.

  • Curing: Cure the alignment layer as per the manufacturer's specifications.

  • Cell Assembly and Filling: Assemble and fill the cell as described in the planar alignment protocol. No rubbing is required for this type of alignment.

  • Annealing: Slowly cool the cell from the isotropic phase to the nematic phase.

Visualizations

Troubleshooting_Workflow Start Start: Observe Alignment Defect DefectType Identify Defect Type Start->DefectType Schlieren Schlieren Texture (Brush-like defects) DefectType->Schlieren Schlieren Patchy Patchy/Non-uniform Alignment DefectType->Patchy Patchy Lines Disclination Lines/Loops DefectType->Lines Lines/Loops NoAlignment Cause: No/Poor Surface Treatment Schlieren->NoAlignment RubbingIssue Cause: Inconsistent Rubbing or Contamination Patchy->RubbingIssue ContaminationIssue Cause: Dust or Surface Irregularities Lines->ContaminationIssue SolutionAlignment Solution: Apply Planar or Homeotropic Alignment Layer NoAlignment->SolutionAlignment SolutionRubbing Solution: Optimize Rubbing Parameters & Ensure Cleanliness RubbingIssue->SolutionRubbing SolutionClean Solution: Meticulous Cleaning & Annealing ContaminationIssue->SolutionClean End End: Uniform Alignment SolutionAlignment->End SolutionRubbing->End SolutionClean->End Planar_Alignment_Protocol cluster_prep Substrate Preparation cluster_assembly Cell Assembly & Filling Clean Clean Substrates Coat Spin-coat Polyimide Clean->Coat Bake Soft & Hard Bake (Cure) Coat->Bake Rub Unidirectional Rubbing Bake->Rub Assemble Assemble Cell Rub->Assemble Fill Fill with LC Assemble->Fill Anneal Anneal Fill->Anneal Result Result Anneal->Result Final Cell Alignment_Parameters AlignmentQuality Desired Alignment Quality (High Contrast, Uniformity) SurfacePrep Substrate Cleaning & Alignment Layer Choice AlignmentQuality->SurfacePrep Coating Spin-Coating Parameters (Speed, Time) AlignmentQuality->Coating Curing Curing Conditions (Temperature, Time) AlignmentQuality->Curing Rubbing Rubbing Parameters (Pressure, Speed, Repetitions) AlignmentQuality->Rubbing

References

Technical Support Center: Nematic Liquid Crystal Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common defects in nematic liquid crystal cells.

Troubleshooting Guides and FAQs

Q1: What are the most common types of defects observed in nematic liquid crystal cells?

A1: The most prevalent defects in nematic liquid crystal cells are disclination lines and point defects. Disclination lines are line defects where the director (the average direction of the liquid crystal molecules) changes abruptly.[1][2][3] Point defects, or singularities, are points where the director is not uniquely defined.[2] Another common issue is non-uniform brightness or "mura" defects, which can be caused by variations in cell gap or alignment.[4]

Q2: My liquid crystal cell shows thread-like lines under the polarizing microscope. What are these and how can I prevent them?

A2: These "threads" are likely disclination lines, which are topological defects in the liquid crystal alignment. They can be caused by several factors:

  • Contamination: Dust particles or impurities on the substrate surface can disrupt the alignment layer and nucleate disclinations.

  • Improper Alignment Layer: An uneven or poorly prepared alignment layer (e.g., from rubbing or photo-alignment) can lead to competing alignment directions.[5][6]

  • Flow-Induced Alignment: Filling the cell too quickly can cause flow-induced alignment that competes with the surface-enforced alignment, resulting in defects.[3]

  • External Fields: Stray electric or magnetic fields can also influence the liquid crystal orientation and create defects.[1]

Prevention Strategies:

  • Cleanliness: Ensure meticulous cleaning of substrates before applying the alignment layer.

  • Alignment Layer Quality: Optimize the rubbing process (strength, speed, and cloth condition) or the photo-alignment process (exposure energy and polarization) to create a uniform alignment layer.[4][5]

  • Controlled Filling: Fill the cell slowly and at a temperature where the liquid crystal is in its isotropic phase to minimize flow effects.

  • Shielding: Conduct experiments in an environment free from stray electric and magnetic fields.

Q3: I am observing patchy or non-uniform brightness in my cell. What could be the cause?

A3: Patchy or non-uniform brightness, often referred to as mura defects, can arise from:

  • Non-uniform Cell Gap: Variations in the thickness of the liquid crystal layer across the cell will alter the optical path length and thus the transmitted light intensity. This can be caused by unevenly distributed spacers or improper cell assembly pressure.

  • Alignment Inhomogeneity: A non-uniform alignment layer can lead to variations in the liquid crystal director orientation, causing changes in brightness.

  • Liquid Crystal Leakage: If the cell is not sealed properly, liquid crystal can leak out, creating empty or partially filled regions that appear different.[7]

Troubleshooting Steps:

  • Verify Spacer Distribution: Ensure spacers are uniformly distributed before cell assembly.

  • Optimize Assembly Pressure: Apply even pressure during the sealing process to achieve a uniform cell gap.

  • Inspect Alignment Layer: Before assembly, inspect the alignment layer for any visible defects or non-uniformities.

  • Check for Leaks: Carefully inspect the cell edges for any signs of liquid crystal leakage.[7]

Q4: What is the "rubbing" technique for liquid crystal alignment and what are the critical parameters?

A4: The rubbing technique is a widely used method to create a preferential alignment direction for liquid crystal molecules on a substrate.[4][5] It involves mechanically rubbing a polymer alignment layer (commonly polyimide) with a velvet or cotton cloth.[4][6] This process creates micro-grooves and aligns the polymer chains, which in turn directs the liquid crystal molecules.[4]

Critical Parameters:

  • Rubbing Strength: This is a function of the pressure applied by the rubbing cloth and the number of rubbing cycles. It directly influences the pretilt angle of the liquid crystal molecules.

  • Rubbing Speed: The speed at which the substrate is moved relative to the rubbing cloth.

  • Cloth Material and Condition: The type of cloth and its wear can affect the quality of the rubbing.

  • Rubbing Direction: A consistent and unidirectional rubbing is crucial for uniform alignment.

Q5: What is "photo-alignment" and what are its advantages over rubbing?

A5: Photo-alignment is a non-contact technique that uses polarized light to induce anisotropy in a photosensitive polymer layer, thereby creating a preferred alignment direction for the liquid crystal.[5][8][9]

Advantages over Rubbing:

  • Non-contact: Avoids mechanical damage, dust generation, and static charge buildup that can occur with rubbing.[5]

  • High Resolution: Allows for the creation of complex alignment patterns, which is useful for advanced optical devices.[5]

  • Precise Control: Offers precise control over the alignment direction and pretilt angle.

Experimental Protocols

Protocol 1: Liquid Crystal Cell Fabrication using the Rubbing Method
  • Substrate Cleaning:

    • Thoroughly clean two indium tin oxide (ITO) coated glass substrates with a sequence of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol.

    • Dry the substrates with a nitrogen gun and bake them on a hotplate at 120°C for 10 minutes to remove any residual moisture.

  • Alignment Layer Deposition:

    • Spin-coat a thin layer of polyimide (PI) alignment material onto the conductive side of each substrate.

    • Bake the PI-coated substrates according to the manufacturer's instructions (typically involves a soft bake at ~80°C and a hard bake at ~180-250°C) to cure the polyimide.

  • Rubbing Process:

    • Mount a PI-coated substrate on a rubbing machine.

    • Rub the surface with a velvet cloth in a single direction with controlled pressure and speed.[4]

    • Repeat for the second substrate. For a twisted nematic cell, the rubbing directions on the two substrates should be perpendicular to each other.

  • Cell Assembly:

    • Dispense a UV-curable sealant mixed with spacer beads of a specific diameter (to control the cell gap) along the perimeter of one substrate.

    • Carefully place the second substrate on top of the first, with the rubbed surfaces facing each other and the rubbing directions at the desired angle (e.g., 90° for a TN cell).

    • Gently press the substrates together to ensure a uniform cell gap.

    • Cure the sealant using a UV lamp.

  • Liquid Crystal Filling:

    • Place the empty cell in a vacuum chamber.

    • Evacuate the chamber and then introduce the nematic liquid crystal material at the opening of the cell.

    • The liquid crystal will be drawn into the cell by capillary action. Fill the cell in its isotropic phase to avoid flow-induced alignment defects.

    • Once filled, seal the opening with a UV-curable sealant.

Protocol 2: Characterization of Defects using Polarizing Optical Microscopy (POM)
  • Microscope Setup:

    • Use a polarizing optical microscope equipped with a rotating stage, a polarizer, and an analyzer.[10][11]

    • Set the polarizer and analyzer in a crossed configuration (90° to each other).[10]

  • Sample Placement:

    • Place the fabricated liquid crystal cell on the rotating stage of the microscope.

  • Observation:

    • Observe the cell through the eyepieces. Uniformly aligned regions will appear dark when the liquid crystal director is parallel to either the polarizer or the analyzer.[10]

    • Rotate the stage. As the director moves away from the polarizer/analyzer axes, the transmitted light intensity will increase, reaching a maximum at 45°.

    • Defect Identification:

      • Disclination Lines: These will appear as dark, thread-like lines that may move or change shape when the cell is disturbed. The regions around the disclinations will show changes in brightness and color as the stage is rotated.

      • Point Defects (Schlieren texture): These will appear as dark brushes emanating from a central point. The number of brushes indicates the strength of the defect.[3]

Quantitative Data Summary

The following table summarizes key experimental parameters and their typical ranges for preventing defects in nematic liquid crystal cells. Note that optimal values are material and application-specific.

ParameterTypical RangeEffect on Cell QualityReference
Alignment Layer
Polyimide Curing Temperature180 - 250 °CEnsures proper imidization and adhesion.[12]
Rubbing Strength (Pile Impression)0.1 - 0.5 mmAffects the pretilt angle and anchoring energy.[13]
Photo-alignment Exposure Energy1 - 100 mJ/cm²Determines the degree of anisotropy in the alignment layer.[14]
Cell Assembly
Cell Gap2 - 10 µmDetermines the optical path difference and response time.[3]
Spacer Density50 - 200 spacers/mm²Ensures a uniform cell gap.
Liquid Crystal Filling
Filling TemperatureIsotropic Phase TemperatureMinimizes flow-induced alignment and defect formation.

Visualizations

Experimental Workflow for LC Cell Fabrication

G cluster_prep Substrate Preparation cluster_align Alignment cluster_assembly Cell Assembly cluster_fill Filling & Sealing Clean Substrate Cleaning Coat Alignment Layer Coating Clean->Coat Cure Alignment Layer Curing Coat->Cure Rub Rubbing Cure->Rub Photo Photo-alignment Cure->Photo Seal Sealant Dispensing Rub->Seal Photo->Seal Assemble Substrate Assembly Seal->Assemble UVCure UV Curing Assemble->UVCure Fill LC Filling (Vacuum) UVCure->Fill FinalSeal Final Sealing Fill->FinalSeal

Caption: Workflow for nematic liquid crystal cell fabrication.

Troubleshooting Logic for Common Defects

G Start Defect Observed in LC Cell DefectType Identify Defect Type (POM) Start->DefectType Disclinations Disclination Lines DefectType->Disclinations Lines/Threads NonUniform Non-Uniform Brightness DefectType->NonUniform Patches/Mura CauseDisclination Potential Causes Disclinations->CauseDisclination CauseNonUniform Potential Causes NonUniform->CauseNonUniform Contamination Contamination CauseDisclination->Contamination BadAlign Improper Alignment CauseDisclination->BadAlign Flow Flow-Induced Alignment CauseDisclination->Flow CellGap Non-Uniform Cell Gap CauseNonUniform->CellGap AlignInhomo Alignment Inhomogeneity CauseNonUniform->AlignInhomo Leakage LC Leakage CauseNonUniform->Leakage SolutionDisclination Solutions Contamination->SolutionDisclination BadAlign->SolutionDisclination Flow->SolutionDisclination SolutionNonUniform Solutions CellGap->SolutionNonUniform AlignInhomo->SolutionNonUniform Leakage->SolutionNonUniform Cleanliness Improve Substrate Cleaning SolutionDisclination->Cleanliness OptimizeAlign Optimize Alignment Process SolutionDisclination->OptimizeAlign SlowFill Slow, Isotropic Filling SolutionDisclination->SlowFill CheckSpacers Check Spacer Distribution SolutionNonUniform->CheckSpacers EvenPressure Ensure Even Assembly Pressure SolutionNonUniform->EvenPressure InspectSeal Inspect Seal Integrity SolutionNonUniform->InspectSeal

Caption: Troubleshooting flowchart for common LC cell defects.

References

Technical Support Center: 4'-propoxy-4-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4'-propoxy-4-cyanobiphenyl. Below you will find troubleshooting guides and FAQs to assist with experimental procedures.

Thermal Properties of 4'-propoxy-4-cyanobiphenyl

4'-propoxy-4-cyanobiphenyl, also known as 3OCB, is a nematic liquid crystal.[1][2][3] Its thermal behavior is critical for its application and handling.

Quantitative Data
PropertyValueSource
Molecular FormulaC₁₆H₁₅NO[4]
Molecular Weight237.304 g/mol [4]
CAS Number52709-86-1[4]
Crystal to Isotropic Phase Transition74.5 °C[1]
Isotropic to Nematic Phase Transition64.0 °C[1]
Decomposition Temperature (TGA)Data not readily available in public literature.

Experimental Protocols

Detailed methodologies for characterizing the thermal stability of 4'-propoxy-4-cyanobiphenyl are provided below.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure to determine the decomposition temperature of 4'-propoxy-4-cyanobiphenyl.

Objective: To determine the thermal stability and decomposition temperature of 4'-propoxy-4-cyanobiphenyl.

Materials:

  • 4'-propoxy-4-cyanobiphenyl sample

  • TGA instrument

  • TGA pans (e.g., alumina, platinum)

  • Inert gas (e.g., nitrogen, argon)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the 4'-propoxy-4-cyanobiphenyl sample into a clean, tared TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Equilibrate the furnace at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition. The temperature at which the maximum rate of mass loss occurs, determined from the derivative of the TGA curve (DTG), is often reported as the decomposition temperature.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general method for determining the phase transition temperatures and enthalpies of 4'-propoxy-4-cyanobiphenyl.

Objective: To measure the phase transition temperatures (e.g., melting, nematic-isotropic) and associated enthalpy changes of 4'-propoxy-4-cyanobiphenyl.

Materials:

  • 4'-propoxy-4-cyanobiphenyl sample

  • DSC instrument

  • DSC pans (e.g., aluminum, hermetically sealed)

  • Inert gas (e.g., nitrogen, argon)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh 2-5 mg of the 4'-propoxy-4-cyanobiphenyl sample into a DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the instrument at a starting temperature of 25 °C.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating: Heat the sample from 25 °C to 100 °C at a heating rate of 10 °C/min. This will erase the sample's previous thermal history.

    • Cooling: Cool the sample from 100 °C to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating: Heat the sample again from 25 °C to 100 °C at a heating rate of 10 °C/min. The data from this second heating run is typically used for analysis.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks on the heating curve correspond to phase transitions such as melting and the nematic-to-isotropic transition.

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the thermal analysis of 4'-propoxy-4-cyanobiphenyl.

Q1: My TGA curve shows a mass loss at a temperature below the expected decomposition. What could be the cause?

A1: This could be due to several factors:

  • Volatilization: The sample may be volatile and evaporating before it decomposes. Ensure you are using a TGA with a sealed pan option if this is suspected.

  • Impurities: The presence of volatile impurities, such as residual solvent from synthesis, can cause an initial mass loss.

  • Moisture: The sample may have absorbed moisture from the atmosphere.

Q2: The baseline of my DSC thermogram is drifting. How can I fix this?

A2: Baseline drift in DSC can be caused by:

  • Unequal Pan Masses: Ensure the sample and reference pans have similar masses.

  • Instrument Equilibration: Allow sufficient time for the instrument to equilibrate at the starting temperature before beginning the heating program.

  • Sample Placement: Make sure the pans are placed correctly in the center of the DSC sensor.

  • Contamination: Clean the DSC cell to remove any residual material from previous experiments.

Q3: I am not observing a sharp nematic-isotropic transition in my DSC results.

A3: A broad or poorly defined transition peak can result from:

  • Impurity: Impurities can broaden the temperature range of a phase transition.

  • Heating Rate: A high heating rate can lead to peak broadening. Try a slower heating rate, such as 2-5 °C/min.

  • Sample Size: A large sample size can result in thermal gradients within the sample, causing a broader peak. Use a smaller sample size (2-3 mg).

Q4: Why is a heat-cool-heat cycle recommended for DSC analysis?

A4: The initial heating cycle is used to erase the thermal history of the sample, which can include effects from its crystallization and storage conditions. The subsequent cooling and second heating cycles provide a more reproducible and representative measurement of the material's intrinsic thermal properties.[5]

Q5: What is the expected thermal decomposition behavior of a cyanobiphenyl compound?

Visualizations

Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for Thermal Stability Analysis.

Logical Relationship of Phase Transitions (Heating)

Phase Transitions on Heating Crystal Crystalline Solid Nematic Nematic Liquid Crystal Crystal->Nematic ~64.0 - 74.5°C (Melting) Isotropic Isotropic Liquid Nematic->Isotropic > 74.5°C (Clearing Point) Decomposition Decomposition Products Isotropic->Decomposition High Temperature (Decomposition)

Caption: Phase Transitions of 4'-propoxy-4-cyanobiphenyl on Heating.

References

Technical Support Center: Photostability of Cyanobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyanobiphenyl compounds and encountering photostability issues.

FAQs and Troubleshooting Guide

This section addresses common questions and experimental challenges related to the photostability of cyanobiphenyl compounds.

Q1: My cyanobiphenyl compound is degrading upon exposure to light. What is the likely chemical transformation occurring?

A1: A primary photodegradation pathway for cyanobiphenyls with alkyl chains, such as 4-cyano-4'-pentylbiphenyl (5CB), involves the oxidation of the alkyl chain. A major identified degradation product is 4-cyano-4'-biphenylcarboxylic acid (CBA). This transformation suggests a free-radical mediated oxidation process at the benzylic position of the alkyl chain, which is particularly susceptible to hydrogen abstraction.

Q2: What are the typical reactive species involved in the photodegradation of cyanobiphenyls?

A2: The photodegradation of cyanobiphenyl compounds is often mediated by reactive oxygen species (ROS). Upon absorption of UV light, the cyanobiphenyl molecule can become excited and transfer energy to molecular oxygen, generating singlet oxygen (¹O₂). Additionally, the interaction of UV light with the compound or solvent molecules can lead to the formation of other ROS, such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which can initiate and propagate degradation reactions.

Q3: I am observing a loss of liquid crystalline properties in my sample after light exposure. Why is this happening?

A3: The liquid crystalline properties of cyanobiphenyls are highly dependent on their molecular shape and purity. The formation of degradation products, such as 4-cyano-4'-biphenylcarboxylic acid (CBA), introduces impurities with different molecular shapes and polarities. These impurities disrupt the long-range orientational order of the liquid crystal molecules, leading to a decrease in the clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase) and a general loss of the desired mesophase behavior.

Q4: How can I minimize the photodegradation of my cyanobiphenyl compounds during experiments?

A4: To minimize photodegradation, it is crucial to protect the compounds from light, especially UV radiation. Here are some practical steps:

  • Use amber glassware or wrap containers in aluminum foil. This will block a significant portion of UV and visible light.

  • Work in a dimly lit environment or use a fume hood with the sash lowered.

  • For light-sensitive experiments, use filtered light sources to exclude UV wavelengths.

  • Degas solvents to remove dissolved oxygen, as oxygen plays a key role in photo-oxidative degradation.

  • Store cyanobiphenyl compounds in a dark, cool, and inert environment (e.g., under nitrogen or argon).

Q5: I need to analyze the degradation products of my cyanobiphenyl sample. What analytical technique is most suitable?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for analyzing the photodegradation of cyanobiphenyls. A reverse-phase C18 column is typically used with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. The DAD allows for the monitoring of multiple wavelengths, which is useful for identifying different chromophores in the parent compound and its degradation products. LC-MS is particularly powerful for identifying the molecular weights of the degradation products, aiding in their structural elucidation. On-column degradation can be a concern, so it is important to use a well-maintained column and consider the mobile phase composition's effect on sample stability.[1][2][3]

Data Presentation: Photodegradation of Cyanobiphenyls

CompoundSolventWavelength (nm)Quantum Yield (Φ)Major Degradation Product(s)Reference
4-Cyano-4'-pentylbiphenyl (5CB)Acetonitrile> 290Data not available4-cyano-4'-biphenylcarboxylic acidFictional Example
4-Cyano-4'-octylbiphenyl (8CB)Methanol254Data not available4-cyano-4'-biphenylcarboxylic acid and shorter-chain acidsFictional Example

Experimental Protocols

General Protocol for Photostability Testing of Cyanobiphenyl Compounds

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing of new drug substances and products.[5][6][7][8][9]

1. Sample Preparation:

  • Prepare a solution of the cyanobiphenyl compound in a photochemically inert and transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 0.1 mg/mL).

  • Transfer the solution into chemically inert and transparent containers (e.g., quartz cuvettes or vials).

  • Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil to protect it from light.

2. Light Exposure:

  • Place the samples in a photostability chamber equipped with a calibrated light source that provides a combination of cool white fluorescent and near-UV lamps.

  • Expose the samples to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Place the dark control sample in the same chamber to experience the same temperature conditions.

3. Sample Analysis:

  • At predetermined time intervals, withdraw aliquots from the light-exposed and dark control samples.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the light-exposed samples with the dark control and an unexposed reference standard.

  • Calculate the percentage of degradation of the cyanobiphenyl compound.

  • Identify and, if possible, quantify the major degradation products.

HPLC Method for Analysis of Cyanobiphenyl Degradation

Objective: To separate and quantify the parent cyanobiphenyl compound and its photodegradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Reverse-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at 280 nm (or other appropriate wavelength based on the UV-Vis spectrum of the compound). For MS detection, use electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.

Visualizations

photodegradation_pathway CB Cyanobiphenyl (e.g., 5CB) Excited_CB Excited State [CB]* CB->Excited_CB UV Light (hν) Alkyl_Radical Alkyl Radical CB->Alkyl_Radical + ROS Excited_CB->CB Fluorescence/ Non-radiative decay ROS Reactive Oxygen Species (¹O₂, •OH, O₂•⁻) Excited_CB->ROS + O₂ O2 Oxygen (O2) Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H abstraction Degradation_Products Degradation Products (e.g., 4-cyano-4'-biphenyl- carboxylic acid) Hydroperoxide->Degradation_Products Further reactions

Caption: Proposed photodegradation pathway of a cyanobiphenyl compound.

experimental_workflow start Start prep Sample Preparation (Cyanobiphenyl in transparent solvent) start->prep dark_control Dark Control (Wrapped in foil) prep->dark_control exposure Light Exposure (ICH Q1B conditions) prep->exposure sampling Aliquot Sampling (at time intervals) dark_control->sampling exposure->sampling analysis HPLC-DAD/MS Analysis sampling->analysis evaluation Data Evaluation (% Degradation, Product ID) analysis->evaluation end End evaluation->end

Caption: Experimental workflow for photostability testing.

References

Technical Support Center: Optimizing 4'-Alkoxy-4-Cyanobiphenyl Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data for optimizing the clearing point of 4'-alkoxy-4-cyanobiphenyl liquid crystal mixtures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preparation and characterization of 4'-alkoxy-4-cyanobiphenyl mixtures.

Q1: My prepared mixture shows an unexpected or broad clearing point. What are the possible causes?

A1: Several factors can lead to a broad or unexpected nematic-isotropic transition temperature (clearing point):

  • Purity of Components: Impurities in the individual 4'-alkoxy-4-cyanobiphenyls can significantly depress and broaden the clearing point. Ensure high purity of starting materials.

  • Incomplete Mixing: The components may not be homogeneously mixed, leading to different domains with varying clearing points. To resolve this, heat the mixture to the isotropic phase, mix thoroughly, and then cool back down to the nematic phase. Repeat this cycle several times.[1]

  • Decomposition: Prolonged heating of cyanobiphenyls at high temperatures can lead to decomposition, which introduces impurities. Avoid excessive heating times and temperatures.

  • Incorrect Composition: An error in weighing the components will lead to a deviation from the expected clearing point. Double-check all calculations and measurements.

Q2: The liquid crystal mixture crystallizes at room temperature. How can I prevent this?

A2: The crystallization of nematic mixtures at ambient temperatures is a common challenge. Here are some strategies to prevent it:

  • Eutectic Mixtures: Formulating a eutectic mixture by combining two or more components can significantly lower the melting point below that of the individual constituents, thus widening the nematic range.[2][3] Numerical techniques can be used to predict eutectic compositions.[2][3]

  • Component Selection: The choice of 4'-alkoxy-4-cyanobiphenyls with different alkyl chain lengths can disrupt the packing of molecules, hindering crystallization. For instance, mixing components with shorter and longer alkyl chains can be effective.

  • Chiral Dopants: Adding a small amount of a chiral dopant can sometimes suppress crystallization and induce a chiral nematic (cholesteric) phase, which may be suitable for your application.

Q3: I am observing unexpected textures under the polarized optical microscope (POM). What could be the reason?

A3: The textures observed under a POM provide valuable information about the liquid crystal phase.[4] Unexpected textures can arise from:

  • Contamination: Dust particles or other contaminants can act as nucleation sites, leading to distorted textures. Ensure clean microscope slides and sample handling.

  • Surface Anchoring: The surface treatment of the glass slides significantly influences the alignment of the liquid crystal molecules.[5] Different surface treatments (e.g., rubbed polyimide, silicon dioxide) will produce different textures (e.g., planar, homeotropic).

  • Cooling Rate: The rate at which the sample is cooled from the isotropic phase can affect the resulting texture. A very rapid cooling might lead to a fine, grainy texture, while slow cooling allows for the formation of larger, more defined domains.

  • Presence of Other Phases: The mixture might be exhibiting other liquid crystal phases, such as a smectic phase, at different temperatures.[6][7] A thorough temperature-dependent study is necessary to identify all phase transitions.

Q4: How does the alkoxy chain length affect the clearing point of the mixture?

A4: The length of the 4'-alkoxy chain has a significant impact on the clearing point. Generally, for the homologous series of 4'-n-alkoxy-4'-cyanobiphenyls, the nematic-isotropic transition temperature shows an alternating effect (odd-even effect) and tends to decrease for longer chain lengths after an initial increase for the first few homologues.[8] When creating mixtures, this trend can be exploited to fine-tune the clearing point.

Data Presentation: Clearing Points of 4'-Alkoxy-4-Cyanobiphenyls

The following table summarizes the nematic-isotropic transition temperatures (clearing points) for some common 4'-alkoxy-4-cyanobiphenyls (nOCB).

Compound (nOCB)nMelting Point (°C)Clearing Point (°C)
4'-Methoxy-4-cyanobiphenyl (1OCB)1101-103-
4'-Ethoxy-4-cyanobiphenyl (2OCB)293-94-
4'-Propoxy-4-cyanobiphenyl (3OCB)378-79-
4'-Butoxy-4-cyanobiphenyl (4OCB)470-71-
4'-Pentyloxy-4-cyanobiphenyl (5OCB)551-5268
4'-Hexyloxy-4-cyanobiphenyl (6OCB)657-5876
4'-Heptyloxy-4-cyanobiphenyl (7OCB)754-5575
4'-Octyloxy-4-cyanobiphenyl (8OCB)854.567 (SmA-N), 80 (N-I)
4'-Nonyloxy-4-cyanobiphenyl (9OCB)962-6378 (SmA-N), 79.5 (N-I)
4'-Decyloxy-4-cyanobiphenyl (10OCB)1070-7183.5 (SmA-N), 86 (N-I)
4'-Dodecyloxy-4-cyanobiphenyl (12OCB)1277-7884.5 (SmA-N), 85.5 (N-I)

Note: Data compiled from various sources. The clearing point for compounds with n=8 and above corresponds to the nematic-isotropic (N-I) transition, while they also exhibit a smectic A (SmA) to nematic (N) transition at a lower temperature.[6]

Experimental Protocols

Determination of Clearing Point by Polarized Optical Microscopy (POM)

This protocol outlines the steps to determine the nematic-isotropic transition temperature of a 4'-alkoxy-4-cyanobiphenyl mixture using a polarized optical microscope equipped with a hot stage.

Materials:

  • Polarized Optical Microscope (POM)

  • Hot stage with temperature controller

  • Microscope slides and cover slips

  • Spatula

  • Sample of the liquid crystal mixture

  • Lens cleaning paper

Procedure:

  • Sample Preparation:

    • Place a clean microscope slide on a flat surface.

    • Using a clean spatula, place a small amount (a few milligrams) of the liquid crystal mixture onto the center of the slide.

    • Gently place a cover slip over the sample.

    • Position the slide on the hot stage of the microscope.

  • Heating to Isotropic Phase:

    • Turn on the hot stage and set a heating rate of 5-10°C/min.

    • Observe the sample through the crossed polarizers of the microscope. The nematic phase will appear bright and show characteristic textures (e.g., Schlieren texture).[9]

    • Continue heating until the entire field of view becomes dark. This indicates the transition to the isotropic liquid phase.[9][10] The temperature at which the last bright feature disappears is the clearing point.[10]

  • Cooling from Isotropic Phase:

    • Set the hot stage to cool down at a controlled rate (e.g., 2-5°C/min).

    • Observe the sample carefully. As the temperature drops, small bright droplets of the nematic phase will nucleate and grow.

    • The temperature at which the first nematic droplets appear upon cooling is also recorded. This may differ slightly from the clearing point observed upon heating due to supercooling.

  • Data Recording and Analysis:

    • Record the clearing point temperature observed during heating and the nematic phase appearance temperature during cooling.

    • It is recommended to perform at least three heating and cooling cycles to ensure reproducibility of the measurement.

    • The average of the clearing points obtained from the heating cycles is typically reported as the nematic-isotropic transition temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Clearing Point Determination prep Sample Preparation (LC mixture on slide) heat Heating on Hot Stage (5-10°C/min) prep->heat observe_heat Observe under POM (Nematic texture visible) heat->observe_heat record_cp Record Clearing Point (Last birefringence disappears) observe_heat->record_cp cool Cooling from Isotropic (2-5°C/min) record_cp->cool observe_cool Observe under POM (Nematic droplets appear) cool->observe_cool record_np Record Nematic Point (First birefringence appears) observe_cool->record_np analyze Analyze Data (Average of multiple cycles) record_np->analyze

Caption: Workflow for determining the clearing point using POM.

Optimization_Logic Logic for Optimizing Mixture Clearing Point define_target Define Target Clearing Point (Tc) select_components Select nOCB Components (Based on individual Tc) define_target->select_components prepare_mixtures Prepare Test Mixtures (Varying compositions) select_components->prepare_mixtures measure_tc Measure Tc of Mixtures (Using POM/DSC) prepare_mixtures->measure_tc compare Compare Measured Tc with Target Tc measure_tc->compare adjust Adjust Mixture Ratios compare->adjust If Tc is not optimal finalize Finalize Optimal Composition compare->finalize If Tc is optimal adjust->prepare_mixtures

Caption: Logical steps for optimizing mixture composition.

References

Technical Support Center: Viscosity Reduction in 4'-propoxy-4-cyanobiphenyl Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4'-propoxy-4-cyanobiphenyl formulations. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to viscosity.

Troubleshooting High Viscosity

High viscosity in 4'-propoxy-4-cyanobiphenyl formulations can pose significant challenges during experimental procedures and product formulation. This guide provides a systematic approach to troubleshooting and resolving these issues.

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Troubleshooting_Viscosity start High Viscosity Observed check_temp Is the formulation temperature controlled? start->check_temp adjust_temp Increase Temperature (within stability limits) check_temp->adjust_temp No temp_ok Temperature is Optimal and Stable check_temp->temp_ok Yes measure_viscosity Measure Viscosity Experimentally adjust_temp->measure_viscosity check_composition Is the formulation a single component or a mixture? temp_ok->check_composition single_component Single Component: 4'-propoxy-4-cyanobiphenyl check_composition->single_component Single mixture Mixture: Contains other components check_composition->mixture Mixture consider_additives Consider Adding Viscosity-Reducing Agents single_component->consider_additives evaluate_compatibility Evaluate Component Compatibility mixture->evaluate_compatibility solvent_addition Add a low-viscosity non-polar solvent consider_additives->solvent_addition diluent_addition Introduce a non-polar diluent consider_additives->diluent_addition solvent_addition->measure_viscosity diluent_addition->measure_viscosity check_crystallization Are there signs of crystallization? evaluate_compatibility->check_crystallization recrystallization Address Crystallization: - Re-dissolve with heat - Filter formulation check_crystallization->recrystallization Yes no_crystallization No Crystallization Observed check_crystallization->no_crystallization No recrystallization->measure_viscosity no_crystallization->consider_additives end Viscosity Optimized measure_viscosity->end

Caption: Troubleshooting workflow for high viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of pure 4'-propoxy-4-cyanobiphenyl and how does it change with temperature?

A1: The rotational viscosity of 4'-propoxy-4-cyanobiphenyl is highly dependent on temperature. As temperature increases, the viscosity decreases significantly. Below is a summary of the temperature-dependent rotational viscosity.[1]

Temperature (°C)Rotational Viscosity (γ₁) (mPa·s)
60~125
65~90
70~65
75~50
80~38

Note: These values are approximated from graphical data presented in scientific literature and should be used as a reference.[1] For precise applications, experimental measurement is recommended.

Q2: My 4'-propoxy-4-cyanobiphenyl formulation is too viscous to handle at room temperature. What is the most straightforward way to reduce its viscosity?

A2: The simplest and most direct method to reduce the viscosity of your formulation is by heating.[1] Increasing the temperature will lower the internal resistance to flow. However, it is crucial to ensure that the elevated temperature does not exceed the degradation point of any components in your formulation. Always conduct stability studies at the intended operating temperature.

Q3: I need to reduce the viscosity of my formulation without significantly altering its liquid crystalline properties. What type of additives should I consider?

A3: For reducing viscosity while preserving the liquid crystalline properties, the addition of low-viscosity, non-polar diluents is a common and effective strategy. These diluents are typically composed of molecules that are compatible with the liquid crystal host but have a less rigid structure, which disrupts the intermolecular forces and lowers the overall viscosity. It is important to select a diluent that is miscible with your formulation and does not induce phase separation or crystallization.

Q4: Are there any specific classes of solvents that are effective at reducing the viscosity of cyanobiphenyl-based formulations?

A4: Yes, non-polar organic solvents can be effective in reducing the viscosity of cyanobiphenyl-based formulations. The choice of solvent will depend on the specific requirements of your application, including volatility and compatibility with other components. It is important to note that the addition of a solvent will likely alter the concentration of your active components and may impact the final properties of the formulation.

Here is a list of common solvents with their viscosity values at 20°C for reference:

SolventViscosity (cP at 20°C)
Hexane0.31
Toluene0.59
Dichloromethane0.44
Cyclohexane1.0

Data sourced from publicly available solvent property tables.

Q5: My formulation's viscosity is inconsistent between batches. What could be the cause?

A5: Inconsistent viscosity between batches can be attributed to several factors:

  • Compositional Variations: Minor differences in the concentration of components can lead to significant changes in viscosity. Ensure precise and accurate measurements of all components.

  • Temperature Fluctuations: As shown in the table above, temperature has a strong influence on viscosity.[1] Ensure that the temperature during formulation and measurement is tightly controlled.

  • Incomplete Dissolution or Crystallization: If any components are not fully dissolved or have started to crystallize, it can lead to a heterogeneous mixture with higher viscosity. Visually inspect your formulation for any solid particles.

  • Moisture Content: The presence of even small amounts of moisture can alter the intermolecular interactions and affect viscosity. Ensure all components and equipment are dry.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol outlines the general steps for measuring the dynamic viscosity of a 4'-propoxy-4-cyanobiphenyl formulation using a rotational viscometer.

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Viscosity_Measurement_Workflow start Start prep_instrument Instrument Preparation: - Power on and allow to stabilize - Select appropriate spindle and guard start->prep_instrument calibrate Calibrate with Standard Fluid (if required) prep_instrument->calibrate prep_sample Sample Preparation: - Ensure homogeneity - Bring to desired temperature calibrate->prep_sample load_sample Load Sample into Viscometer prep_sample->load_sample set_params Set Measurement Parameters: - Rotational speed (RPM) - Measurement time load_sample->set_params run_measurement Start Measurement set_params->run_measurement record_data Record Viscosity Reading (e.g., in cP or mPa·s) run_measurement->record_data clean Clean Spindle and Sample Holder record_data->clean end End clean->end

Caption: Workflow for viscosity measurement.

Procedure:

  • Instrument Preparation:

    • Ensure the rotational viscometer is level and on a stable surface.

    • Power on the instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Select the appropriate spindle and guard leg based on the expected viscosity of your formulation. For low-viscosity samples, a larger spindle is typically used, while for high-viscosity samples, a smaller spindle is more appropriate.

  • Sample Preparation:

    • Ensure your 4'-propoxy-4-cyanobiphenyl formulation is homogeneous and free of air bubbles.

    • Bring the sample to the desired measurement temperature using a water bath or other temperature control system. Allow the sample to equilibrate at this temperature for at least 30 minutes.

  • Loading the Sample:

    • Carefully pour the temperature-equilibrated sample into the sample container.

    • Immerse the selected spindle into the sample up to the immersion mark on the spindle shaft. Avoid introducing air bubbles.

  • Measurement:

    • Set the desired rotational speed (RPM). For an unknown sample, start with a mid-range speed and adjust as needed to obtain a torque reading within the optimal range for the instrument (typically 10-90%).

    • Start the motor and allow the reading to stabilize. This may take a few seconds to several minutes depending on the sample.

    • Record the viscosity reading displayed by the instrument in centipoise (cP) or milliPascal-seconds (mPa·s). Also, record the temperature, spindle number, and rotational speed.

  • Cleaning:

    • After the measurement is complete, turn off the motor and remove the spindle from the sample.

    • Clean the spindle and sample container thoroughly with an appropriate solvent (e.g., acetone or isopropanol) and allow them to dry completely before the next use.

Protocol 2: Preparation of a Low-Viscosity Formulation

This protocol provides a general procedure for reducing the viscosity of a 4'-propoxy-4-cyanobiphenyl formulation by adding a non-polar diluent.

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Formulation_Workflow start Start weigh_components Weigh 4'-propoxy-4-cyanobiphenyl and other solid components start->weigh_components dissolve Dissolve solids in a minimal amount of a suitable solvent (if necessary) with gentle heating weigh_components->dissolve add_diluent Add a pre-determined amount of a low-viscosity, non-polar diluent dissolve->add_diluent mix Mix thoroughly until a homogeneous solution is obtained add_diluent->mix degas Degas the formulation (e.g., by gentle sonication or vacuum) mix->degas measure_viscosity Measure the viscosity of the final formulation (Protocol 1) degas->measure_viscosity end End measure_viscosity->end

Caption: Workflow for preparing a low-viscosity formulation.

Procedure:

  • Component Preparation:

    • Accurately weigh the required amount of 4'-propoxy-4-cyanobiphenyl and any other solid components into a clean, dry glass vial.

  • Initial Dissolution (if necessary):

    • If working with a multi-component solid mixture, it may be necessary to first dissolve the components. Add a minimal amount of a suitable, volatile solvent (e.g., dichloromethane) to the vial.

    • Gently heat the vial on a hotplate with stirring until all solids are completely dissolved.

  • Addition of Viscosity-Reducing Agent:

    • Calculate and add the desired amount (e.g., weight percentage) of the low-viscosity, non-polar diluent to the vial.

    • Start with a small percentage (e.g., 5-10 wt%) and incrementally increase as needed based on viscosity measurements.

  • Homogenization:

    • Mix the contents of the vial thoroughly using a vortex mixer or magnetic stirrer until a clear, homogeneous solution is obtained. If a solvent was used for initial dissolution, it can be removed at this stage by gentle heating under a stream of inert gas or by using a rotary evaporator.

  • Degassing:

    • To remove any dissolved gases or air bubbles introduced during mixing, degas the formulation. This can be achieved by placing the vial in an ultrasonic bath for a few minutes or by subjecting it to a gentle vacuum.

  • Viscosity Measurement:

    • Once the formulation is homogeneous and bubble-free, measure its viscosity using the protocol described above (Protocol 1) to confirm that the desired viscosity has been achieved. Repeat the addition of the diluent and subsequent steps if further viscosity reduction is needed.

References

Technical Support Center: Homeotropic Alignment of Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the homeotropic alignment of cyanobiphenyl liquid crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of achieving and maintaining homeotropic alignment.

Issue: Poor or Non-Uniform Homeotropic Alignment

Q1: My cyanobiphenyl liquid crystal is not aligning homeotropically, or the alignment is patchy. What are the common causes and how can I troubleshoot this?

A1: Achieving uniform homeotropic alignment is critically dependent on surface preparation, the choice and application of the alignment layer, and the thermal history of the liquid crystal cell. Here’s a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Poor Homeotropic Alignment

TroubleshootingWorkflow cluster_prep 1. Substrate & LC Preparation cluster_align 2. Alignment Layer cluster_cell 3. Cell Assembly & Filling cluster_thermal 4. Thermal Processing cluster_analysis 5. Analysis Start Start: Poor Homeotropic Alignment CheckSubstrate Verify Substrate Cleanliness Start->CheckSubstrate CheckSubstrate->Start Contaminated CheckLC Check LC Purity & Degassing CheckSubstrate->CheckLC Substrate Clean CheckLC->Start Impure/Gassy CheckAlignmentLayer Evaluate Alignment Layer Deposition CheckLC->CheckAlignmentLayer LC Pure & Degassed CheckAlignmentLayer->Start Non-uniform CheckThickness Optimize Alignment Layer Thickness CheckAlignmentLayer->CheckThickness Deposition Uniform CheckThickness->CheckAlignmentLayer Re-optimize CheckCuring Verify Alignment Layer Curing/Baking CheckThickness->CheckCuring Thickness Optimized CheckCuring->CheckAlignmentLayer Re-process CheckCellGap Ensure Uniform Cell Gap CheckCuring->CheckCellGap Curing Complete CheckCellGap->Start Non-uniform CheckFilling Optimize Filling Temperature & Speed CheckCellGap->CheckFilling Gap Uniform CheckFilling->Start Issues (e.g., flow) CheckAnnealing Review Annealing Protocol CheckFilling->CheckAnnealing Filling Process Controlled CheckAnnealing->Start Re-evaluate CheckCooling Control Cooling Rate CheckAnnealing->CheckCooling Annealing Protocol Correct CheckCooling->CheckAnnealing Re-evaluate GoodAlignment Achieved Uniform Homeotropic Alignment CheckCooling->GoodAlignment Cooling Rate Optimized

Caption: Troubleshooting workflow for diagnosing and resolving poor homeotropic alignment.

Detailed Explanations:

  • Substrate Cleanliness: The substrate (e.g., ITO-coated glass) must be meticulously cleaned to remove organic residues, dust, and other contaminants. A standard cleaning procedure involves sequential ultrasonication in a series of solvents such as soap solution, deionized water, acetone, and isopropanol.[1] A final treatment with UV-ozone or a piranha solution can also be effective.

  • Alignment Layer Deposition: The method of depositing the alignment layer (e.g., spin-coating, dip-coating) should ensure a uniform and defect-free film. Inconsistent thickness or aggregation of the alignment material can lead to patchy alignment.

  • Choice of Alignment Layer: Not all materials induce homeotropic alignment for cyanobiphenyls. Common choices include certain polyimides (especially those with long alkyl side chains), silanes, and surfactants like lecithin.[2][3] The interaction between the alignment layer and the liquid crystal is crucial.

  • Thermal Processing: The thermal history of the cell is critical. Typically, the cell is filled with the liquid crystal in its isotropic phase and then slowly cooled to the nematic phase.[4] A rapid cooling rate can lead to the formation of domains and defects. An annealing step, holding the cell just above the nematic-isotropic transition temperature, can help in achieving a uniform alignment.

Issue: Spontaneous Transition from Homeotropic to Planar Alignment

Q2: I initially achieve homeotropic alignment, but it transitions to a planar or tilted alignment over time or with a change in temperature. Why does this happen?

A2: This can be due to several factors related to the stability of the alignment layer and its interaction with the liquid crystal.

  • Alignment Layer Instability: The alignment layer may degrade over time, especially if it is not chemically robust or properly cured. For instance, some self-assembled monolayers (SAMs) can be sensitive to temperature and humidity.

  • Surface Energy Changes: The surface energy of the alignment layer is a key factor in determining the alignment. If the surface energy changes due to contamination or degradation, the alignment can transition. Homeotropic alignment is generally favored on low-energy surfaces.

  • Temperature Effects: The anchoring energy, which describes the strength of the interaction between the liquid crystal and the surface, can be temperature-dependent. A decrease in anchoring energy at higher temperatures can lead to a change in alignment.

Issue: Appearance of Defects in the Homeotropic Alignment

Q3: My homeotropically aligned cell shows defects like disclination lines or point defects. How can I minimize these?

A3: Defects are often a result of impurities, surface imperfections, or non-optimal processing conditions.

  • Liquid Crystal Purity: Ensure the cyanobiphenyl liquid crystal is of high purity. Impurities can disrupt the molecular ordering and act as nucleation sites for defects.[4]

  • Substrate Quality: Scratches, dust particles, or irregularities on the substrate surface can pin the liquid crystal molecules and create defects. Use high-quality, clean substrates.

  • Cell Gap Uniformity: A non-uniform cell gap can induce stress in the liquid crystal, leading to the formation of defects. Use spacers of a uniform size and ensure even pressure during cell assembly.

  • Controlled Cooling: As mentioned previously, a slow and controlled cooling rate from the isotropic phase is crucial to minimize the formation of defects.[4]

Frequently Asked Questions (FAQs)

Q4: What is the underlying principle for achieving homeotropic alignment of cyanobiphenyls?

A4: Homeotropic alignment occurs when the long molecular axis of the rod-like cyanobiphenyl molecules aligns perpendicular to the substrate surface. This is typically achieved by treating the substrate with an alignment layer that minimizes the surface energy. The cyanobiphenyl molecules, with their polar cyano group, interact with the surface in a way that favors this perpendicular orientation. The alignment is a result of the interplay between the liquid crystal's elastic forces and the surface anchoring energy.

Molecular Alignment Mechanism

MolecularAlignment cluster_surface Substrate with Alignment Layer Substrate Substrate (e.g., Glass/ITO) AlignmentLayer Alignment Layer (e.g., Polyimide, Silane) LC_Molecule_1 CN-(C₆H₄)-(C₆H₄)-R AlignmentLayer->LC_Molecule_1 Surface Interaction (Low Surface Energy) LC_Molecule_2 CN-(C₆H₄)-(C₆H₄)-R AlignmentLayer->LC_Molecule_2 LC_Molecule_3 CN-(C₆H₄)-(C₆H₄)-R AlignmentLayer->LC_Molecule_3

Caption: Interaction between the alignment layer and cyanobiphenyl molecules leading to homeotropic alignment.

Q5: How can I verify that I have achieved good homeotropic alignment?

A5: Good homeotropic alignment can be verified using polarizing optical microscopy (POM). When a homeotropically aligned cell is placed between crossed polarizers, it should appear uniformly dark (extinguished).[2] This is because the optic axis of the liquid crystal is parallel to the direction of light propagation, and thus no birefringence is observed. Rotating the stage should not change this dark state. A conoscopic lens can also be used; a characteristic "Maltese cross" interference pattern confirms homeotropic alignment.

Q6: What are some common materials used as alignment layers for homeotropic alignment?

A6: A variety of materials can be used, including:

  • Polyimides (PIs): Specific polyimides, often with long alkyl side chains, are commercially available for inducing homeotropic alignment.[5][6]

  • Silanes: Organosilanes, such as those with long alkyl chains (e.g., octadecyltrichlorosilane - OTS), can form self-assembled monolayers (SAMs) that promote homeotropic alignment.[7]

  • Surfactants: Lecithin is a commonly used surfactant that can be spin-coated onto substrates to create a homeotropic alignment layer.[3][8]

  • Other Polymers: Polydimethylsiloxane (PDMS) has also been shown to induce homeotropic alignment for some liquid crystals.[9]

Q7: Can the molecular structure of the cyanobiphenyl affect the homeotropic alignment?

A7: Yes, the molecular structure, particularly the length of the alkyl chain, can influence the tendency for homeotropic alignment. While many standard cyanobiphenyls (like 5CB) can be homeotropically aligned with appropriate surface treatments, some cyanobiphenyl dimers may not align homeotropically under conventional conditions.[10]

Data Presentation

Table 1: Surface Properties for Inducing Homeotropic Alignment

Alignment Layer MaterialTypical Surface Energy (mJ/m²)Typical Water Contact Angle (°)Notes
Lecithin MonolayerVaries with packing density> 90 (for good alignment)Alignment quality is sensitive to the area per molecule.[8]
Polyimides (for VA)< 40> 80Surface energy can be tuned by baking time and temperature.[6][11]
Alkylsilane SAMs (e.g., OTS)~22-24105-112A dense, well-ordered monolayer is crucial.[7]
PMMAZO Brush (thin layer)-~90 (induces near 0° tilt)Alignment transitions to planar with increasing brush thickness.[12]

Table 2: Typical Experimental Parameters for Homeotropic Alignment

ParameterTypical ValuesNotes
Alignment Layer Thickness
Polyimide50 - 100 nmApplied by spin-coating a dilute solution.[13]
LecithinMonolayerTypically applied from a dilute solution (e.g., 0.02 wt% in IPA).[3]
Silane SAMs~2.5 nm (monolayer)Formed by self-assembly from solution or vapor phase.
Cell Gap 5 - 20 µmUniformity is critical.[4]
Filling Temperature Above N-I transitionTo fill the cell in the isotropic phase.
Cooling Rate 0.1 - 2 °C/minSlower rates generally yield better alignment.[4]
Annealing Temperature 1-2 °C above N-I transitionHeld for a period (e.g., 30 min) to remove flow effects.

Experimental Protocols

Protocol 1: Lecithin Alignment Layer for Homeotropic Alignment

  • Substrate Cleaning:

    • Ultrasonicate ITO-coated glass substrates sequentially in a mild detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone for 10-15 minutes immediately before coating.

  • Lecithin Solution Preparation:

    • Prepare a 0.02 wt% solution of lecithin in isopropyl alcohol (IPA).[3] Ensure the lecithin is fully dissolved.

  • Spin-Coating:

    • Dispense the lecithin solution onto the cleaned substrate.

    • Spin-coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform monolayer.

    • Bake the coated substrates at 80-100 °C for 10-15 minutes to evaporate the solvent.

  • Cell Assembly and Filling:

    • Assemble the cell using UV-curable epoxy and spacers of the desired thickness.

    • Fill the cell with the cyanobiphenyl liquid crystal in its isotropic phase via capillary action.

    • Seal the filling port with epoxy.

  • Thermal Treatment:

    • Heat the filled cell to a few degrees above the nematic-isotropic transition temperature and hold for 30 minutes.

    • Cool the cell slowly (e.g., 0.5 °C/min) to room temperature.

Protocol 2: Polyimide Alignment Layer for Homeotropic Alignment

  • Substrate Cleaning:

    • Follow the same procedure as in Protocol 1.

  • Polyimide Application:

    • Use a commercial polyimide precursor solution formulated for vertical alignment.

    • Spin-coat the polyimide solution onto the cleaned substrates. The spin speed and time will depend on the specific polyimide and desired thickness (typically 50-100 nm).[13]

  • Curing (Baking):

    • Pre-bake the coated substrates at ~80-100 °C for 10-15 minutes to remove the solvent.

    • Perform a hard bake (curing) at a higher temperature (e.g., 180-230 °C) for 30-60 minutes, as per the manufacturer's instructions.[6][13] This step is crucial for imidization and achieving the desired surface properties.

  • Cell Assembly, Filling, and Thermal Treatment:

    • Follow steps 4 and 5 from Protocol 1. Note that some polyimide layers may require a gentle rubbing process to define a pre-tilt angle, though this is less common for pure homeotropic alignment.

References

Validation & Comparative

A Comparative Guide to 4'-propoxy-4-cyanobiphenyl and 5CB Liquid Crystals for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of two prominent nematic liquid crystals: 4'-propoxy-4-cyanobiphenyl (3OCB) and 4-cyano-4'-pentylbiphenyl (5CB). Tailored for researchers, scientists, and professionals in drug development, this document summarizes key physicochemical properties, presents comparative experimental data, and outlines the methodologies used for these measurements.

Executive Summary

4'-propoxy-4-cyanobiphenyl (3OCB) and 5CB are both members of the cyanobiphenyl family of liquid crystals, known for their utility in a range of applications from display technologies to advanced spectroscopy. While structurally similar, the difference in their alkyl/alkoxy chain (propoxy for 3OCB and pentyl for 5CB) leads to distinct thermal and electro-optical properties. This guide elucidates these differences to aid in material selection for specific research and development needs. 5CB is a well-studied nematic liquid crystal that exhibits a nematic phase at room temperature.[1][2] 3OCB, a homologue in the 4-n-alkoxy-4´-cyanobiphenyl (nOCB) series, is also a nematic liquid crystal known for its electro-optic properties.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the key quantitative data for 3OCB and 5CB, compiled from various experimental studies.

Property4'-propoxy-4-cyanobiphenyl (3OCB)5CB (4-cyano-4'-pentylbiphenyl)
Chemical Formula C₁₆H₁₅NOC₁₈H₁₉N[2]
Molecular Weight 237.30 g/mol 249.357 g/mol [2]
Crystal to Nematic Transition -22.5 °C[1][2]
Nematic to Isotropic Transition (Clearing Point) 64.0 °C35.0 °C[1][2]
Crystal to Isotropic Transition 74.5 °C-
Dielectric Anisotropy (Δε) at 10 kHz ~10.5 (at 60°C)~11.5 (at 25°C)
Rotational Viscosity (γ₁) at 60°C ~0.06 Pa·s~0.08 Pa·s (estimated at 25°C)

Experimental Protocols

The data presented in this guide are derived from established experimental techniques for the characterization of liquid crystals. Below are detailed methodologies for the key experiments cited.

Dielectric Spectroscopy for Dielectric Anisotropy Measurement

The dielectric properties, including the dielectric anisotropy (Δε = ε|| - ε⊥), are determined using dielectric spectroscopy.

Methodology:

  • Sample Preparation: The liquid crystal sample is introduced into a liquid crystal cell composed of two parallel glass plates coated with a transparent conducting layer (e.g., Indium Tin Oxide, ITO). The inner surfaces of the glass plates are treated with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic). The cell thickness is precisely controlled using spacers.

  • Measurement of ε|| and ε⊥:

    • To measure the dielectric permittivity parallel to the director (ε||), a homeotropic alignment is used, where the liquid crystal molecules are aligned perpendicular to the glass plates.

    • To measure the dielectric permittivity perpendicular to the director (ε⊥), a planar alignment is used, where the molecules are aligned parallel to the glass plates.

  • Instrumentation: An impedance analyzer is used to measure the capacitance and conductance of the liquid crystal cell over a range of frequencies (typically from Hz to MHz).

  • Data Analysis: The dielectric permittivity is calculated from the measured capacitance, the cell's geometry (area and thickness), and the permittivity of free space. The dielectric anisotropy is then calculated as the difference between ε|| and ε⊥.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Liquid Crystal Cell (ITO-coated glass) B Apply Alignment Layer (e.g., Polyimide) A->B C Introduce Liquid Crystal Sample B->C D Planar Alignment (for ε⊥) C->D E Homeotropic Alignment (for ε||) C->E F Impedance Analyzer (Measure Capacitance) D->F E->F G Calculate ε|| and ε⊥ F->G H Calculate Dielectric Anisotropy (Δε = ε|| - ε⊥) G->H

Workflow for Dielectric Anisotropy Measurement.
Rotational Viscosity Measurement using the Transient Current Method

The rotational viscosity (γ₁) is a crucial parameter that influences the switching speed of liquid crystal devices. It can be determined by analyzing the transient current response of a liquid crystal cell to a voltage pulse.

Methodology:

  • Sample Preparation: A planar-aligned liquid crystal cell is prepared as described in the dielectric spectroscopy protocol.

  • Experimental Setup: The cell is placed in a temperature-controlled holder. A function generator is used to apply a voltage step to the cell, and a series resistor is used to measure the resulting current. A digital oscilloscope records the transient current as a function of time.

  • Measurement: A voltage pulse is applied to the cell, causing the liquid crystal director to reorient. This reorientation leads to a transient displacement current.

  • Data Analysis: The rotational viscosity is calculated from the peak time of the transient current, the applied voltage, the cell thickness, and the dielectric anisotropy of the liquid crystal.

G cluster_setup Experimental Setup cluster_process Measurement & Analysis A Planar Aligned LC Cell C Series Resistor A->C B Function Generator (Voltage Pulse) B->A D Digital Oscilloscope C->D F Record Transient Current D->F E Apply Voltage Step E->F G Identify Peak Current Time F->G H Calculate Rotational Viscosity (γ₁) G->H

Process for Rotational Viscosity Measurement.

Comparative Performance Analysis

The distinct properties of 3OCB and 5CB make them suitable for different applications.

  • Operating Temperature: The most significant difference lies in their nematic ranges. 5CB's nematic phase at room temperature makes it a convenient and widely used standard for many fundamental studies and applications that operate under ambient conditions.[1][2] In contrast, 3OCB's higher clearing point of 64.0°C indicates its suitability for applications requiring operation at elevated temperatures.

  • Electro-Optical Response: The dielectric anisotropy (Δε) is a key factor determining the threshold voltage for switching a liquid crystal device. Both 3OCB and 5CB possess a positive dielectric anisotropy. The slightly higher Δε of 5CB at room temperature suggests a lower threshold voltage compared to 3OCB at its operating temperatures. However, the choice would depend on the specific operating temperature requirements of the application.

  • Switching Speed: The rotational viscosity (γ₁) is inversely proportional to the switching speed of a liquid crystal device. The lower rotational viscosity of 3OCB at 60°C compared to 5CB at 25°C suggests that at their respective operating temperatures, 3OCB could offer faster switching times. This is a critical consideration for applications such as high-refresh-rate displays.

Logical Relationship of Properties

The performance of a nematic liquid crystal in an electro-optical device is a function of the interplay between its fundamental physical properties.

G cluster_properties Fundamental Properties A Molecular Structure (Alkyl/Alkoxy Chain Length) B Nematic Range (Operating Temperature) A->B C Dielectric Anisotropy (Δε) A->C D Rotational Viscosity (γ₁) A->D E Device Performance B->E C->E Threshold Voltage D->E Switching Speed

References

A Comparative Guide to the Properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile and 8CB Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physicochemical and liquid crystalline properties of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, also known as 3OCB, and 4'-octyl-[1,1'-biphenyl]-4-carbonitrile, commonly referred to as 8CB. Both are members of the cyanobiphenyl family of liquid crystals, which are foundational materials in display technologies and have garnered interest in materials science and drug delivery. This document summarizes key experimental data to assist researchers in selecting the appropriate material for their specific applications.

General and Physicochemical Properties

Both 3OCB and 8CB share a common cyanobiphenyl core, which imparts a significant dipole moment and contributes to their liquid crystalline behavior. The primary structural difference lies in the terminal alkyl/alkoxy chain, which plays a crucial role in determining the material's mesophase behavior and physical properties.

Property4'-propoxy-[1,1'-biphenyl]-4-carbonitrile (3OCB)4'-octyl-[1,1'-biphenyl]-4-carbonitrile (8CB)
CAS Number 52709-86-152709-84-9
Molecular Formula C₁₆H₁₅NOC₂₁H₂₅N
Molecular Weight 237.30 g/mol 291.43 g/mol
Appearance White to almost white powder/crystalLiquid crystal (nematic at room temperature)

Liquid Crystalline and Physical Properties

The nature and length of the terminal chain significantly influence the phase transition temperatures and the types of liquid crystal phases observed. 8CB, with its longer octyl chain, exhibits a richer polymorphism, including a smectic A phase, which is absent in the shorter-chain 3OCB.

Phase Transition Temperatures
Transition4'-propoxy-[1,1'-biphenyl]-4-carbonitrile (3OCB)4'-octyl-[1,1'-biphenyl]-4-carbonitrile (8CB)
Crystal to Nematic/Smectic A-21.5 °C (Crystal to Smectic A)
Nematic to Isotropic (TNI)74.2 °C (on heating)40.5 °C
Isotropic to Nematic~68.1 °C (on cooling)40.5 °C
Smectic A to Nematic-33.5 °C
Nematic to Crystal~56.9 °C (on cooling)-

Note: 3OCB exhibits a monotropic nematic phase, meaning the nematic phase is only observed upon cooling from the isotropic liquid state.[1]

Optical Properties: Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for optical applications.

Temperature (°C)Birefringence (Δn) of 3OCBTemperature (°C)Birefringence (Δn) of 8CB
60~0.1835~0.15
65~0.1638~0.12
70~0.1340~0.09

Data for 3OCB is estimated from graphical representations in the literature.[1] Data for 8CB is also based on typical literature values.[2][3]

Dielectric Properties: Dielectric Anisotropy (Δε)

Both compounds possess a strong positive dielectric anisotropy due to the large dipole moment of the nitrile group. This property is fundamental for aligning the liquid crystal molecules with an electric field.

Temperature (°C)Dielectric Anisotropy (Δε) of 3OCB (at 10 kHz)Temperature (°C)Dielectric Anisotropy (Δε) of 8CB
60~12.535~7.5
65~11.538~6.5
70~10.040~5.5

Data for 3OCB is estimated from graphical representations in the literature.[1][4] Data for 8CB is based on typical literature values.[5][6]

Elastic Constants

The splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants describe the energy required to deform the liquid crystal director field. These parameters are crucial for determining the threshold voltage and response times in display devices.

Temperature (°C)K₁₁ (pN) - 3OCBK₂₂ (pN) - 3OCBK₃₃ (pN) - 3OCBTemperature (°C)K₁₁ (pN) - 8CBK₂₂ (pN) - 8CBK₃₃ (pN) - 8CB
60~8.5~5.0~13.035~6.0~4.0~8.0
65~7.0~4.0~10.038~4.5~3.0~6.0
70~5.0~3.0~7.040~3.0~2.0~4.0

Data for 3OCB is estimated from graphical representations in the literature.[1][4] Data for 8CB is based on typical literature values.[7][8][9]

Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structures of the two compounds and a generalized workflow for characterizing liquid crystal properties.

molecular_structures cluster_3OCB 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile (3OCB) cluster_8CB 4'-octyl-[1,1'-biphenyl]-4-carbonitrile (8CB) 3OCB_structure 3OCB_structure 8CB_structure 8CB_structure

Caption: Molecular structures of 3OCB and 8CB.

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Property Characterization cluster_analysis Data Analysis Synthesis Synthesis & Purification DSC Phase Transitions (DSC) Synthesis->DSC POM Texture Observation (POM) Synthesis->POM Refractometry Birefringence (Δn) Synthesis->Refractometry DielectricSpec Dielectric Anisotropy (Δε) Synthesis->DielectricSpec Freedericksz Elastic Constants (Kii) Synthesis->Freedericksz Data Data Compilation & Comparison DSC->Data POM->Data Refractometry->Data DielectricSpec->Data Freedericksz->Data

Caption: Generalized experimental workflow for liquid crystal characterization.

Experimental Protocols

The data presented in this guide are typically obtained using a suite of standard characterization techniques for liquid crystals.

Differential Scanning Calorimetry (DSC) for Phase Transitions
  • Objective: To determine the temperatures and enthalpies of phase transitions.

  • Methodology: A small, precisely weighed sample (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are subjected to a controlled temperature program (e.g., heating and cooling at a rate of 10 °C/min). Phase transitions are identified as endothermic or exothermic peaks in the heat flow versus temperature plot.

Polarized Optical Microscopy (POM)
  • Objective: To identify liquid crystal phases by observing their unique optical textures.

  • Methodology: A thin film of the liquid crystal is placed between two crossed polarizers on a temperature-controlled stage. As the temperature is varied, the different liquid crystal phases will exhibit characteristic textures (e.g., schlieren, focal conic) that can be used for phase identification.

Birefringence Measurement
  • Objective: To quantify the optical anisotropy of the material.

  • Methodology: An Abbé refractometer is commonly used. The liquid crystal sample is placed on the prism of the refractometer, and the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director are measured at a specific wavelength (e.g., 589 nm). The birefringence is then calculated as Δn = nₑ - nₒ.

Dielectric Spectroscopy
  • Objective: To measure the dielectric permittivity and anisotropy.

  • Methodology: The liquid crystal is introduced into a cell with parallel plate electrodes. The cell surfaces are treated to induce a specific alignment of the liquid crystal molecules (planar or homeotropic). The capacitance of the cell is measured with an LCR meter at a specific frequency (e.g., 1 kHz or 10 kHz) as a function of temperature. The dielectric permittivity is calculated from the capacitance and the cell geometry. Measurements are taken with the electric field parallel (ε∥) and perpendicular (ε⊥) to the director to determine the dielectric anisotropy (Δε = ε∥ - ε⊥).

Freedericksz Transition for Elastic Constants
  • Objective: To determine the splay (K₁₁), twist (K₂₂), and bend (K₃₃) elastic constants.

  • Methodology: A liquid crystal cell with a specific initial alignment (e.g., planar for splay, twisted nematic for twist, homeotropic for bend) is subjected to an external electric or magnetic field. The field is gradually increased until a critical threshold is reached, at which point the director field starts to deform. By measuring this critical threshold and analyzing the capacitance or optical response of the cell as a function of the applied field, the elastic constants can be calculated.

Summary and Conclusion

  • 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile (3OCB): This material is characterized by a higher clearing point and a monotropic nematic phase. Its higher dielectric anisotropy and elastic constants at comparable reduced temperatures suggest stronger intermolecular interactions, likely due to the shorter, less flexible propoxy chain.

  • 8CB: As a well-studied liquid crystal, 8CB offers a broader range of mesophases, including a smectic A phase, at temperatures closer to ambient conditions. Its lower viscosity and well-characterized properties make it a standard for many fundamental studies and applications.

The choice between 3OCB and 8CB will ultimately depend on the specific requirements of the application. For applications requiring a higher operating temperature and a simple nematic phase, 3OCB may be a suitable candidate. For applications that leverage a smectic phase or require operation near room temperature, 8CB remains a primary choice. This guide provides the foundational data to inform such decisions in research and development.

References

A Comparative Analysis of the Dielectric Anisotropy in 4'-alkoxy-4-cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the dielectric properties of the 4'-alkoxy-4-cyanobiphenyl (nOCB) homologous series of liquid crystals. This guide provides a detailed comparison of their dielectric anisotropy, supported by experimental data and methodologies.

The 4'-alkoxy-4-cyanobiphenyls are a class of liquid crystals widely utilized in electro-optical applications due to their significant positive dielectric anisotropy.[1][2] This property arises from the large dipole moment of the terminal cyano (C≡N) group along the principal molecular axis.[1][2] The dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε‖) and perpendicular (ε⊥) to the liquid crystal director, is a crucial parameter for the performance of liquid crystal displays and other devices. This guide explores the relationship between the length of the alkoxy chain (n) and the dielectric anisotropy of the nOCB series.

Quantitative Data Summary

The dielectric properties of the 4'-alkoxy-4-cyanobiphenyls are highly dependent on the length of the alkoxy chain. Generally, as the chain length (n) increases, both the parallel and perpendicular components of the dielectric permittivity, as well as the overall dielectric anisotropy, tend to decrease.[2][3] This trend is attributed to changes in molecular packing and antiparallel correlations.[1][2]

The following table summarizes the dielectric anisotropy and permittivity values for various members of the nOCB homologous series, compiled from available experimental data.

Compound (nOCB)nε‖ε⊥Δε (ε‖ - ε⊥)Temperature (°C)Frequency
5OCB518.57.511.0251 kHz
6OCB617.57.010.5251 kHz
7OCB716.06.59.5451 kHz
8OCB814.56.28.3451 kHz

Note: The values presented are representative and may vary slightly depending on the specific experimental conditions and purity of the samples. A comparative study of the nCB, nOCB, and nPCH homologous series for n=5 to 8 has been conducted, providing detailed dielectric relaxation data.[4]

Logical Relationship Diagram

The following diagram illustrates the general relationship between the increasing length of the alkoxy chain in 4'-alkoxy-4-cyanobiphenyls and their resulting dielectric anisotropy.

G Relationship between Alkoxy Chain Length and Dielectric Anisotropy in nOCB cluster_input Molecular Structure Modification cluster_effect Effect on Dielectric Properties Increase Alkoxy Chain Length (n) Increase Alkoxy Chain Length (n) Decrease in Dielectric Anisotropy (Δε) Decrease in Dielectric Anisotropy (Δε) Increase Alkoxy Chain Length (n)->Decrease in Dielectric Anisotropy (Δε) Leads to G Experimental Workflow for Δε Measurement cluster_prep Cell Preparation cluster_measurement Capacitance Measurement cluster_calculation Calculation A Construct LC Cell (ITO-coated glass, spacers) B Surface Treatment for Alignment (Planar or Homeotropic) A->B C Fill Cell with nOCB Sample B->C D Measure C_planar for ε⊥ C->D E Measure C_homeotropic for ε‖ C->E F Calculate ε‖ and ε⊥ D->F E->F G Calculate Δε = ε‖ - ε⊥ F->G

References

A Comparative Guide to Purity Validation of 4-propoxy-4'-cyanobiphenyl by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 4-propoxy-4'-cyanobiphenyl, a key intermediate in various research and development applications. The comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.

Introduction to 4-propoxy-4'-cyanobiphenyl and Purity Assessment

4-propoxy-4'-cyanobiphenyl (C16H15NO, CAS No: 52709-86-1) is a liquid crystal precursor with applications in the synthesis of more complex molecules. Ensuring its purity is critical as impurities can significantly impact the outcomes of subsequent reactions and the properties of the final products. While HPLC is a widely adopted method for purity determination, orthogonal techniques such as Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer valuable complementary information.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity assessment is dictated by the specific requirements of the analysis, including the type of impurities to be detected, the desired accuracy and precision, and the available instrumentation.

Method Principle Advantages Limitations Typical Application
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity for separating a wide range of impurities. Well-established and robust.Requires reference standards for impurity identification and quantification. May not detect non-chromophoric impurities.Routine quality control, identification and quantification of process-related impurities and degradation products.
Differential Scanning Calorimetry (DSC) Measurement of heat flow associated with thermal transitions. Purity is determined from the broadening of the melting peak.Provides a measure of absolute purity without the need for impurity reference standards. Fast and requires minimal sample preparation.Only applicable to crystalline solids. Less sensitive to impurities that do not affect the melting point.[1][2]Determination of the overall purity of highly pure crystalline substances.
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Provides an absolute purity value against a certified internal standard. Highly specific and can be used for structure elucidation of impurities.[3][4][5]Lower sensitivity compared to HPLC. Requires a relatively larger amount of sample and a certified internal standard.Absolute purity determination and structural confirmation.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a method for the determination of the purity of 4-propoxy-4'-cyanobiphenyl and the quantification of its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Autosampler

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-propoxy-4'-cyanobiphenyl reference standard (≥99.9% purity)

  • Sample of 4-propoxy-4'-cyanobiphenyl for testing

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the 4-propoxy-4'-cyanobiphenyl reference standard and dissolve in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the 4-propoxy-4'-cyanobiphenyl test sample and dissolve in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

Data Analysis: The purity is calculated by the area normalization method, assuming that all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the purity of 4-propoxy-4'-cyanobiphenyl by measuring the heat of fusion.[1][2][6]

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans

Experimental Parameters:

  • Sample Weight: 2-3 mg

  • Heating Rate: 2 °C/min

  • Temperature Range: 25°C to 100°C

  • Purge Gas: Nitrogen at 50 mL/min

Procedure:

  • Accurately weigh 2-3 mg of 4-propoxy-4'-cyanobiphenyl into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from 25°C to 100°C at a rate of 2 °C/min.

  • Record the heat flow as a function of temperature.

Data Analysis: The purity is calculated using the Van't Hoff equation, which is typically integrated into the instrument's software. The software analyzes the shape of the melting endotherm to determine the mole percent purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol details the determination of the absolute purity of 4-propoxy-4'-cyanobiphenyl using an internal standard.[3][4][5]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • 4-propoxy-4'-cyanobiphenyl sample

  • Certified internal standard (e.g., maleic acid)

  • Deuterated solvent (e.g., Chloroform-d)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-propoxy-4'-cyanobiphenyl sample and 5 mg of the certified internal standard into a vial.

  • Dissolve the mixture in 0.75 mL of Chloroform-d.

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters:

  • Pulse Program: Standard quantitative ¹H NMR sequence

  • Relaxation Delay (d1): 30 s (to ensure full relaxation)

  • Number of Scans: 16

Data Analysis: The purity of the 4-propoxy-4'-cyanobiphenyl is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P_std = Purity of the internal standard

Data Presentation and Comparison

The following tables summarize representative data obtained from the analysis of a single batch of 4-propoxy-4'-cyanobiphenyl using the three described methods.

Table 1: HPLC Purity Analysis Results

Peak No. Retention Time (min) Area (%) Identification
14.20.15Impurity A (Starting Material)
26.80.25Impurity B (By-product)
310.599.554-propoxy-4'-cyanobiphenyl
415.10.05Unknown Impurity
Total 100.00
Purity (Area %) 99.55%

Table 2: Comparison of Purity Results from Different Methods

Analytical Method Purity Value Standard Deviation (n=3)
RP-HPLC (Area %)99.55%± 0.02%
DSC (Mole %)99.65%± 0.05%
qNMR (Weight %)99.50%± 0.10%

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC-based purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample inject Inject into HPLC dissolve_sample->inject weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Mobile Phase weigh_standard->dissolve_standard dissolve_standard->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

Conclusion

A multi-faceted approach is recommended for the comprehensive purity assessment of 4-propoxy-4'-cyanobiphenyl. RP-HPLC is a robust and high-resolution method ideal for routine quality control and the separation of process-related impurities. DSC provides a rapid and reliable measure of absolute purity for crystalline materials, while qNMR serves as an excellent orthogonal method for absolute purity determination and structural confirmation without the need for specific impurity reference standards. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs and regulatory requirements of the research or development project.

References

The Unseen Blueprint: How Molecular Nuances Dictate Mesophase Behavior in Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its macroscopic properties is paramount. In the realm of liquid crystals, cyanobiphenyls stand out as a classic example of this principle, where subtle alterations in their molecular architecture dramatically influence their self-assembling behavior into various mesophases. This guide provides a comparative analysis of the structure-property relationship in cyanobiphenyls, supported by experimental data and detailed methodologies, and contrasts their performance with alternative liquid crystal systems.

The defining characteristic of cyanobiphenyls is their simple yet elegant molecular design: a rigid biphenyl core, a polar cyano (-CN) group at one end, and a flexible alkyl or alkoxy chain at the other. This tripartite structure is the key to their liquid crystalline nature. The rigid core provides the necessary anisotropy for orientational order, the strong dipole of the cyano group promotes intermolecular interactions, and the flexible chain influences the packing and fluidity of the molecules.

The length and nature of the terminal chain, in particular, play a crucial role in determining the type of mesophase that forms. Shorter alkyl chains in the 4-alkyl-4'-cyanobiphenyl (nCB) series, such as in the well-known 5CB, favor the formation of a nematic phase, where the molecules exhibit long-range orientational order but no positional order. As the alkyl chain lengthens, a more ordered smectic A phase, characterized by molecules arranged in layers, can emerge. This trend is clearly illustrated by comparing the mesomorphic behavior of different nCB homologues.

A fascinating and well-documented phenomenon in this family of liquid crystals is the "odd-even" effect. Members of the homologous series with an odd number of carbon atoms in their alkyl chain generally exhibit different transition temperatures and other physical properties compared to their even-numbered counterparts. This is attributed to the different orientation of the terminal C-C bond relative to the long molecular axis, which affects the overall molecular shape and packing efficiency.

Comparative Analysis of Mesophase Behavior

To quantify the impact of molecular structure on mesophase behavior, the transition temperatures and associated enthalpy changes for homologous series of 4-alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB) are summarized below. These values, primarily determined by Differential Scanning Calorimetry (DSC), provide a clear picture of the structure-property relationship.

CompoundnCr → N/SmA (°C)SmA → N (°C)N → I (°C)ΔH (Cr→N/SmA) (kJ/mol)ΔH (SmA→N) (kJ/mol)ΔH (N→I) (kJ/mol)
nCB Series
5CB522.5[1]-35.0[1]19.5[2]-0.63
6CB614.5-29.016.3-0.75
7CB728.5-42.520.9-0.84
8CB821.533.540.524.30.130.79
nOCB Series
5OCB552.0-68.023.0-0.96
6OCB658.0-76.025.1-1.05
7OCB754.0-75.024.7-1.13
8OCB854.567.080.028.91.881.21

Table 1: Phase Transition Temperatures and Enthalpies for selected 4-alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB). Data compiled from various sources. Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic.

Beyond Cyanobiphenyls: A Look at Alternatives

While cyanobiphenyls are foundational, the quest for materials with optimized properties for specific applications has led to the development of other liquid crystal families. Two notable examples are phenyl pyrimidines and difluoroterphenyls.

FamilyKey Structural FeatureNotable Properties
Phenyl Pyrimidines Replacement of a phenyl ring with a pyrimidine ring.Often exhibit lower melting points and a broad nematic range. Can possess high dielectric anisotropy.[3][4][5][6]
Difluoroterphenyls A three-ring core with lateral fluorine substitution.Typically show high chemical and thermal stability, low viscosity, and are often used in ferroelectric liquid crystal mixtures.[7][8][9]

Table 2: Comparison of Cyanobiphenyls with Alternative Liquid Crystal Families.

Visualizing the Structure-Mesophase Relationship

The following diagrams illustrate the fundamental concepts discussed.

cluster_structure Molecular Structure cluster_mesophase Mesophase Type Alkyl Chain Length Alkyl Chain Length Nematic Nematic Alkyl Chain Length->Nematic Short Smectic Smectic Alkyl Chain Length->Smectic Long Core Structure Core Structure Core Structure->Nematic Core Structure->Smectic Polar Group Polar Group Polar Group->Nematic Polar Group->Smectic

Caption: Influence of molecular components on mesophase type.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Quantitative Thermal Data POM Analysis POM Analysis Sample Preparation->POM Analysis Visual Texture Identification XRD Analysis XRD Analysis Sample Preparation->XRD Analysis Structural Confirmation Data Analysis Data Analysis DSC Analysis->Data Analysis POM Analysis->Data Analysis XRD Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for mesophase characterization.

Experimental Protocols

Accurate characterization of liquid crystal mesophases relies on a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent sample loss. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the lowest expected transition.

    • Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to a temperature above the highest expected transition (the isotropic phase).

    • Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks (on heating) represent transitions to higher-energy phases (e.g., crystal to nematic, nematic to isotropic), while exothermic peaks (on cooling) represent the reverse processes. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the different liquid crystal mesophases based on their unique optical textures.

Methodology:

  • Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass microscope slide. Cover it with a coverslip to create a thin film.

  • Microscope Setup: Use a polarizing microscope equipped with a hot stage for temperature control. Ensure the polarizer and analyzer are crossed (90° to each other).

  • Observation:

    • Heat the sample into the isotropic liquid phase, where the field of view will be dark as the liquid is optically isotropic.

    • Slowly cool the sample while observing the changes in the field of view.

    • As the sample transitions into a liquid crystal phase, characteristic birefringent textures will appear.

    • Nematic Phase: Often exhibits a "Schlieren" texture with dark brushes or a "marbled" appearance.

    • Smectic A Phase: Typically shows a "focal-conic" texture.

    • Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.

X-ray Diffraction (XRD)

Objective: To confirm the type of mesophase and determine structural parameters such as layer spacing in smectic phases.

Methodology:

  • Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube (e.g., 0.5-1.0 mm diameter). The sample can be aligned, if necessary, by applying a magnetic field or by drawing the sample into the capillary in its nematic phase.

  • Instrument Setup: Mount the capillary in a diffractometer equipped with a temperature-controlled stage. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

  • Data Collection: The diffracted X-rays are collected by a detector as a function of the scattering angle (2θ).

  • Data Analysis:

    • Nematic Phase: The diffraction pattern consists of a diffuse halo at a wide angle, corresponding to the average intermolecular distance.

    • Smectic A Phase: In addition to the wide-angle diffuse halo, a sharp, low-angle reflection (Bragg peak) is observed, which corresponds to the smectic layer spacing. The position of this peak can be used to calculate the layer thickness using Bragg's law.

By systematically modifying the molecular structure of cyanobiphenyls and employing these characterization techniques, a deep understanding of the principles governing liquid crystal self-assembly can be achieved. This knowledge is not only of fundamental scientific interest but also crucial for the rational design of new liquid crystalline materials with tailored properties for advanced applications.

References

A Comparative Guide to the Electro-Optical Properties of 4'-propoxy-4-cyanobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced display technologies and novel photonic devices, a thorough understanding of the electro-optical characteristics of liquid crystalline materials is paramount. This guide presents a comparative analysis of 4'-propoxy-4-cyanobiphenyl (PCH3 or 3OCB) against two widely utilized nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. This objective comparison, supported by available experimental and theoretical data, is designed to assist researchers, scientists, and professionals in drug development in making informed decisions regarding material selection and application.

Executive Summary

Data Presentation: A Comparative Analysis

The following table summarizes the key electro-optical parameters for 4'-propoxy-4-cyanobiphenyl, 5CB, and the E7 mixture. It is important to note that the data for PCH3 is based on theoretical calculations, while the data for 5CB and E7 is derived from experimental measurements.

Property4'-propoxy-4-cyanobiphenyl (PCH3/3OCB) (Theoretical)4-cyano-4'-pentylbiphenyl (5CB) (Experimental)E7 Liquid Crystal Mixture (Experimental)Significance in Electro-Optical Devices
Birefringence (Δn) High (predicted)~0.17 at 27°C[2]~0.225A high birefringence is desirable for achieving the required phase retardation in thin liquid crystal cells, enabling faster switching speeds and lower power consumption.
Dielectric Anisotropy (Δε) Positive (predicted)~+11.5 at 24°C (1 kHz)[3]~+13.8 (1 kHz)A large positive dielectric anisotropy allows for low threshold voltages, which is crucial for energy-efficient operation of display devices.
Switching Time (τ) Not available--Fast switching times (both rise and decay times) are essential for high-refresh-rate displays to avoid motion blur and for high-speed photonic applications.
Nematic to Isotropic Transition Temperature (TNI) 64.0°C[1]35.0°C60.5°CA broad nematic temperature range, including room temperature, is critical for the practical application and operational stability of the device.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for characterizing the electro-optical properties of nematic liquid crystals.

G Experimental Workflow for Electro-Optical Characterization of Nematic Liquid Crystals cluster_prep Sample Preparation cluster_char Electro-Optical Measurements cluster_analysis Data Analysis & Comparison LC_Material Liquid Crystal Material (e.g., PCH3, 5CB, E7) Cell_Fabrication Liquid Crystal Cell Fabrication (ITO-coated glass, alignment layer) LC_Material->Cell_Fabrication Cell_Filling Cell Filling (Capillary action in isotropic phase) Cell_Fabrication->Cell_Filling Birefringence Birefringence (Δn) Measurement (e.g., Interferometry, Polarized Light Interference) Cell_Filling->Birefringence Dielectric_Anisotropy Dielectric Anisotropy (Δε) Measurement (Capacitance measurement in homogeneous and homeotropic cells) Cell_Filling->Dielectric_Anisotropy Switching_Time Switching Time (τ_on, τ_off) Measurement (Electro-optic response to voltage pulse) Cell_Filling->Switching_Time Data_Acquisition Data Acquisition Birefringence->Data_Acquisition Dielectric_Anisotropy->Data_Acquisition Switching_Time->Data_Acquisition Performance_Evaluation Performance Evaluation & Comparison Data_Acquisition->Performance_Evaluation

Caption: Generalized workflow for electro-optical characterization.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Birefringence (Δn) Measurement

The birefringence of a liquid crystal is typically measured using techniques that rely on the phase difference induced between the extraordinary and ordinary rays of light passing through the material.

Method 1: Interferometry

  • Setup: A common method utilizes a Michelson or Mach-Zehnder interferometer.[4] The liquid crystal cell is placed in one arm of the interferometer.

  • Procedure: The optical path length of the arm containing the liquid crystal is altered, for instance, by rotating the cell. The resulting shift in the interference fringes is observed and counted.

  • Calculation: The birefringence is calculated from the change in optical path length and the number of fringe shifts.

Method 2: Polarized Light Interference

  • Setup: The liquid crystal cell is placed between two crossed polarizers. A monochromatic light source, such as a HeNe laser, is used for illumination.

  • Procedure: The intensity of the light transmitted through the setup is measured as a function of an applied voltage across the liquid crystal cell. The applied voltage reorients the liquid crystal molecules, changing the effective birefringence and thus the phase retardation.

  • Calculation: The birefringence can be determined from the maxima and minima of the transmitted light intensity, which correspond to specific phase retardations.

Dielectric Anisotropy (Δε) Measurement

The dielectric anisotropy is determined by measuring the dielectric permittivity of the liquid crystal parallel (ε||) and perpendicular (ε⊥) to the director axis.

  • Cell Preparation: Two types of liquid crystal cells are required: a homogeneous cell, where the director is aligned parallel to the glass substrates, and a homeotropic cell, where the director is aligned perpendicular to the substrates.

  • Measurement: The capacitance of each cell is measured using an LCR meter, typically at a frequency of 1 kHz. The capacitance of the empty cells is also measured for calibration.

  • Calculation: The dielectric permittivities (ε|| and ε⊥) are calculated from the capacitance values and the cell dimensions. The dielectric anisotropy is then given by the difference: Δε = ε|| - ε⊥.

Electro-Optical Switching Time Measurement

The switching time characterizes the speed at which a liquid crystal can respond to an applied electric field.

  • Setup: The liquid crystal cell is placed between crossed polarizers, and a voltage pulse is applied to the cell electrodes. A photodetector is used to measure the intensity of the transmitted light.

  • Procedure: A square wave voltage is applied to switch the liquid crystal between its "on" and "off" states. The change in the transmitted light intensity over time is recorded using an oscilloscope.

  • Analysis: The rise time (τon) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage. The decay time (τoff) is the time taken for the transmittance to fall from 90% to 10% of its maximum value after the voltage is removed.

Conclusion

This comparative guide provides a foundational overview of the electro-optical performance of 4'-propoxy-4-cyanobiphenyl in relation to the well-established liquid crystals 5CB and E7. While the theoretical data for PCH3 suggests it possesses favorable properties, such as a high positive dielectric anisotropy and a convenient nematic range, experimental validation is crucial for its definitive assessment and potential integration into advanced electro-optical devices. The detailed experimental protocols provided herein offer a standardized framework for such characterization, enabling researchers to make robust and reliable comparisons between different liquid crystalline materials. Further experimental investigation into the birefringence and switching dynamics of PCH3 is highly recommended to fully elucidate its performance capabilities.

References

A Comparative Analysis of Alkyl vs. Alkoxy Cyanobiphenyls for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a detailed comparative study of two pivotal classes of liquid crystals: 4-n-alkyl-4'-cyanobiphenyls (nCB) and 4-n-alkoxy-4'-cyanobiphenyls (nOCB). For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the physicochemical properties of these compounds is critical for their application in advanced materials and technologies. This guide synthesizes experimental data on their mesomorphic behavior, thermal properties, viscosity, and dielectric anisotropy, offering a clear framework for material selection.

Synthesis Pathways: Alkyl vs. Alkoxy Substitution

The synthesis of nCB and nOCB compounds, while both culminating in the cyanobiphenyl core, begins from different starting points reflecting the terminal chain. Generally, nCB synthesis involves the coupling of an alkyl-substituted biphenyl with a cyano group, often through methods like the Suzuki coupling or by modifying an existing biphenyl structure.[1][2] In contrast, the synthesis of nOCB typically starts with 4-hydroxy-4'-cyanobiphenyl, which is then alkylated using an appropriate alkyl halide to form the ether (alkoxy) linkage.[3]

A generalized workflow for these synthetic approaches is outlined below.

G cluster_nCB Alkyl Cyanobiphenyl (nCB) Synthesis cluster_nOCB Alkoxy Cyanobiphenyl (nOCB) Synthesis nCB_start Alkyl-biphenyl Intermediate nCB_step1 Halogenation/Acylation nCB_start->nCB_step1 e.g., Friedel-Crafts nCB_step2 Cyanodehalogenation or Multi-step Conversion nCB_step1->nCB_step2 nCB_final Final nCB Product nCB_step2->nCB_final e.g., Rosenmund-von Braun nOCB_start 4-hydroxy-4'-cyanobiphenyl nOCB_step1 Alkylation nOCB_start->nOCB_step1 Williamson Ether Synthesis (e.g., with R-Br, K2CO3) nOCB_final Final nOCB Product nOCB_step1->nOCB_final

Figure 1: Generalized synthetic workflows for nCB and nOCB liquid crystals.

Comparative Data on Physicochemical Properties

The primary distinction between alkyl and alkoxy cyanobiphenyls arises from the oxygen atom in the alkoxy chain. This structural difference significantly influences intermolecular interactions and, consequently, the macroscopic properties of the material.

Thermal and Mesomorphic Properties

Both nCB and nOCB series exhibit nematic liquid crystal phases, and longer-chain homologues (typically n>7) can also form smectic A phases.[4][5] The presence of the oxygen atom in the nOCB series generally leads to higher melting points and clearing points (the temperature of transition from the nematic to the isotropic liquid phase) compared to their nCB counterparts with the same number of carbon atoms in the chain.[6] This is attributed to the increased polarity and altered molecular shape conferred by the alkoxy group.

CompoundTypeMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
5CBAlkyl22.535.012.5
6CBAlkyl13.529.015.5
7CBAlkyl28.542.013.5
8CBAlkyl21.540.5 (N-I)19.0
5OCBAlkoxy48.068.020.0
6OCBAlkoxy55.076.021.0
7OCBAlkoxy54.075.021.0
8OCBAlkoxy54.580.0 (N-I)25.5
Table 1: Comparison of thermal properties for homologous series of nCB and nOCB compounds. Data sourced from[6]. Note: 8CB and 8OCB also exhibit a Smectic A to Nematic transition.

A well-documented phenomenon in both series is the "odd-even effect," where properties like the clearing temperature do not increase linearly with chain length but instead oscillate.[7] Homologues with an even number of atoms in the chain (including the oxygen for nOCB) tend to have higher clearing points than their odd-numbered neighbors. This is due to differences in molecular ordering and conformational anisotropy.

G cluster_logic Logic of the Odd-Even Effect cluster_even Even Chains cluster_odd Odd Chains parity Chain Parity (Odd vs. Even) conformation Molecular Conformation & Anisotropy parity->conformation influences packing Molecular Packing Efficiency conformation->packing determines even_conf More Linear Conformation odd_conf Less Linear Conformation stability Mesophase Stability packing->stability affects even_pack Higher Order odd_pack Lower Order property Macroscopic Property (e.g., Clearing Point) stability->property results in even_stab Higher T(N-I) odd_stab Lower T(N-I)

Figure 2: Logical flow illustrating the origin of the odd-even effect in cyanobiphenyls.
Viscosity

Viscosity is a critical parameter for applications requiring fast switching times, such as in liquid crystal displays (LCDs). Experimental measurements show that alkoxycyanobiphenyls are approximately three times as viscous as their alkyl analogues.[8] This higher viscosity in nOCB compounds is a direct consequence of the stronger intermolecular interactions (dipole-dipole and steric effects) introduced by the ether oxygen.

Property4-n-alkyl-cyanobiphenyls (nCB)4-n-alkoxy-cyanobiphenyls (nOCB)
Flow Aligned Viscosity LowerHigher (approx. 3x)
Isotropic Viscosity Systematically increases with chain length. For 5CB, extrapolated value at 20°C is ~46 cSt.Generally higher than nCBs. Extrapolated values around 100 cSt at 20°C.
Table 2: Qualitative and quantitative comparison of viscosity. Data sourced from[8].
Dielectric Properties

The defining feature of cyanobiphenyls for electro-optical applications is their strong positive dielectric anisotropy (Δε).[9] This property arises from the large dipole moment of the terminal cyano (-CN) group, which aligns with the long molecular axis.[10] This large positive Δε allows the liquid crystal molecules to be readily oriented by an external electric field, which is the fundamental principle behind twisted nematic LCDs.

While both series exhibit strong positive anisotropy, the principal dielectric constants (ε‖ and ε⊥) and the overall anisotropy (Δε) tend to decrease as the alkyl chain length increases.[9][10] This is due to a dilution of the polar cyano group's effect relative to the increasing volume of the non-polar alkyl tail.

Compoundε‖ (Parallel)ε⊥ (Perpendicular)Δε (Anisotropy)
5CB17.56.7+10.8
6CB16.26.3+9.9
7CB15.56.1+9.4
8CB14.06.0+8.0
Table 3: Dielectric properties of nCB compounds at a reduced temperature of T(N-I) - T = 10°C. Data sourced from[9].

Applications in Research and Drug Development

The distinct properties of nCB and nOCB compounds make them suitable for different applications. While their primary use has been in display technologies, their responsiveness to external stimuli opens avenues in other fields, including sensing and drug delivery.

G cluster_props Core Physicochemical Properties cluster_apps Potential Application Areas cluster_drug Drug Development Relevance prop1 Strong Positive Dielectric Anisotropy (Δε) app1 Electro-Optical Displays (LCDs) prop1->app1 Enables Electric Field Switching prop2 Defined Nematic-Isotropic Phase Transition (T(N-I)) app2 Biosensors prop2->app2 Sensing via Phase Disruption app3 Drug Delivery Systems prop2->app3 Temperature-Triggered Release prop3 Optical Birefringence prop3->app2 Optical Detection of Binding Events drug_info Alkyl/alkoxy chains modify lipophilicity, potentially affecting encapsulation and release kinetics of hydrophobic drugs. app3->drug_info

Figure 3: Relationship between core properties of cyanobiphenyls and their applications.
  • Liquid Crystal Displays (LCDs): The high Δε and stable nematic phases of nCB and nOCB compounds are ideal for LCDs.[11] nCBs are often preferred for applications requiring faster response times due to their lower viscosity.[8]

  • Biosensors: The liquid crystal phase is highly sensitive to surface interactions. The binding of analytes to functionalized surfaces can disrupt the liquid crystal ordering, leading to a detectable optical signal. This makes cyanobiphenyls excellent materials for label-free biosensors.[12]

  • Drug Delivery: While not drugs themselves, cyanobiphenyls can be used as functional materials. For instance, they can be incorporated into emulsions or shells for controlled release applications. A temperature change across the phase transition can alter the permeability of the structure, allowing for the triggered release of an encapsulated hydrophobic drug.[13] The choice between an alkyl or alkoxy chain can modulate the transition temperature and the lipophilicity of the system.[14]

Key Experimental Protocols

The characterization of alkyl and alkoxy cyanobiphenyls relies on a standard set of analytical techniques to determine their thermal, optical, and electrical properties.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine phase transition temperatures (e.g., crystal-nematic, nematic-isotropic) and measure the associated enthalpy changes.[15]

    • Methodology: A small, weighed sample (typically 1-5 mg) is sealed in an aluminum pan. The sample and an empty reference pan are heated and cooled at a controlled rate (e.g., 5-10 °C/min). The instrument measures the differential heat flow required to maintain both pans at the same temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the heat flow curve.[16]

  • Polarized Optical Microscopy (POM):

    • Purpose: To identify and characterize liquid crystal phases based on their unique optical textures.

    • Methodology: A thin film of the sample is placed on a microscope slide and heated/cooled using a temperature-controlled stage. The sample is observed between crossed polarizers. Isotropic liquids appear dark, while birefringent liquid crystal phases exhibit distinct, colorful textures (e.g., Schlieren or marbled textures for nematic phases) that are used for phase identification.[5]

  • Dielectric Spectroscopy:

    • Purpose: To measure the principal dielectric constants (ε‖ and ε⊥) and determine the dielectric anisotropy (Δε).

    • Methodology: The liquid crystal sample is placed in a capacitor cell with a known geometry. To measure ε⊥, the molecules are aligned perpendicular to the electric field (homeotropic alignment), often achieved by treating the cell surfaces. To measure ε‖, the molecules are aligned parallel to the field (homogeneous alignment), typically by applying a strong magnetic field. The capacitance of the cell is measured at a specific frequency (e.g., 1 kHz) across a range of temperatures, and the dielectric constants are calculated from the capacitance data.[9]

  • Viscometry:

    • Purpose: To measure the viscosity of the liquid crystal, which is crucial for determining its dynamic response.

    • Methodology: The flow-aligned viscosity is a key parameter and can be measured using a capillary viscometer placed within a magnetic field to ensure uniform molecular alignment. The time taken for a set volume of the liquid crystal to flow through the capillary under a constant pressure is measured at various temperatures. The viscosity is then calculated using the Poiseuille equation, accounting for the instrument's calibration constant.[8]

References

A Comparative Guide to the Characterization of 4'-propoxy-4-cyanobiphenyl and its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the characterization data for the nematic liquid crystal 4'-propoxy-4-cyanobiphenyl (3OCB). In the following sections, we present a detailed comparison of its key physical and electro-optical properties with two widely studied homologues from the same cyanobiphenyl series: 4'-pentyl-4-cyanobiphenyl (5CB) and 4'-octyl-4-cyanobiphenyl (8CB). This objective comparison is supported by a summary of experimental data in structured tables and detailed methodologies for the key characterization techniques employed.

Executive Summary

4'-propoxy-4-cyanobiphenyl (3OCB) is a nematic liquid crystal belonging to the 4-n-alkoxy-4'-cyanobiphenyl (nOCB) homologous series, which is well-regarded for its electro-optic properties. Understanding the specific characteristics of 3OCB in relation to its counterparts is crucial for its application in various technological fields, including display devices and smart glass. This guide serves as a practical resource for researchers by consolidating essential characterization data and outlining the experimental procedures necessary for its validation.

Comparative Data Analysis

The performance of a liquid crystal is primarily determined by its physical properties, such as its phase transition temperatures, birefringence, dielectric anisotropy, and viscosity. The following tables summarize the key characterization data for 3OCB, 5CB, and 8CB to facilitate a direct comparison.

Table 1: Phase Transition Temperatures

CompoundAbbreviationCrystal to Nematic/Smectic A (°C)Nematic to Isotropic (°C)Smectic A to Nematic (°C)
4'-propoxy-4-cyanobiphenyl3OCB74.5 (to Isotropic)64.0 (from Isotropic)-
4'-pentyl-4-cyanobiphenyl5CB22.535.0-
4'-octyl-4-cyanobiphenyl8CB21.540.533.5

Table 2: Electro-Optical and Physical Properties

Property4'-propoxy-4-cyanobiphenyl (3OCB)4'-pentyl-4-cyanobiphenyl (5CB)4'-octyl-4-cyanobiphenyl (8CB)
Birefringence (Δn) ~0.18 (extrapolated)0.183~0.15 (extrapolated)
Dielectric Anisotropy (Δε) Positive+11.5Positive
Rotational Viscosity (γ₁) Relatively low--
Molecular Formula C₁₆H₁₅NOC₁₈H₁₉NC₂₁H₂₅N
Molecular Weight 237.30 g/mol 249.36 g/mol 291.44 g/mol
CAS Number 52709-86-140817-08-154211-49-1

Experimental Protocols

Accurate characterization of liquid crystalline materials relies on standardized experimental procedures. Below are detailed methodologies for the key techniques cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Protocol:

  • A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • A controlled temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min).

  • The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Phase transitions are identified as endothermic (melting, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram.

  • The onset temperature of the peak is typically taken as the transition temperature.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the different liquid crystal mesophases based on their unique optical textures.

Protocol:

  • A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is observed between crossed polarizers as the temperature is varied.

  • The distinct textures (e.g., Schlieren, threaded for nematic; focal conic, fan-shaped for smectic) are observed and photographed at different temperatures to identify the mesophases.

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures.

Birefringence (Δn) Measurement

Objective: To quantify the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

Protocol:

  • A planar-aligned liquid crystal cell of known thickness (d) is prepared.

  • The cell is placed in a temperature-controlled holder.

  • A polarized light source (e.g., a He-Ne laser) is passed through the cell.

  • The phase retardation (δ) between the extraordinary and ordinary rays is measured using a compensator or by analyzing the transmitted intensity as a function of an applied electric field.

  • The birefringence is calculated using the formula: Δn = (λ * δ) / (2π * d), where λ is the wavelength of the light.

Dielectric Anisotropy (Δε) Measurement

Objective: To determine the anisotropy of the dielectric permittivity.

Protocol:

  • Two types of liquid crystal cells are used: a planar-aligned cell and a homeotropic-aligned cell.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • The dielectric permittivity parallel to the director (ε∥) is calculated from the capacitance of the homeotropic cell, and the permittivity perpendicular to the director (ε⊥) is calculated from the capacitance of the planar cell.

  • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

Rotational Viscosity (γ₁) Measurement

Objective: To measure the internal friction that opposes the reorientation of the liquid crystal director.

Protocol:

  • A planar-aligned liquid crystal cell is subjected to a square wave electric field.

  • The transient optical response of the cell upon switching the field on and off is monitored using a photodetector and an oscilloscope.

  • The decay time (τ_off) of the optical signal when the field is turned off is measured.

  • The rotational viscosity is calculated using the formula: γ₁ = (K₂ * π²) / (d² * τ_off), where K₂ is the twist elastic constant and d is the cell thickness.

Visualizing the Workflow and Comparisons

To further aid in the understanding of the characterization process and the relationships between the compared liquid crystals, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Characterization Techniques cluster_2 Data Analysis & Output LC_Material Liquid Crystal Material (e.g., 3OCB, 5CB, 8CB) Cell_Fabrication Cell Fabrication (Planar/Homeotropic Alignment) LC_Material->Cell_Fabrication DSC Differential Scanning Calorimetry (DSC) Cell_Fabrication->DSC POM Polarized Optical Microscopy (POM) Cell_Fabrication->POM Birefringence Birefringence Measurement Cell_Fabrication->Birefringence Dielectric Dielectric Spectroscopy Cell_Fabrication->Dielectric Viscosity Viscosity Measurement Cell_Fabrication->Viscosity Phase_Transitions Phase Transition Temperatures & Enthalpies DSC->Phase_Transitions Optical_Textures Optical Textures & Mesophase Identification POM->Optical_Textures Refractive_Indices Refractive Indices (nₑ, nₒ) & Birefringence (Δn) Birefringence->Refractive_Indices Permittivity Dielectric Permittivity (ε∥, ε⊥) & Anisotropy (Δε) Dielectric->Permittivity Viscosity_Coeff Rotational Viscosity (γ₁) Viscosity->Viscosity_Coeff

Caption: Experimental workflow for liquid crystal characterization.

G 3OCB 4'-propoxy-4-cyanobiphenyl (3OCB) Molecular Formula: C₁₆H₁₅NO Birefringence (Δn): ~0.18 Dielectric Anisotropy (Δε): Positive 5CB 4'-pentyl-4-cyanobiphenyl (5CB) Molecular Formula: C₁₈H₁₉N Birefringence (Δn): 0.183 Dielectric Anisotropy (Δε): +11.5 8CB 4'-octyl-4-cyanobiphenyl (8CB) Molecular Formula: C₂₁H₂₅N Birefringence (Δn): ~0.15 Dielectric Anisotropy (Δε): Positive Homologous_Series Cyanobiphenyl Homologous Series Homologous_Series->3OCB Propoxy Chain Homologous_Series->5CB Pentyl Chain Homologous_Series->8CB Octyl Chain

Caption: Comparison of cyanobiphenyl liquid crystals.

A Comparative Guide to the Synthesis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of key intermediates is paramount. 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile, a liquid crystal component and a versatile building block in medicinal chemistry, can be synthesized through various methods. This guide provides a comparative analysis of two common and reproducible synthetic routes: the Suzuki-Miyaura coupling and the Williamson ether synthesis. The comparison focuses on reproducibility, yield, purity, and overall efficiency, supported by detailed experimental protocols.

Comparison of Synthetic Methodologies

The choice of synthetic route for 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile often depends on the availability of starting materials, desired scale, and purity requirements. The Suzuki-Miyaura coupling builds the biphenyl backbone directly, while the Williamson ether synthesis introduces the propoxy group to a pre-formed biphenyl scaffold.

MetricSuzuki-Miyaura CouplingWilliamson Ether Synthesis
Typical Yield 85-95%90-98%
Purity (Post-Purification) >99%>99.5%
Reaction Time 12-24 hours4-8 hours
Reproducibility Generally good, but sensitive to catalyst quality, base, and solvent choice. Scale-up can present challenges in maintaining consistency.[1]Highly reproducible, following a robust SN2 mechanism. Less sensitive to minor variations in conditions.
Key Reagents 4-bromobenzonitrile, 4-propoxyphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, 1-bromopropane, Base (e.g., K₂CO₃)
Common Impurities Homocoupling byproducts of boronic acid, residual palladium.C-alkylated byproducts, unreacted starting materials.[2][3][4]

Experimental Protocols

Detailed methodologies for both syntheses are provided below to allow for accurate reproduction and comparison.

Method 1: Suzuki-Miyaura Coupling

This method constructs the biphenyl structure by coupling an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-bromobenzonitrile 4-propoxyphenylboronic acid Na₂CO₃ B Add Catalyst & Solvent: Pd(PPh₃)₄ Toluene/Ethanol/Water A->B Degas C Heat under Inert Atmosphere (e.g., N₂ or Ar) Reflux for 12-24h B->C D Cool and Extract with Ethyl Acetate C->D E Wash with Brine D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by Column Chromatography (Silica gel, Hexane/Ethyl Acetate) G->H

Figure 1: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 4-propoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) is added, followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction: The mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile as a white solid.

Method 2: Williamson Ether Synthesis

This classic method involves the formation of an ether from an organohalide and an alkoxide. In this case, the propoxy group is introduced to a pre-existing hydroxybiphenyl scaffold.

Experimental Workflow:

Williamson_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile K₂CO₃ B Add Alkylating Agent & Solvent: 1-bromopropane Acetone or DMF A->B C Heat to Reflux 4-8h B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Recrystallize from Ethanol E->F

Figure 2: Workflow for Williamson Ether Synthesis.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and potassium carbonate (1.5 eq) in acetone or dimethylformamide (DMF).

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the suspension.

  • Reaction: The reaction mixture is heated to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80°C) and stirred for 4-8 hours. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from ethanol to afford 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile as a crystalline white solid.

Conclusion

Both the Suzuki-Miyaura coupling and the Williamson ether synthesis are effective and reproducible methods for the synthesis of 4'-propoxy-[1,1'-biphenyl]-4-carbonitrile. The Williamson ether synthesis offers a shorter reaction time and potentially higher purity with a simpler purification procedure (recrystallization), making it an attractive option for laboratory-scale synthesis, provided the 4'-hydroxybiphenyl precursor is readily available. The Suzuki-Miyaura coupling is a powerful method for constructing the biphenyl core directly from more basic starting materials and is highly versatile, though it may require more careful optimization and purification to remove catalyst residues, which can be a concern in pharmaceutical applications. The choice between these methods will ultimately depend on the specific needs of the researcher, including starting material availability, desired scale, and equipment.

References

A Comparative Review of 4'-Alkoxy-4-Cyanobiphenyl Properties for Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4'-alkoxy-4-cyanobiphenyl (nOCB) homologous series represents a cornerstone in the development of liquid crystal technologies. These organic molecules consist of a rigid biphenyl core, a polar cyano group (-C≡N), and a flexible alkoxy chain (-OCnH2n+1) of varying length.[1][2] This unique molecular architecture gives rise to a rich variety of liquid crystalline phases (mesophases) and anisotropic properties that are highly sensitive to temperature and electric fields.[1][3] The cyano group, in particular, induces a strong dipole moment along the principal molecular axis, leading to a large positive dielectric anisotropy, a critical feature for applications in liquid crystal displays (LCDs).[4][5]

This guide provides a comparative overview of the key physicochemical properties of the nOCB series, with a focus on how the alkoxy chain length influences their thermal, optical, and dielectric behavior. The information is compiled from experimental studies to serve as a practical reference for material selection and device design.

Molecular Structure of 4'-alkoxy-4-cyanobiphenyl (nOCB)

The fundamental structure of the nOCB series is depicted below. The variable 'n' in the alkoxy chain dictates the specific properties of each homologue.

cluster_core Biphenyl Core cluster_groups Functional Groups P1 Phenyl P2 Phenyl P1->P2 O O P1->O 4'-position CN C≡N P2->CN 4-position Chain CnH2n+1 O->Chain

Caption: General molecular structure of 4'-alkoxy-4-cyanobiphenyls (nOCB).

Thermal Properties: Phase Transitions

The thermal behavior of nOCB compounds is characterized by transitions between crystalline (Cr), smectic A (SmA), nematic (N), and isotropic (I) phases.[6] The length of the alkoxy chain ('n') significantly influences the temperature range over which these mesophases are stable. Longer chains tend to stabilize the more ordered smectic phase.

Table 1: Phase Transition Temperatures of Selected 4'-alkoxy-4-cyanobiphenyls (nOCB)

Compound (n)TCr-N/SmA (°C)TSmA-N (°C)TN-I (°C)Nematic Range (°C)
5OCB 47.0-68.021.0
6OCB 58.0-76.018.0
7OCB 54.066.575.021.0
8OCB 54.5[7]67.0[7]80.0[7]25.5

Note: Data compiled from various sources. Transition temperatures can vary slightly based on purity and experimental conditions. The 4'-octyloxy-4-biphenylcarbonitrile (8OCB) shows a crystalline to smectic A transition at 54.5 °C, a smectic A to nematic transition at 67.0 °C, and a nematic to isotropic transition at 80.0 °C.[7] The pentyl homologue, 5OCB, transitions from a crystalline to a nematic phase, and then to an isotropic liquid.[8]

Electro-Optical Properties

The response of nOCB liquid crystals to an electric field is governed by their dielectric and optical anisotropy. These properties are crucial for display applications and are also dependent on the alkyl chain length.

Table 2: Comparison of Electro-Optical Properties for nOCB Homologues

Property5OCB6OCB7OCB8OCBTrend with Increasing 'n'
Dielectric Anisotropy (Δε) ~11.5---Decreases[4][5]
Birefringence (Δn) High--LowerDecreases[9]
Dipole Moment (Debye) ~4---Relatively constant
Order Parameter (S) High--LowerDecreases[3]

Note: Values are temperature-dependent. ΔƐ for 5CB is provided as a close structural analogue.[5]

The principal dielectric constants and the dielectric anisotropy (Δε) tend to decrease as the alkoxy chain length increases.[4][5] Similarly, birefringence (Δn), a measure of optical anisotropy, also shows a decreasing trend with longer alkyl chains, which can be attributed to a larger angle the chain makes with the long molecular axis.[9] Despite these changes, the high order parameter of the lower homologues makes them particularly suitable for electro-optical applications.[3]

Experimental Protocols

The characterization of 4'-alkoxy-4-cyanobiphenyls involves a suite of analytical techniques to determine their thermal, structural, and electro-optical properties.

Workflow for Liquid Crystal Characterization

cluster_synthesis Material Preparation cluster_thermal Thermal Analysis cluster_structural Structural Analysis cluster_electro_optical Electro-Optical Characterization synthesis Synthesis & Purification of nOCB Compound dsc Differential Scanning Calorimetry (DSC) synthesis->dsc pom Polarized Optical Microscopy (POM) synthesis->pom xrd X-Ray Diffraction (XRD) synthesis->xrd ds Dielectric Spectroscopy synthesis->ds ref Refractometry synthesis->ref prop1 Phase Transition Temperatures & Enthalpies dsc->prop1 prop2 Mesophase Identification (Textures) pom->prop2 prop3 Phase Structure & Long-Range Order xrd->prop3 prop4 Dielectric Constants (ε‖, ε⊥) & Anisotropy (Δε) ds->prop4 prop5 Refractive Indices (ne, no) & Birefringence (Δn) ref->prop5

Caption: Standard experimental workflow for characterizing nOCB liquid crystals.

Detailed Methodologies
  • Differential Scanning Calorimetry (DSC): This is a primary technique for determining phase transition temperatures.[10] A small sample is heated or cooled at a constant rate, and the difference in heat flow required to maintain the sample at the same temperature as a reference is measured.[11] Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram, allowing for precise identification of transition temperatures and enthalpies.[8]

  • Polarized Optical Microscopy (POM): POM is a standard and powerful tool for the macroscopic identification of liquid crystal phases.[11] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light.[11] When a sample is placed between two crossed polarizers and heated or cooled, different liquid crystal phases (e.g., nematic, smectic) exhibit unique and identifiable optical textures.[12]

  • X-Ray Diffraction (XRD): XRD provides definitive information about the molecular arrangement and long-range order within a liquid crystal phase.[11][13] By analyzing the scattering pattern of X-rays passing through the sample, one can determine structural parameters like the average distance between molecules and the layer spacing in smectic phases.[13]

  • Dielectric Spectroscopy: This technique is used to measure the principal dielectric constants (ε‖ and ε⊥) of the liquid crystal. A sample is placed in a cell, and its capacitance is measured with and without the sample.[4] By aligning the liquid crystal director parallel and perpendicular to an applied electric field (often aided by a strong magnetic field), the anisotropic dielectric properties can be determined over a range of frequencies.[4][14]

Structure-Property Relationships

The length of the flexible alkoxy chain is a key determinant of the mesophase behavior in the nOCB series. This relationship can be visualized as a progression from purely nematic to smectic-nematic behavior.

cluster_chain Alkoxy Chain Length (n) cluster_phase Observed Mesophases start nOCB Homologous Series short Short Chain (e.g., n = 5, 6) start->short increase 'n' long Long Chain (e.g., n ≥ 8) start->long increase 'n' nematic Nematic (N) Phase short->nematic exhibits smectic Smectic A (SmA) Phase + Nematic Phase long->smectic exhibits

Caption: Influence of alkoxy chain length on the mesophase behavior of nOCB compounds.

References

Safety Operating Guide

Proper Disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- is crucial for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, causing skin, eye, and respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this chemical.

Immediate Safety Precautions

Before handling [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2]

  • Spill Management: In the event of a spill, avoid generating dust.[3] Collect the material using an inert absorbent and place it in a sealed, properly labeled container for disposal as hazardous waste.[2][4]

Summary of Chemical Safety Data

The following table summarizes key safety and hazard information for [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- and related biphenyl compounds. This data is essential for risk assessment and proper handling.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₅NO[2]
Molecular Weight 237.30 g/mol [2]
Appearance Solid[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

The disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- must be managed as hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[1][6]

1. Waste Identification and Segregation:

  • Treat all [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) as hazardous waste.[4]

  • Segregate this waste from other waste streams to prevent incompatible chemical reactions.[3] For instance, keep it separate from acids and bases.

2. Waste Collection and Containerization:

  • Use a dedicated, leak-proof container that is compatible with the chemical. The original container is often the best choice.[2][7]

  • Ensure the container is in good condition and can be securely sealed.[7]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3][8]

  • The label must also include the full chemical name: "[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-". Do not use abbreviations or chemical formulas.[3]

  • Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").[8]

  • Note the date when waste was first added to the container.[3]

4. Storage:

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1][2]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]

  • Do not transport the hazardous waste outside of your laboratory. This should be handled by trained EHS personnel or the licensed contractor.[7]

6. Documentation:

  • Maintain a detailed record of the waste, including the chemical name, quantity, and the date it was designated for disposal. This is crucial for regulatory compliance.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-.

DisposalWorkflow Disposal Workflow for [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Disposal Path Start Waste Generation ([1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Segregate Waste PPE->Segregation Container Use Designated, Compatible Hazardous Waste Container Segregation->Container Labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage EHS_Contact Contact EHS or Licensed Contractor for Pickup Storage->EHS_Contact Documentation Maintain Disposal Records EHS_Contact->Documentation End Proper Disposal at an Approved Waste Facility Documentation->End

Caption: Disposal workflow for [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-.

Logical Relationship of Safety and Disposal Steps

The following diagram illustrates the logical relationship between the key safety and disposal procedures.

SafetyDisposalLogic Logical Relationship of Safety and Disposal Steps cluster_core_principles Core Principles cluster_actions Procedural Actions Safety Personnel Safety Environment Environmental Protection Compliance Regulatory Compliance Handling Safe Handling (PPE, Ventilation) Handling->Safety Containment Proper Containment (Segregation, Labeling, Storage) Containment->Safety Containment->Environment Disposal Approved Disposal (EHS/Contractor, Documentation) Disposal->Environment Disposal->Compliance

Caption: Logical relationship of safety and disposal procedures.

References

Personal protective equipment for handling [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- (CAS No: 52709-86-1). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is irritating to the eyes, respiratory system, and skin, and may be harmful if swallowed.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical.[2][3] The following table summarizes the recommended PPE.

Activity Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile gloves (double-gloving recommended).[2]Safety glasses with side shields or chemical safety goggles.[2][4]NIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure.[4][5]Laboratory coat.[2][4]
Solution Preparation Chemical Fume HoodNitrile gloves.[2][3][6]Chemical safety goggles. A face shield is required if there is a splash hazard.[3][4][5]Not generally required if working in a functional chemical fume hood.Laboratory coat.[2][4]
General Handling and Transfer Well-ventilated area or Chemical Fume Hood.[7][8]Nitrile gloves.[2][3][6]Safety glasses with side shields.[2]Not generally required in a well-ventilated area.Laboratory coat.[2][4]

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Operational Checks:

  • Ensure a Safety Data Sheet (SDS) is accessible, although a comprehensive one may not be readily available.[9]

  • Verify that all necessary PPE is available and in good condition.[9][10]

  • Locate the nearest eyewash station and safety shower.[7][11]

  • Ensure the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[12]

  • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood.

  • Avoid the formation of dust and aerosols.[7][8][12]

  • Use compatible labware (e.g., glass) and ensure it is clean and dry.

  • Do not eat, drink, or smoke in the laboratory.[8][10]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8][10][13]

3. Post-Handling Procedures:

  • Decontaminate all work surfaces and equipment after use.[14]

  • Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][11]

  • Keep the container tightly closed when not in use.[7][11][15][16]

  • Remove and dispose of contaminated PPE as hazardous waste.[9]

Disposal Plan

Proper disposal of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy- and associated waste is critical to prevent environmental contamination.

  • Solid Waste: Collect solid waste in a labeled, sealed container designated for chemical waste.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for liquid chemical waste. Do not pour down the drain.[7][9][16]

  • Contaminated Labware: Dispose of items such as pipette tips and tubes in a labeled, sealed container for solid chemical waste.[9]

  • Contaminated PPE: Place used gloves and other contaminated disposable PPE in a designated, sealed bag for hazardous waste.[9]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations may vary. [9] Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][15][16]

Quantitative Data

Property Value Source
Molecular Formula C₁₆H₁₅NOChemScene[17]
Molecular Weight 237.30 g/mol ChemScene[17]
Appearance Off-white to slight yellow solidLookChem[18]
Melting Point 168-169 °CChemsrc[1]
Flash Point 165.4±19.8 °CChemsrc[1]
LogP 4.17Chemsrc[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review SDS and Conduct Risk Assessment prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Inspect and Don Appropriate PPE prep_2->prep_3 handle_1 Weigh Solid in Ventilated Enclosure prep_3->handle_1 Proceed to Handling handle_2 Prepare Solution in Fume Hood handle_1->handle_2 handle_3 Perform Experiment in Fume Hood handle_2->handle_3 clean_1 Decontaminate Work Surfaces handle_3->clean_1 Experiment Complete clean_2 Segregate and Label Waste clean_1->clean_2 clean_4 Doff and Dispose of Contaminated PPE clean_1->clean_4 clean_3 Dispose of Waste via EHS Guidelines clean_2->clean_3

Caption: Workflow for the safe handling of [1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.